Diphenyleneiodonium
Description
An NADPH oxidase 2 (NOX2) inhibitor.
Diphenyleneiodonium is a natural product found in Ixora coccinea with data available.
Properties
IUPAC Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXKXRXFBRLLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4510-83-2 (sulfate[2:1]), 4673-26-1 (chloride salt/solvate) | |
| Record name | Diphenyleneiodonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00924595 | |
| Record name | Dibenzo[b,d]iodol-5-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244-54-2 | |
| Record name | Diphenyleneiodonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyleneiodonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyleneiodonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17025 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dibenzo[b,d]iodol-5-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYLENEIODONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HJ411TU98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diphenyleneiodonium chloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Diphenyleneiodonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound chloride (DPI) is a classical and widely utilized pharmacological inhibitor, primarily recognized for its potent, irreversible inhibition of flavoenzymes. Its principal target is the family of NADPH oxidases (NOX), key enzymes in the production of cellular reactive oxygen species (ROS). This function has established DPI as an invaluable tool for investigating the roles of NOX-derived ROS in a myriad of physiological and pathological processes. However, the utility of DPI is nuanced by its lack of specificity. It demonstrates significant inhibitory activity against other flavin-containing enzymes, including nitric oxide synthases and mitochondrial respiratory chain components. This guide provides a comprehensive technical overview of the molecular mechanisms of DPI, presenting quantitative inhibitory data, detailed experimental protocols, and visual representations of the affected signaling pathways to aid researchers in the rigorous design and interpretation of their experiments.
Core Mechanism of Action: Irreversible Flavoenzyme Inhibition
The primary mechanism of action for this compound is the inhibition of enzymes that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as prosthetic groups. DPI acts as an irreversible inhibitor, targeting the reduced form of the flavin cofactor.
Inhibition of NADPH Oxidase (NOX): DPI is most renowned as a pan-inhibitor of the NOX enzyme family.[1] The catalytic core of NOX enzymes involves the transfer of electrons from NADPH, via a flavin cofactor (FAD), to molecular oxygen to produce superoxide (O₂⁻). DPI irreversibly binds to the reduced flavin moiety, forming a stable covalent adduct. This action effectively blocks the electron transfer chain, thereby halting superoxide production.[2] The enzyme is protected from DPI inhibition by the presence of its substrate, NADPH, which maintains the flavin group in an oxidized state.[3][4]
Quantitative Data: Inhibitory Profile of DPI
DPI exhibits a broad inhibitory spectrum. The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) varies depending on the target enzyme and the experimental system.
| Target Enzyme/Process | Biological System/Assay | IC₅₀ / EC₅₀ Value | Reference(s) |
| NADPH Oxidase | General (pan-NOX inhibitor) | Low nanomolar to low micromolar | [1][3] |
| Nitric Oxide Synthase (NOS) | Macrophage iNOS | 5 nM - 50 nM | |
| Endothelial NOS (eNOS) | 180 nM - 300 nM | [5][6] | |
| Macrophage & Endothelial NOS | 50 - 150 nM | [4][5] | |
| Mitochondrial Respiration | Basal Respiration (Complex I) | IC₅₀ ≈ 50 nM | [7] |
| NADH-ubiquinone oxidoreductase | Potent inhibitor | [8] | |
| Cholinesterases | Acetylcholinesterase (AChE) | IC₅₀ ≈ 8 µM | [9] |
| Butyrylcholinesterase (BChE) | IC₅₀ ≈ 0.6 µM | [9] | |
| Ion Channels & Pumps | L-type Ca²⁺ Current | IC₅₀ ≈ 40.3 µM | [10] |
| Internal Ca²⁺ Pump (SERCA) | Modest inhibitor | [9] | |
| Other Receptors/Channels | TRPA1 Activator | EC₅₀ = 1 - 3 µM | [11] |
| GPR3 Agonist | EC₅₀ = 1 µM | [12] | |
| Physiological Processes | Rat Cardiac Myocyte Contraction | IC₅₀ ≈ 0.17 µM | [10] |
| ACh-induced Vasodilation | IC₅₀ ≈ 180 nM | [6] |
Off-Target Mechanisms and Broader Cellular Impacts
A critical consideration for researchers is DPI's significant activity beyond NOX inhibition.
Mitochondrial Respiration
DPI is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH-ubiquinone oxidoreductase) , which is also a flavoprotein.[7][8][13] This inhibition disrupts cellular energy metabolism by reducing ATP production.[7] Paradoxically, while DPI is used to inhibit ROS production by NOX, its action on mitochondria can induce mitochondrial superoxide generation, leading to apoptosis.[14][15] It has also been shown to selectively inhibit superoxide production during reverse electron transport without affecting forward electron transport.[16]
Other Flavoenzyme and Non-Flavoenzyme Targets
-
Nitric Oxide Synthase (NOS): As flavoenzymes, both inducible (iNOS) and endothelial (eNOS) nitric oxide synthases are irreversibly inhibited by DPI, complicating studies on the interplay between ROS and nitric oxide.[4][5]
-
Xanthine Oxidase & Cytochrome P450 Reductase: These additional flavoenzymes are also known targets.[3][13]
-
Cholinesterases: DPI is a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), an action unrelated to flavoenzymes.[9]
-
Calcium Homeostasis: DPI can inhibit the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump and L-type calcium channels, directly affecting intracellular calcium signaling.[9][10]
Impact on Cellular Signaling Pathways
By modulating ROS levels and other cellular targets, DPI influences numerous downstream signaling cascades.
ROS-Dependent Signaling
Inhibition of NOX by DPI reduces intracellular ROS, which can suppress redox-sensitive signaling pathways. For example, in zebrafish cells, DPI was shown to suppress the light-dependent activation of the ERK/MAPK cascade, a key pathway for transducing photic signals.[17]
Induction of Senescence and Apoptosis
The cellular response to DPI treatment can diverge between senescence and apoptosis, often depending on p53 status.
-
Senescence: In p53-proficient cancer cells, treatment with low, non-toxic doses of DPI can decrease ROS levels and upregulate p53/p21 proteins, leading to cellular senescence.[1][18]
-
Apoptosis: In p53-deficient cells, or at higher concentrations where mitochondrial effects dominate, DPI can induce apoptosis.[1] The mechanism involves the DPI-induced production of mitochondrial superoxide, which leads to a decrease in mitochondrial membrane potential (ΔΨm), release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of executioner caspases like caspase-3.[14][15]
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on DPI's mechanism of action. Researchers should optimize concentrations and incubation times for their specific cell or tissue models.
Protocol: Measuring NADPH Oxidase Activity
This protocol describes a common method using Nitroblue Tetrazolium (NBT) reduction.
-
Cell Preparation: Isolate and prepare neutrophils (or other target cells), suspending approximately 5x10⁶ cells in a suitable buffer (e.g., PBS).[19]
-
Inhibitor Pre-incubation: Pre-incubate cell aliquots with desired concentrations of DPI (e.g., 10 nM - 10 µM) or vehicle control for 15-30 minutes at 37°C.
-
Initiation of Reaction: Add NBT solution to a final concentration of 1 mg/mL. To stimulate the respiratory burst, add an agonist like Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 nM).
-
Incubation: Incubate the mixture for 20-30 minutes in a thermostat-controlled water bath at 37°C. The reduction of soluble yellow NBT by superoxide produces an insoluble purple formazan precipitate.
-
Termination: Stop the reaction by adding 1 M HCl.[19]
-
Quantification: Centrifuge the samples to pellet the cells and formazan. Discard the supernatant and solubilize the formazan precipitate in a known volume of DMSO (e.g., 400 µL).[19]
-
Measurement: Measure the optical density (OD) of the solubilized formazan at 560 nm using a spectrophotometer. A decrease in OD in DPI-treated samples compared to the stimulated control indicates inhibition of NADPH oxidase activity.
Alternative Method: For more specific detection of superoxide, HPLC analysis of dihydroethidium (DHE) oxidation to 2-hydroxyethidium (2-E⁺OH) is recommended.[20]
Protocol: Assessing Mitochondrial Respiration
This protocol uses extracellular flux analysis to measure the oxygen consumption rate (OCR).
-
Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimized density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a range of DPI concentrations in the assay medium.
-
Assay Setup: The day of the assay, replace the growth medium with the assay medium and incubate the cells in a CO₂-free incubator for 1 hour. Load the prepared DPI concentrations into the injector ports of the sensor cartridge.
-
Measurement: Place the cell plate in the Seahorse XFe96 Analyzer. Initiate a protocol that first measures the basal OCR, then injects the different concentrations of DPI and measures the subsequent changes in OCR.[7]
-
Data Analysis: The analyzer software calculates OCR in real-time. The basal respiration rate can be used to calculate the IC₅₀ of DPI for mitochondrial inhibition.[7]
Protocol: Detection of Apoptosis via DNA Fragmentation
This protocol outlines the detection of apoptosis by analyzing DNA laddering on an agarose gel.
-
Cell Treatment: Treat cultured cells with DPI (e.g., 5-25 µM) or vehicle control for a specified period (e.g., 12-24 hours).
-
DNA Extraction: Harvest both adherent and floating cells. Extract genomic DNA using a commercial apoptosis DNA laddering kit or a standard phenol-chloroform extraction protocol designed to preserve small DNA fragments.
-
Agarose Gel Electrophoresis: Load equal amounts of DNA from each sample onto a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light. The appearance of a "ladder" of DNA fragments in multiples of ~180-200 bp is indicative of apoptosis, whereas DNA from healthy cells will appear as a single high-molecular-weight band.[14][15]
Alternative Method: Apoptosis can also be quantified by measuring the sub-G1 peak using propidium iodide (PI) staining followed by flow cytometry.[14][15]
Conclusion and Caveats for Researchers
This compound chloride is a powerful and historically significant inhibitor of NADPH oxidase. Its utility in dissecting the role of NOX-derived ROS is undeniable. However, researchers must proceed with caution and a full understanding of its polypharmacology.
Key Considerations:
-
Lack of Specificity: DPI is not a specific NOX inhibitor. Its potent effects on mitochondrial respiration, nitric oxide synthases, and other enzymes can confound data interpretation.[9][21]
-
Concentration Dependence: The cellular effects of DPI are highly concentration-dependent. Low nanomolar concentrations may primarily inhibit NOX and NOS, while higher nanomolar to micromolar concentrations will significantly impact mitochondrial function.
-
Paradoxical ROS Effects: While DPI inhibits NOX-mediated ROS, it can simultaneously increase mitochondrial ROS production, creating a complex cellular redox environment.[14]
To ensure robust and accurately interpreted results, it is imperative to:
-
Use the lowest effective concentration of DPI possible.
-
Validate key findings using more specific second-generation NOX inhibitors or genetic approaches (e.g., siRNA, knockout models).
-
Explicitly consider and test for potential off-target effects, particularly on mitochondrial function, in the context of the experimental question.
References
- 1. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory actions of this compound on endothelium-dependent vasodilatations in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. The NADPH oxidase inhibitor this compound is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
- 10. koreascience.kr [koreascience.kr]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. DPI induces mitochondrial superoxide-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound acutely inhibits reactive oxygen species production by mitochondrial complex I during reverse, but not forward electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound chloride, an inhibitor of reduced nicotinamide adenine dinucleotide phosphate oxidase, suppresses light-dependent induction of clock and DNA repair genes in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells [mdpi.com]
- 19. NADPH Oxidase: a Target for the Modulation of the Excessive Oxidase Damage Induced by Overtraining in Rat Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound inhibits the cell redox metabolism and induces oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Diphenyleneiodonium (DPI): A Technical Guide for Researchers
An In-Depth Examination of its Applications, Mechanisms, and Methodologies in Scientific Research
Diphenyleneiodonium (DPI) is a widely utilized pharmacological tool in biomedical research, primarily known for its potent inhibitory effects on flavoenzymes, most notably the NADPH oxidase (NOX) family of enzymes. This guide provides a comprehensive overview of DPI's applications, mechanisms of action, and detailed experimental protocols for its use in a research setting. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their studies of cellular signaling, oxidative stress, and various disease models.
Core Mechanism of Action: Inhibition of Flavoenzymes
This compound exerts its inhibitory effects primarily through the irreversible inactivation of flavin-containing enzymes. The core mechanism involves the reduction of DPI by the flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) cofactor within the enzyme's active site. This process generates a highly reactive phenylating agent that covalently modifies the flavin moiety or nearby amino acid residues, leading to irreversible enzyme inhibition.
Its most prominent target is the NADPH oxidase (NOX) enzyme complex, which is responsible for the regulated production of reactive oxygen species (ROS) in various cell types. By inhibiting NOX enzymes, DPI serves as a critical tool for investigating the role of ROS in a multitude of physiological and pathological processes.
However, it is crucial to recognize that DPI is not entirely specific for NOX enzymes. It can also inhibit other flavoenzymes, including:
-
Nitric Oxide Synthases (NOS): Both inducible NOS (iNOS) and endothelial NOS (eNOS) are susceptible to DPI inhibition.[1]
-
Xanthine Oxidase: This enzyme, involved in purine metabolism and ROS production, is also inhibited by DPI.[1]
-
Mitochondrial Complex I (NADH-ubiquinone oxidoreductase): DPI can interfere with mitochondrial respiration by inhibiting Complex I, a critical component of the electron transport chain.[2][3]
This lack of absolute specificity necessitates careful experimental design and interpretation of results, often requiring the use of complementary inhibitors or genetic models to confirm the specific involvement of NOX enzymes.
Key Research Applications of this compound
The multifaceted inhibitory profile of DPI has led to its application in a wide array of research areas:
-
Inflammation and Immunology: By blocking NOX-dependent ROS production in phagocytic cells like neutrophils and macrophages, DPI is used to study the role of oxidative stress in inflammatory responses, pathogen clearance, and immune signaling.[4]
-
Cancer Biology: Researchers utilize DPI to investigate the involvement of ROS in cancer cell proliferation, survival, and senescence. Studies have shown that DPI can induce cell cycle arrest and apoptosis in various cancer cell lines.[5][6]
-
Cardiovascular Research: DPI has been instrumental in elucidating the role of NOX-derived ROS in cardiovascular physiology and pathology, including endothelial dysfunction, hypertension, and cardiac hypertrophy.[7][8]
-
Neurobiology: The compound is used to explore the contribution of oxidative stress to neurodegenerative diseases and neuronal signaling pathways.[9]
-
Cell Signaling: DPI is a valuable tool for dissecting signaling pathways that are modulated by ROS, such as the MAP kinase and p53 pathways.[1]
Quantitative Data: Inhibitory Concentrations and Cellular Effects
The effective concentration of DPI can vary significantly depending on the cell type, the specific enzyme being targeted, and the experimental conditions. The following tables summarize key quantitative data from various studies.
| Target | Cell/System | IC50 / Effective Concentration | Reference |
| NADPH Oxidase (NOX) | |||
| Neutrophils (PMA-stimulated) | 1.8 µM | [10] | |
| Neutrophils (fMLP/cytochalasin B-stimulated) | 2.7 µM | [10] | |
| Rat Cardiac Myocytes (Nox2 and Nox4) | ~3 µM (used to eliminate Nox activity) | [7] | |
| Calcium Current (ICa) | Rat Cardiac Myocytes | ~40 µM | [7][8] |
| Cell Contraction | Rat Ventricular Myocytes | ~0.17 µM | [7][8] |
| Cell Viability/Growth | HCT116 Colon Cancer Cells | Growth inhibition observed at 125 nM - 4 µM | [5] |
| ARPE-19 Cells | Dose- and time-dependent growth inhibition | [1] | |
| Cancer Stem Cell Model | 5.52 nM (sphere formation), 12 nM (colony formation) |
Table 1: Inhibitory and effective concentrations of this compound in various biological systems.
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| MC3T3-E1 | Function assay | 10 µM | 30 min | Blocked ROS generation and NOX expression | [1] |
| RAW264.7 | Function assay | 10 µM | 4 days | Inhibited RANKL-induced osteoclast differentiation | [1] |
| HCT116 p53+/+ | Cell Viability (MTT) | 0.125 - 4 µM | 24 hours | Significant decrease in cell growth | [5] |
| HCT116 p53-/- | Cell Viability (MTT) | Concentration-dependent decrease | 24 hours | Significant decrease in cell growth | [5] |
| MG-63 | Mitochondrial Membrane Potential | 100 µM | 30 min | Drop in mitochondrial membrane potential | [11] |
| hBMSCs | Cellular ROS Levels | 10 µM and 100 µM | 30 min | Significant reduction in cellular ROS | [11] |
Table 2: Cellular effects of this compound at various concentrations and incubation times.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing DPI.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from studies investigating the effect of DPI on cancer cell proliferation.[5]
Materials:
-
This compound chloride (DPI) stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of DPI in complete cell culture medium to achieve the desired final concentrations (e.g., 0.125 µM to 4 µM). Include a vehicle control (DMSO) at the same concentration as the highest DPI treatment.
-
Remove the medium from the wells and add 100 µL of the DPI-containing medium or control medium.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is a general method for detecting changes in intracellular ROS levels following DPI treatment.[5]
Materials:
-
This compound chloride (DPI)
-
Serum-free cell culture medium
-
Carboxy-H2DCFDA (or other suitable ROS-sensitive fluorescent probe)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the desired concentrations of DPI or vehicle control for the specified time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in serum-free medium containing 10 µM carboxy-H2DCFDA.
-
Incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.
-
Wash the cells with PBS to remove excess probe.
-
Resuspend the cells in PBS for analysis.
-
Measure the fluorescence intensity using a flow cytometer or visualize the cells under a fluorescence microscope.
Protocol 3: Assessment of Mitochondrial Respiration
This protocol provides a general framework for assessing the impact of DPI on mitochondrial function using high-resolution respirometry. This is a complex technique, and specific parameters will vary based on the instrument and cell type.[6][12][13][14]
Materials:
-
This compound chloride (DPI)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Respiration medium (e.g., MiR05)
-
Digitonin (for cell permeabilization)
-
Mitochondrial substrates (e.g., malate, glutamate, succinate)
-
ADP
-
Inhibitors of electron transport chain complexes (e.g., rotenone, antimycin A)
Procedure:
-
Cell Preparation: Harvest and resuspend cells in respiration medium to a final concentration of approximately 1 x 10^6 cells/mL.
-
Chamber Preparation: Calibrate the oxygen sensors of the respirometer and add the cell suspension to the chambers.
-
Baseline Respiration: Record the routine respiration of intact cells.
-
Permeabilization (Optional): To study specific mitochondrial complexes, permeabilize the cell membrane with an optimized concentration of digitonin.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Complex I-linked respiration: Add substrates for Complex I (e.g., malate and glutamate) followed by ADP to measure oxidative phosphorylation capacity.
-
DPI Titration: Add DPI at various concentrations to assess its inhibitory effect on Complex I-linked respiration.
-
Complex II-linked respiration: In the presence of the Complex I inhibitor rotenone, add the Complex II substrate succinate to measure its contribution to respiration.
-
-
Data Analysis: Analyze the oxygen consumption rates to determine the specific effects of DPI on different stages of mitochondrial respiration.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by DPI and a typical experimental workflow.
Conclusion and Future Directions
This compound remains an indispensable tool for researchers investigating the multifaceted roles of flavoenzymes and reactive oxygen species in health and disease. Its broad inhibitory profile, while a potential source of off-target effects, also provides a unique opportunity to probe complex cellular redox signaling networks. As research progresses, the development of more specific NOX isoform inhibitors will be crucial for dissecting the precise contributions of each enzyme. However, the wealth of data generated using DPI has laid a critical foundation for our current understanding and will continue to be a valuable reference point for future studies in the field of redox biology. Careful experimental design, including the use of appropriate controls and complementary techniques, will ensure that DPI continues to be a powerful asset in the researcher's toolkit.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound inhibits reduction of iron-sulfur clusters in the mitochondrial NADH-ubiquinone oxidoreductase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHOSPHOINOSITIDES AND CALCIUM SIGNALING. A MARRIAGE ARRANGED IN ER-PM CONTACT SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The flavin inhibitor this compound renders Trichomonas vaginalis resistant to metronidazole, inhibits thioredoxin reductase and flavin reductase, and shuts off hydrogenosomal enzymatic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells [mdpi.com]
- 6. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kjpp.net [kjpp.net]
- 9. An ultralow dose of the NADPH oxidase inhibitor this compound (DPI) is an economical and effective therapeutic agent for the treatment of colitis-associated colorectal cancer [thno.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effect of this compound Chloride on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. research.monash.edu [research.monash.edu]
Diphenyleneiodonium (DPI): A Technical Guide to its Use as a NOX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyleneiodonium (DPI) is a widely utilized pharmacological tool for investigating the roles of NADPH oxidases (NOX) in various physiological and pathological processes. As a potent inhibitor of flavoproteins, DPI effectively blocks the activity of NOX enzymes, which are key sources of reactive oxygen species (ROS). This technical guide provides an in-depth overview of DPI, including its mechanism of action, inhibitory concentrations, and detailed experimental protocols for its use. Furthermore, it explores the critical aspect of its off-target effects and delineates its impact on cellular signaling pathways, offering a comprehensive resource for researchers in the field.
Introduction to this compound (DPI)
This compound (DPI) is a classic and potent inhibitor of NADPH oxidases (NOX), a family of enzymes dedicated to the production of reactive oxygen species (ROS).[1] NOX enzymes play crucial roles in a multitude of cellular processes, including host defense, cell signaling, and gene expression regulation.[2] Dysregulation of NOX activity has been implicated in various diseases, making pharmacological inhibitors like DPI invaluable tools for research and potential therapeutic development.[3]
DPI acts as a general and irreversible inhibitor of flavoproteins.[4][5][6] Its mechanism of action involves the acceptance of an electron from the reduced flavin adenine dinucleotide (FAD) cofactor within the enzyme, leading to the formation of a stable phenylated-FAD adduct.[7] This covalent modification effectively inactivates the enzyme. While its broad specificity for flavoenzymes necessitates careful interpretation of experimental results, DPI remains a cornerstone for studying NOX-dependent phenomena.[8][9]
Quantitative Data: Inhibitory Potency of DPI
The inhibitory concentration (IC50) of DPI varies depending on the specific NOX isoform and the experimental system. The following tables summarize the reported IC50 values for DPI against various enzymes, highlighting its potency and promiscuity.
Table 1: IC50 Values of DPI for Human NOX Isoforms
| NOX Isoform | Assay System | IC50 Value | Reference(s) |
| NOX1 | Cell-based (H₂O₂ detection) | Submicromolar range | [10] |
| NOX2 | Cell-based (O₂⁻ detection) | 1.1 µM | [11] |
| NOX2 | Cell-free | 1.24 µM | [12] |
| NOX3 | Cell-based (H₂O₂ detection) | Submicromolar range | [10] |
| NOX4 | Cell-based (H₂O₂ detection) | Submicromolar range | [10] |
| NOX4 | Cell-based (H₂O₂ detection) | 12.3 µM | [11] |
| NOX5 | Cell-based (H₂O₂ detection) | Submicromolar range | [10] |
| NOX5 | Cell-free | 8.4 µM | [12] |
| DUOX1 | Cell-based (H₂O₂ detection) | Submicromolar range | [10] |
| DUOX2 | Cell-based (H₂O₂ detection) | Submicromolar range | [10] |
Table 2: IC50 Values of DPI for Off-Target Enzymes
| Enzyme | Species/System | IC50 Value | Reference(s) |
| Macrophage Nitric Oxide Synthase (NOS) | Murine | 50-150 nM | [4][5] |
| Endothelial Nitric Oxide Synthase (eNOS) | Rabbit Aortic Rings | 300 nM | [4][5] |
| Inducible Nitric Oxide Synthase (iNOS) | Murine | 64.8 nM | [13] |
| Mitochondrial Complex I | - | - | [6][14][15] |
| Xanthine Oxidase | - | - | [6][9][14] |
| TRPA1 Activator | HEK-TRPA1 cells | 1-3 µM (EC50) | [16] |
Mechanism of Action and Specificity
DPI's primary mechanism of inhibition involves the irreversible inactivation of flavoenzymes.[4][5] The process is initiated by the reduction of DPI by the enzyme's flavin cofactor (FAD or FMN), followed by the covalent attachment of a phenyl group from DPI to the flavin moiety.[7] This modification disrupts the electron transport chain within the enzyme, thereby halting its catalytic activity.
It is crucial for researchers to recognize that DPI is not a specific inhibitor of NOX enzymes.[6][9][14] Its action extends to other flavoproteins, including:
-
Nitric Oxide Synthases (NOS): DPI potently inhibits all isoforms of NOS (nNOS, eNOS, and iNOS) in the nanomolar range.[4][5][13]
-
Mitochondrial Respiratory Chain: DPI can inhibit Complex I and III of the mitochondrial electron transport chain, which can affect cellular respiration and induce mitochondrial superoxide production.[14][17][18][19]
-
Xanthine Oxidase: This flavoenzyme is also a target of DPI inhibition.[6][9][14]
-
Other Flavoenzymes: Various other flavin-containing enzymes can be inhibited by DPI.[20]
This lack of specificity necessitates the use of appropriate controls and complementary approaches, such as genetic knockdown or the use of more specific second-generation NOX inhibitors, to definitively attribute an observed effect to NOX inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of DPI as a NOX inhibitor.
General Workflow for Assessing NOX Inhibition
References
- 1. NADPH oxidase 2 inhibitor this compound enhances ROS-independent bacterial phagocytosis in murine macrophages via activation of the calcium-mediated p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NADPH Oxidase (NAO) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 3. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of macrophage and endothelial cell nitric oxide synthase by this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting the Activity of NADPH Oxidase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. This compound Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits reduction of iron-sulfur clusters in the mitochondrial NADH-ubiquinone oxidoreductase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. DPI induces mitochondrial superoxide-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production. | Semantic Scholar [semanticscholar.org]
- 20. This compound inhibits the cell redox metabolism and induces oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of Diphenyleneiodonium in Reactive Oxygen Species Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyleneiodonium (DPI) is a widely utilized pharmacological agent in the study of cellular redox biology. It is classically known as a potent, irreversible inhibitor of NADPH oxidases (NOX), a family of enzymes dedicated to the production of reactive oxygen species (ROS).[1][2] This inhibitory action has made DPI an invaluable tool for elucidating the role of NOX-derived ROS in a myriad of physiological and pathological processes. However, the effects of DPI on cellular ROS homeostasis are complex and multifaceted, extending beyond its action on NOX enzymes. A growing body of evidence highlights its significant impact on other flavoenzymes and, notably, on mitochondrial function, where it can paradoxically both inhibit and, under certain conditions, stimulate ROS production.[3][4][5] This technical guide provides a comprehensive overview of the mechanisms of action of DPI, its effects on various cellular systems, and detailed experimental protocols for its application in ROS research.
Core Mechanism of Action: Flavoenzyme Inhibition
DPI exerts its inhibitory effects primarily by targeting flavoenzymes, a class of enzymes that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as cofactors for electron transfer reactions.[1][3] The proposed mechanism involves the covalent modification of the reduced flavin cofactor, leading to irreversible inactivation of the enzyme.[6]
NADPH Oxidase (NOX) Inhibition
The most well-characterized targets of DPI are the members of the NOX family of enzymes.[1][7] These enzymes play a crucial role in various cellular processes, including host defense, cell signaling, and proliferation, by generating superoxide (O₂⁻) or hydrogen peroxide (H₂O₂).[2][8] DPI has been shown to be a potent inhibitor of all seven human NOX isoforms.[8]
Off-Target Effects
While a powerful tool, the utility of DPI is nuanced by its lack of absolute specificity. It inhibits a range of other flavoenzymes, which can complicate the interpretation of experimental results. These off-target effects are crucial to consider when designing and interpreting studies using DPI.
Key Off-Target Enzymes:
-
Nitric Oxide Synthases (NOS): DPI is a potent and irreversible inhibitor of both inducible NOS (iNOS) and endothelial NOS (eNOS).[1]
-
Xanthine Oxidase: This enzyme, involved in purine metabolism and ROS production, is also inhibited by DPI.[1]
-
Mitochondrial Complex I (NADH-quinone oxidoreductase): DPI can inhibit Complex I of the electron transport chain, impacting mitochondrial respiration and ROS production.[3][9][10]
-
Cytochrome P450 Reductase: This enzyme, crucial for the metabolism of various compounds, is also susceptible to inhibition by DPI.[1]
The Dichotomous Role of DPI in Mitochondrial ROS Production
The influence of DPI on mitochondria is a critical aspect of its activity and a source of potential experimental confounds. Its effects are concentration-dependent and can vary between cell types.
Inhibition of Mitochondrial ROS
At concentrations typically used to inhibit NOX enzymes, DPI has been shown to decrease mitochondrial ROS production.[10][11] This is primarily attributed to its inhibition of Complex I of the electron transport chain.[10] Specifically, DPI has been observed to prevent superoxide production from Complex I during reverse electron transport without affecting forward electron transport.[9]
Induction of Mitochondrial ROS
Paradoxically, under certain conditions and at higher concentrations, DPI can induce mitochondrial superoxide production.[4][5] This can lead to a decrease in mitochondrial membrane potential, release of cytochrome c, and subsequent apoptosis.[4][5] This pro-oxidant effect is thought to be a consequence of the disruption of the electron transport chain.
Quantitative Data on DPI Inhibition and Cellular Effects
The following tables summarize key quantitative data regarding the inhibitory potency of DPI and its effects on various cellular parameters.
| Target Enzyme/Process | Cell Type/System | IC50 / Effective Concentration | Reference(s) |
| NADPH Oxidase (NOX) | General | Submicromolar range | [8] |
| Intracellular NADPH Oxidase | Human Neutrophils | Lower IC50 than extracellular | [12] |
| TRPA1 Activation | HEK-TRPA1 cells | EC50 of 1 to 3 μM | [7] |
| Cell Shortening (Contraction) | Rat Cardiac Myocytes | IC50 of ≅0.17 µM | [13] |
| L-type Ca²⁺ Current | Rat Cardiac Myocytes | IC50 of ≅40.3 µM | [13] |
| Microglial Activation (LPS-induced) | Primary Midbrain Cultures | 10⁻¹³ to 10⁻¹⁴ M | [14] |
| Cellular Effect | Cell Type | DPI Concentration | Outcome | Reference(s) |
| Senescence Induction | HCT116 and MCF-7 (p53 wild-type) | 0.5 µM | Decreased ROS, upregulation of p53/p21, and induction of senescence. | [15] |
| Apoptosis Induction | HCT116 (p53-/-) | Not specified | Predominant effect over senescence. | [15] |
| Inhibition of Pro-inflammatory Cytokines (LPS-induced) | Not specified | Dose-dependent | Inhibition of TNF-α and IL-6 production. | [1] |
| DNA Single-Strand Breaks | HCT-116 cells | Not specified | Induction of DNA damage leading to apoptosis. | [16] |
| Inhibition of Heat-Shock Induced ROS | Saccharomyces cerevisiae | 25 µM | Significant inhibition of ROS production and mitochondrial membrane potential increase. | [17] |
Experimental Protocols
The following sections provide generalized methodologies for key experiments involving DPI. Researchers should optimize these protocols for their specific cell types and experimental systems.
Measuring ROS Production in the Presence of DPI
Objective: To determine the effect of DPI on intracellular or mitochondrial ROS levels.
Common Probes:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA): A general indicator of cellular ROS.[18][19]
-
Dihydroethidium (DHE) / MitoSOX Red: For the detection of superoxide, with MitoSOX being targeted to the mitochondria.[20][21]
-
Amplex Red: Used in conjunction with horseradish peroxidase (HRP) to detect extracellular H₂O₂.[22][23]
-
L-012: A luminol-based chemiluminescent probe for detecting ROS.[24]
Generalized Protocol (using DCFH-DA):
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate for fluorometric reading or glass-bottom dishes for microscopy).[19]
-
DPI Pre-treatment: Incubate cells with varying concentrations of DPI (e.g., 0.1 µM to 10 µM) for a predetermined time (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO).
-
ROS Induction (Optional): If studying stimulated ROS production, add the stimulus (e.g., PMA, LPS) at this stage.
-
Probe Loading: Remove the treatment medium and incubate the cells with DCFH-DA (typically 5-20 µM) in a suitable buffer (e.g., PBS or HBSS) for 30 minutes at 37°C in the dark.[19]
-
Washing: Gently wash the cells with buffer to remove excess probe.
-
Measurement: Measure the fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[19]
-
Data Analysis: Normalize the fluorescence intensity to cell number or protein content.
Cell Viability/Apoptosis Assay Following DPI Treatment
Objective: To assess the cytotoxic effects of DPI.
Common Assays:
-
MTT/XTT Assay: Measures metabolic activity as an indicator of cell viability.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.[16]
-
Caspase Activity Assays: Measures the activity of key executioner caspases in apoptosis.[5]
-
DNA Fragmentation/TUNEL Assay: Detects late-stage apoptosis.[1]
Generalized Protocol (using Annexin V/PI):
-
Cell Treatment: Treat cells with a range of DPI concentrations for the desired duration (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Signaling Pathways Modulated by DPI
By altering ROS homeostasis, DPI can influence a multitude of downstream signaling pathways. The following diagram illustrates the primary inhibitory actions of DPI and its impact on key cellular signaling cascades.
Conclusion and Future Perspectives
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondrial reactive oxygen species promote production of proinflammatory cytokines and are elevated in TNFR1-associated periodic syndrome (TRAPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DPI induces mitochondrial superoxide-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound acutely inhibits reactive oxygen species production by mitochondrial complex I during reverse, but not forward electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. This compound, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DPI Selectively Inhibits Intracellular NADPH Oxidase Activity in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NADPH oxidase inhibitor DPI is neuroprotective at femtomolar concentrations through inhibition of microglia over-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Paradoxical effect of this compound in inducing DNA damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. This compound inhibits the cell redox metabolism and induces oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Apocynin and this compound Induce Oxidative Stress and Modulate PI3K/Akt and MAPK/Erk Activity in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetic Landscape of Diphenyleneiodonium: A Technical Guide to its Enzyme Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyleneiodonium (DPI) is a potent inhibitor of flavoenzymes, a class of enzymes crucial for a multitude of cellular processes. Initially characterized for its profound inhibitory effects on NADPH oxidase, its application in research has unveiled a broader spectrum of enzymatic targets. This technical guide provides an in-depth exploration of the enzyme inhibition kinetics of DPI, offering a comprehensive resource for understanding its mechanism of action, experimental evaluation, and its impact on key signaling pathways. The presented data, protocols, and pathway diagrams are intended to support researchers in designing experiments, interpreting results, and advancing drug discovery efforts where DPI or its target enzymes are of interest.
Core Enzyme Targets and Inhibition Kinetics
DPI exerts its inhibitory effects on a range of flavoenzymes, often through an irreversible mechanism. The following sections detail its interaction with key enzymatic targets, with quantitative kinetic data summarized for comparative analysis.
Data Presentation: Quantitative Inhibition Parameters
The inhibitory potency of DPI against its primary enzyme targets is presented in the tables below. These values, collated from various studies, highlight the compound's efficacy and provide a basis for experimental design.
| Enzyme Target | Organism/Tissue | Inhibition Parameter | Value | Mechanism of Inhibition |
| NADPH Oxidase | Human Neutrophils (extracellular) | IC₅₀ | ~0.237 µM[1] | Irreversible[2] |
| Human Neutrophils (intracellular) | IC₅₀ | ~0.007 µM[1] | Irreversible[2] | |
| Human Neutrophil Membranes | Kᵢ | 5.6 µM[2][3] | Time-dependent, Irreversible[2][3] | |
| Nitric Oxide Synthase (NOS) | Mouse Macrophages | IC₅₀ | 50-150 nM[4][5] | Irreversible, Time-dependent[4][5] |
| Rabbit Aortic Rings (endothelial) | IC₅₀ | 300 nM[4][5] | Irreversible[4][5] | |
| Mitochondrial Complex I | Rat Skeletal Muscle Mitochondria | - | Potent inhibitor[6][7][8] | Irreversible, requires NADH[9] |
| Cholinesterases | Human Acetylcholinesterase (AChE) | IC₅₀ | ~8 µM[10][11] | Reversible, Mixed non-competitive[10][11] |
| Human Butyrylcholinesterase (BChE) | IC₅₀ | ~0.6 µM[10][11] | Reversible, Mixed non-competitive[10][11] | |
| L-type Ca²⁺ Current | Rat Cardiac Myocytes | IC₅₀ | ~40.3 µM[12][13] | - |
| Cell Contraction | Rat Cardiac Myocytes | IC₅₀ | ~0.17 µM[12][13] | - |
Experimental Protocols
Accurate determination of enzyme inhibition kinetics is fundamental to understanding the pharmacological profile of a compound like DPI. This section provides detailed methodologies for key experiments.
NADPH Oxidase Activity Assay (Cytochrome c Reduction)
This assay measures the production of superoxide (O₂⁻) by NADPH oxidase, a key enzyme in cellular immunity and signaling.
Principle: Superoxide anions produced by NADPH oxidase reduce cytochrome c, leading to an increase in absorbance at 550 nm. The rate of this absorbance change is proportional to the enzyme's activity.
Materials:
-
Phosphate-buffered saline (PBS)
-
Cytochrome c solution (e.g., 160 µM in PBS)
-
Phorbol 12-myristate 13-acetate (PMA) or other suitable stimulant
-
This compound (DPI) solutions of varying concentrations
-
Spectrophotometer capable of reading at 550 nm
Procedure:
-
Isolate neutrophils or other cells of interest and resuspend in PBS.
-
Pre-incubate the cells with various concentrations of DPI for a specified time.
-
Add cytochrome c solution to the cell suspension.
-
Initiate the reaction by adding a stimulant (e.g., PMA).
-
Immediately measure the change in absorbance at 550 nm over time in a spectrophotometer.
-
The rate of cytochrome c reduction is calculated using the extinction coefficient for reduced cytochrome c.
-
Inhibitory effects of DPI are determined by comparing the rates in the presence and absence of the inhibitor.
Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)
This assay quantifies NOS activity by measuring the accumulation of nitrite (NO₂⁻), a stable oxidation product of nitric oxide (NO).
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be measured colorimetrically at 540 nm.
Materials:
-
Cell or tissue lysates
-
L-arginine (NOS substrate)
-
NADPH
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standard solutions
-
Spectrophotometer capable of reading at 540 nm
Procedure:
-
Prepare cell or tissue lysates containing NOS.
-
Incubate the lysates with L-arginine, NADPH, and varying concentrations of DPI.
-
After the incubation period, stop the reaction.
-
Add Griess Reagent to the samples and standards.
-
Incubate in the dark to allow for color development.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
NOS activity is expressed as the amount of nitrite produced per unit time per milligram of protein.
Mitochondrial Complex I Activity Assay
This colorimetric assay determines the activity of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).
Principle: Complex I oxidizes NADH to NAD⁺ and transfers electrons to a specific dye, causing a change in its absorbance. The rate of this change is proportional to the enzyme's activity.
Materials:
-
Isolated mitochondria
-
NADH solution
-
Assay buffer
-
A specific dye that acts as an electron acceptor (e.g., as provided in commercial kits)
-
Rotenone (a specific Complex I inhibitor, for control)
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from cells or tissues.
-
Add the mitochondrial suspension to a microplate.
-
Add the assay buffer and varying concentrations of DPI.
-
Initiate the reaction by adding NADH.
-
Measure the change in absorbance at the specified wavelength over time.
-
To determine the specific Complex I activity, subtract the rate of reaction in the presence of rotenone from the total rate.
Cholinesterase Activity Assay (Ellman's Method)
This widely used method measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][14]
Principle: The substrate acetylthiocholine is hydrolyzed by cholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.[1][14]
Materials:
-
Enzyme source (e.g., purified enzyme, cell lysate)
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (substrate)
-
DTNB solution
-
DPI solutions of varying concentrations
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and DTNB.
-
Add the enzyme source to the reaction mixture.
-
Add varying concentrations of DPI and pre-incubate.
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
Monitor the increase in absorbance at 412 nm over time.
-
The rate of the reaction is proportional to the cholinesterase activity.
Signaling Pathways and Visualization
DPI's inhibition of key enzymes has significant downstream consequences on cellular signaling. The following diagrams, generated using the DOT language, illustrate the impact of DPI on these pathways.
DPI Inhibition of NADPH Oxidase and Downstream ROS Signaling
This compound is a potent inhibitor of NADPH oxidase, a primary source of reactive oxygen species (ROS) in many cell types. By blocking NADPH oxidase, DPI attenuates the production of superoxide and downstream ROS, impacting a variety of signaling cascades involved in inflammation, cell proliferation, and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mitochondrial complex activity assays [protocols.io]
- 4. bioassaysys.com [bioassaysys.com]
- 5. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Complex I Activity Colorimetric Assay Kit (ab287847) | Abcam [abcam.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Experimental approach to the kinetic study of unstable site-directed irreversible inhibitors: kinetic origin of the apparent positive co-operativity arising from inactivation of trypsin by p-amidinophenylmethanesulphonyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 12. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 13. Nitric Oxide Synthase Assay Kit, Colorimetric | 482702 [merckmillipore.com]
- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Chemical Properties and Structure of Diphenyleneiodonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyleneiodonium (DPI) and its salts are a class of aromatic iodonium compounds characterized by a rigid, planar dibenziodolium cationic structure. Initially recognized for their utility in organic synthesis, particularly as electrophilic arylating agents, they have garnered significant attention in the chemical biology and pharmacology fields. This is largely due to their potent inhibitory effects on a variety of flavoenzymes, most notably the NADPH oxidase (NOX) family of enzymes, which are critical mediators of cellular redox signaling. As such, DPI serves as an invaluable chemical probe for dissecting the roles of these enzymes in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on data and methodologies relevant to researchers in the life sciences and drug development.
Chemical Structure and Properties
The core structure of this compound consists of two phenyl rings fused by an iodonium ion, forming a tricyclic system. The positive charge is localized on the iodine atom. The properties of this compound compounds are significantly influenced by the counter-anion (X⁻).
Physicochemical Properties
The following table summarizes the key physicochemical properties of common this compound salts.
| Property | This compound Chloride | This compound Triflate | This compound Iodide |
| Molecular Formula | C₁₂H₈ClI | C₁₃H₈F₃IO₃S | C₁₂H₈I₂ |
| Molecular Weight | 314.55 g/mol [1] | 430.18 g/mol | 406.00 g/mol |
| Appearance | Off-white to pale yellow powder/crystalline solid[1][2] | White solid | White precipitate |
| Melting/Decomposition Point | 278 °C (decomposes)[3] | 200-201 °C[4] | 172–175° with vigorous decomposition[5] |
| Solubility | Soluble in DMSO (9.80-10.20 mg/mL)[1][3]. Sparingly soluble in water (0.2 mg/mL), 0.1N HCl (0.2 mg/mL), ethanol (0.2 mg/mL), and 0.1N NaOH (0.5 mg/mL)[3]. Also soluble in methanol (~100 µg/mL).[5] | Information not readily available. | Soluble in water. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound salts.
¹H NMR Spectroscopy: The ¹H NMR spectrum of the this compound cation is characterized by signals in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns can be influenced by the solvent and the counter-anion.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a series of signals in the aromatic region (typically 110-150 ppm), corresponding to the twelve carbon atoms of the dibenziodolium core.
Infrared (IR) Spectroscopy: The IR spectrum of this compound salts will exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching (around 1400-1600 cm⁻¹), and C-H bending vibrations. The presence of specific counter-ions (e.g., triflate) will introduce additional characteristic peaks.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular weight of the this compound cation (C₁₂H₈I⁺), which has a calculated exact mass of 278.9671 m/z.
Experimental Protocols
Synthesis of this compound Salts
Several synthetic routes to this compound salts have been reported. Below are detailed protocols for a mechanochemical synthesis of various salts and a classical solution-phase synthesis of this compound iodide.
1. Mechanochemical Synthesis of this compound Salts (e.g., Triflate, Mesylate, etc.) [6]
This solvent-free method offers a high-yielding and environmentally friendly route to a variety of this compound salts.
-
Reactants:
-
2-Iodobiphenyl
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
The corresponding acid (e.g., trifluoromethanesulfonic acid for the triflate salt)
-
-
Procedure:
-
Combine 2-iodobiphenyl and the desired acid in a milling jar.
-
Add mCPBA to the mixture.
-
Mill the mixture at an appropriate frequency (e.g., 25 Hz) for a specified time (e.g., 60 minutes).
-
After milling, the resulting solid product can be collected.
-
Purification can be achieved by washing with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials or byproducts.
-
2. Solution-Phase Synthesis of this compound Iodide [5]
This classical method involves the reaction of iodosobenzene and iodoxybenzene.
-
Reactants:
-
Iodosobenzene
-
Iodoxybenzene
-
1 N Sodium hydroxide solution
-
Potassium iodide
-
-
Procedure:
-
A mixture of iodosobenzene (0.1 mole) and iodoxybenzene (0.1 mole) is gently stirred in 200 mL of 1 N sodium hydroxide for 24 hours.
-
The resulting brown slurry is diluted with 1 L of cold water and stirred thoroughly.
-
The supernatant solution containing diphenyliodonium iodate is decanted through a filter.
-
The solid residue is extracted twice more with 500 mL portions of water.
-
The combined filtrates are treated with an aqueous solution of potassium iodide (0.12 mole).
-
The resulting bulky white precipitate of this compound iodide is allowed to stand for 1-2 hours with occasional shaking.
-
The precipitate is collected by suction filtration, washed with water, and dried. The reported yield is 70-72%.
-
Purification by Recrystallization
Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the compound of interest should be soluble in the hot solvent and insoluble or sparingly soluble in the cold solvent. For this compound salts, which are ionic, polar solvents or solvent mixtures are often employed. Common recrystallization solvents for organic salts include alcohols (methanol, ethanol), water, and mixtures such as ethanol/water or acetone/water. The optimal solvent system for a specific this compound salt should be determined empirically.
Biological Activity and Signaling Pathways
This compound is widely recognized as a potent inhibitor of flavoenzymes, which has made it a valuable tool in cell biology and pharmacology.
Inhibition of NADPH Oxidase (NOX)
The primary biological target of DPI is the NADPH oxidase (NOX) family of enzymes. These enzymes are responsible for the regulated production of reactive oxygen species (ROS), which act as second messengers in a variety of cellular signaling pathways. DPI inhibits NOX enzymes by binding to the flavin center, thereby preventing the transfer of electrons from NADPH to oxygen.[7]
Caption: Inhibition of the NADPH Oxidase 2 (NOX2) signaling pathway by this compound (DPI).
Agonism of G Protein-Coupled Receptor 3 (GPR3)
DPI has also been identified as an agonist for the orphan G protein-coupled receptor 3 (GPR3).[8] GPR3 is constitutively active and couples to Gαs proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[9] DPI enhances this activity and can also trigger other GPR3-mediated signaling events, including calcium mobilization.[8][9]
Caption: GPR3 signaling pathway activated by the agonist this compound (DPI).
Application in Organic Synthesis
This compound salts are valuable reagents in organic synthesis, primarily serving as electrophilic arylating agents. They can participate in a variety of cross-coupling reactions, often under milder conditions than traditional methods using aryl halides.
Palladium-Catalyzed C-H Arylation
A prominent application of this compound salts is in palladium-catalyzed C-H activation/arylation reactions. In these reactions, a C-H bond of a substrate is functionalized with an aryl group from the iodonium salt. The mechanism is thought to proceed through a Pd(II)/Pd(IV) catalytic cycle.[8][10][11]
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation using a this compound salt.
Safety and Handling
This compound salts should be handled with care in a laboratory setting. They are generally stable solids, but appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound and its derivatives are versatile molecules with significant applications in both synthetic chemistry and as pharmacological tools. Their ability to potently and selectively inhibit flavoenzymes like NADPH oxidase has made them indispensable for studying redox signaling. Furthermore, their utility as arylating agents in organic synthesis continues to be an active area of research. This guide has provided a comprehensive overview of the key chemical and structural features of this compound, along with detailed experimental protocols and an exploration of its biological and synthetic applications. It is intended to serve as a valuable resource for researchers and professionals working with this important class of compounds.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Activation of GPR3-β-arrestin2-PKM2 pathway in Kupffer cells stimulates glycolysis and inhibits obesity and liver pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of this compound analogs as GPR3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GPR3 - Wikipedia [en.wikipedia.org]
- 10. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Diphenyleneiodonium (DPI): Discovery and Mechanism as a Flavoenzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of diphenyleneiodonium (DPI), a classical and widely utilized inhibitor of flavoenzymes. We will delve into its historical discovery, elucidate its mechanism of action, present its inhibitory profile against key enzymes, and detail the experimental protocols used for its characterization.
Discovery and Historical Context
This compound and its related diaryliodonium salts were first synthesized in the late 19th century. However, their biological significance was not recognized until the mid-20th century. Initially investigated for their antimicrobial properties, their potent biological effects hinted at a more fundamental mechanism of action.
A pivotal moment in the history of DPI was its identification as a potent inhibitor of NADPH oxidase in neutrophils in the 1980s. Researchers studying the "respiratory burst," a critical process in immune defense where neutrophils produce a barrage of reactive oxygen species (ROS) to kill pathogens, found that DPI could completely abolish this activity at micromolar concentrations. This discovery established DPI as a crucial pharmacological tool for investigating the roles of NADPH oxidase and other flavoenzymes in various physiological and pathological processes.
Mechanism of Action: Irreversible Flavoenzyme Inhibition
DPI functions primarily as an irreversible inhibitor of flavin-containing enzymes, which are a broad class of enzymes that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as a prosthetic group. These enzymes catalyze a wide variety of redox reactions.
The inhibitory action of DPI is a two-step process:
-
Initial Binding: DPI first binds non-covalently to the reduced form of the flavoenzyme.
-
Irreversible Covalent Modification: The reduced flavin cofactor (FADH2 or FMNH2) donates an electron to DPI. This reduction of the iodonium ion is followed by the cleavage of a carbon-iodine bond, leading to the generation of a highly reactive phenyl radical. This radical then rapidly and covalently modifies amino acid residues within the enzyme's active site, leading to its irreversible inactivation.
This mechanism-based inactivation makes DPI a particularly potent and long-lasting inhibitor.
Caption: Mechanism of irreversible inhibition of flavoenzymes by this compound (DPI).
Inhibitory Profile of DPI
DPI is a broad-spectrum inhibitor of flavoenzymes. Its efficacy varies depending on the specific enzyme and the experimental conditions. The table below summarizes the inhibitory concentrations (IC50) of DPI against several key flavoenzymes. It is important to note that as an irreversible inhibitor, the IC50 value is highly dependent on the incubation time.
Table 1: Inhibitory Profile of this compound (DPI)
| Enzyme Target | System/Organism | IC50 Value | Reference |
| NADPH Oxidase (NOX) Family | |||
| NADPH Oxidase (general) | Human Neutrophils | 1-3 µM (EC50) | [1] |
| NADPH Oxidase | Rat Cardiac Myocytes | ~0.17 µM | [2][3][4] |
| Nitric Oxide Synthase (NOS) Family | |||
| Inducible NOS (iNOS) | Bovine Chondrocytes | 0.03 µM | [5] |
| Inducible NOS (iNOS) | Murine Macrophages | 50 nM | |
| Inducible NOS (iNOS) | Murine iNOS | 64.8 nM | [6] |
| Endothelial NOS (eNOS) | Rat Thoracic Aorta | 180 nM | [7] |
| Macrophage & Endothelial NOS | Mouse & Rabbit | 50-150 nM | [8] |
| Mitochondrial Electron Transport Chain | |||
| Mitochondrial Complex I | Isolated Mitochondria | Potent Inhibition | [9][10] |
| Other Enzymes | |||
| Acetylcholinesterase | Bovine Trachea | ~8 µM | [11] |
| Butyrylcholinesterase | Bovine Trachea | ~0.6 µM | [11] |
Note: IC50 values can vary significantly based on the assay conditions, including substrate concentrations, temperature, pH, and incubation time.
Key Experimental Protocols
The characterization of DPI as a flavoenzyme inhibitor has relied on a variety of robust experimental techniques. Below are detailed methodologies for key experiments.
NADPH Oxidase Activity Assay (Neutrophil Respiratory Burst)
This protocol measures the production of superoxide (O₂⁻), the primary product of NADPH oxidase, from stimulated neutrophils.
Objective: To determine the inhibitory effect of DPI on NADPH oxidase activity in neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
Phorbol 12-myristate 13-acetate (PMA) - a potent activator of NADPH oxidase
-
Cytochrome c (from horse heart)
-
Superoxide dismutase (SOD)
-
This compound (DPI) dissolved in DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
Prepare reaction mixtures in a 96-well plate. For each well, add:
-
50 µL of neutrophil suspension
-
50 µL of HBSS containing 1 mg/mL cytochrome c
-
10 µL of DPI at various concentrations (or DMSO for control). Pre-incubate for 15 minutes at 37°C.
-
To determine the specificity of the assay, include control wells with 10 µL of SOD (300 U/mL).
-
-
Initiate the reaction by adding 10 µL of PMA (1 µg/mL final concentration).
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 550 nm over time (e.g., every minute for 30 minutes). The reduction of cytochrome c by superoxide results in an increase in absorbance at this wavelength.
-
Calculate the rate of superoxide production using the extinction coefficient for the change in absorbance of cytochrome c (Δε = 21.1 mM⁻¹cm⁻¹).
-
The SOD-inhibitable portion of the cytochrome c reduction represents the NADPH oxidase-dependent superoxide production.
-
Plot the rate of superoxide production against the concentration of DPI to determine the IC50 value.
Nitric Oxide Synthase (NOS) Activity Assay
This protocol measures the conversion of L-arginine to L-citrulline, a co-product of nitric oxide (NO) synthesis, using a radiolabeled substrate.
Objective: To quantify the inhibitory effect of DPI on NOS activity.
Materials:
-
Cell lysates or purified NOS enzyme
-
L-[³H]arginine
-
NADPH
-
FAD, FMN, and Tetrahydrobiopterin (BH₄) - essential cofactors for NOS
-
Calmodulin
-
EGTA and CaCl₂
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
DPI dissolved in DMSO
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction buffer containing HEPES, DTT, and cofactors (NADPH, FAD, FMN, BH₄, Calmodulin, CaCl₂).
-
In microcentrifuge tubes, combine the reaction buffer, cell lysate or purified enzyme, and varying concentrations of DPI (or DMSO for control). Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding L-[³H]arginine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stop buffer containing EGTA and a high concentration of non-radiolabeled L-arginine.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. This resin binds the unreacted L-[³H]arginine (a basic amino acid), while the product, L-[³H]citrulline (a neutral amino acid), flows through.
-
Collect the eluate and mix it with scintillation fluid.
-
Quantify the amount of L-[³H]citrulline produced using a scintillation counter.
-
Plot the amount of L-[³H]citrulline produced against the DPI concentration to calculate the IC50.
Visualized Workflows and Pathways
General Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for identifying and characterizing a flavoenzyme inhibitor like DPI.
Caption: A generalized workflow for the discovery and characterization of a flavoenzyme inhibitor.
NADPH Oxidase Signaling and DPI Inhibition
The diagram below outlines the assembly and activation of the NADPH oxidase complex, a primary target of DPI, leading to ROS production.
Caption: Activation of the NADPH oxidase complex and the inhibitory action of DPI.
Conclusion and Future Directions
This compound has been an indispensable tool in cell biology and pharmacology for decades. Its well-characterized mechanism as an irreversible inhibitor of flavoenzymes, particularly NADPH oxidase and nitric oxide synthase, has allowed researchers to dissect the roles of these enzymes in a vast array of biological processes, from immune responses to cardiovascular signaling.
Future research may focus on leveraging the core structure of DPI to develop more selective second-generation inhibitors, potentially targeting specific isoforms of NADPH oxidase or other flavoenzymes. Such compounds would provide even greater precision for both basic research and therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. koreascience.kr [koreascience.kr]
- 4. kjpp.net [kjpp.net]
- 5. This compound inhibits NF-kappaB activation and iNOS expression induced by IL-1beta: involvement of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Inhibitory actions of this compound on endothelium-dependent vasodilatations in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. This compound acutely inhibits reactive oxygen species production by mitochondrial complex I during reverse, but not forward electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The NADPH oxidase inhibitor this compound is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Impact of Diphenyleneiodonium on Cellular Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenyleneiodonium (DPI) is a classical and widely utilized flavoenzyme inhibitor. While its inhibitory effects on NADPH oxidases (NOX) and nitric oxide synthases (NOS) are well-documented, a growing body of evidence underscores its potent impact on mitochondrial respiration. This dual inhibitory action positions DPI as a complex modulator of cellular bioenergetics and redox signaling. This technical guide provides an in-depth analysis of DPI's mechanisms of action on cellular respiration, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways. Understanding the multifaceted effects of DPI is crucial for the accurate interpretation of experimental results and for its potential application in drug development.
Introduction
Cellular respiration, the process by which cells convert nutrients into usable energy in the form of ATP, is intrinsically linked to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These reactive molecules, once considered mere byproducts of metabolism, are now recognized as critical signaling intermediates. This compound (DPI) has been an invaluable tool in dissecting the roles of ROS and RNS in various physiological and pathological processes. However, its utility is nuanced by its broad specificity. This guide aims to provide a comprehensive overview of DPI's effects, with a particular focus on its direct and indirect modulation of cellular respiration through its action on both plasma membrane-bound enzymes and mitochondria.
Mechanism of Action: A Two-Pronged Inhibition
DPI's primary mode of action is the irreversible inhibition of flavoenzymes, which are enzymes that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as prosthetic groups. This inhibition occurs through the covalent modification of the reduced flavin cofactor. The two main classes of flavoenzymes targeted by DPI that have a profound impact on cellular respiration are NADPH oxidases and nitric oxide synthases. Furthermore, DPI directly targets the mitochondrial electron transport chain.
Inhibition of NADPH Oxidases (NOX)
The NOX family of enzymes are major sources of cellular ROS, primarily superoxide (O₂⁻). By inhibiting NOX enzymes, DPI effectively reduces the production of ROS at the plasma membrane and in phagosomes. This has significant downstream effects on redox-sensitive signaling pathways.
Inhibition of Nitric Oxide Synthases (NOS)
NOS enzymes produce nitric oxide (NO•), a key signaling molecule. DPI inhibits all three major isoforms of NOS (nNOS, eNOS, and iNOS), thereby reducing NO• levels. This can indirectly affect mitochondrial respiration, as NO• is a known modulator of cytochrome c oxidase (Complex IV).
Inhibition of Mitochondrial Respiration
Critically, DPI is a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a key entry point for electrons into the electron transport chain.[1] This inhibition leads to a decrease in the overall rate of oxidative phosphorylation and can alter the mitochondrial production of ROS.[1] The inhibition of Complex I by DPI is a crucial consideration in studies where DPI is used as a specific NOX inhibitor.[1][2] In permeabilized MG-63 cells, DPI demonstrated a strong inhibitory effect on Complex I-linked respiration, with significant inhibition observed at concentrations as low as 0.625 µM.[3]
Quantitative Analysis of DPI's Inhibitory Effects
The potency of DPI's inhibitory activity varies depending on the target enzyme, cell type, and experimental conditions. The following tables summarize key quantitative data from the literature.
| Target Enzyme | Cell Type/System | IC50 | Reference(s) |
| NADPH Oxidase | |||
| Intracellular NOX | Human Neutrophils | 0.007 µM | [4] |
| Extracellular NOX | Human Neutrophils | 0.237 µM | [4] |
| NOX (general) | Rat Cardiac Myocytes | ~40 µM (for ICa suppression) | [5] |
| PMA-stimulated superoxide generation | Rat Neutrophils | 1.8 µM, 3.3 µM, 4.3 µM | [6] |
| fMLP/cytochalasin B-stimulated superoxide generation | Rat Neutrophils | 2.7 µM | [6] |
| Nitric Oxide Synthase | |||
| Macrophage and Endothelial NOS | Mouse Macrophages, Rabbit Aortic Rings | 50-150 nM | [7] |
| Acetylcholine-induced relaxation | Rabbit Aortic Rings | 300 nM | [7] |
| Mitochondrial Respiration | |||
| Complex I-linked State 3 Respiration | Permeabilized MG-63 cells | Significant inhibition at ~5 µM | [3] |
| Cellular Respiration (24h exposure) | HT-29 cells | ~800 nM | [8] |
Table 1: Inhibitory Concentrations (IC50) of this compound (DPI) on Key Cellular Enzymes.
| Cell Line | Basal Respiration (OCR pmol/min) | Maximal Respiration (OCR pmol/min) | Reference(s) |
| THP-1 | ~150 | ~300 | [1] |
| MV-4-11 | ~125 | ~250 | [1] |
| KG-1a | ~50 | ~100 | [1] |
Table 2: Representative Oxygen Consumption Rates (OCR) in Acute Myeloid Leukemia (AML) Cell Lines and their Sensitivity to DPI. [1]
Experimental Protocols
Accurate assessment of DPI's effects on cellular respiration requires robust experimental methodologies. Below are detailed protocols for key assays.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular respiration.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Assay Medium Preparation: Prepare XF assay medium supplemented with substrates such as glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Medium Exchange: Replace the cell culture medium with pre-warmed XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with DPI and other compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) at desired concentrations.
-
Seahorse XF Analysis: Calibrate the sensor cartridge and place the cell plate into the Seahorse XF Analyzer. Run the pre-programmed assay protocol to measure basal OCR, followed by sequential injections to assess ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Normalization: After the assay, normalize the OCR data to cell number or protein concentration per well.
Detection of Intracellular ROS with 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
DCFH-DA is a cell-permeable probe that fluoresces upon oxidation by ROS.
Protocol:
-
Cell Culture: Culture cells in a multi-well plate to the desired confluency.
-
DPI Treatment: Treat cells with DPI at various concentrations for the desired duration. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
Assessment of Mitochondrial Membrane Potential (ΔΨm) with Tetramethylrhodamine, Ethyl Ester (TMRE)
TMRE is a cell-permeable, cationic fluorescent dye that accumulates in active mitochondria with an intact membrane potential.
Protocol:
-
Cell Culture and Treatment: Seed and treat cells with DPI as described for the ROS assay. Include a positive control for mitochondrial depolarization (e.g., FCCP).
-
TMRE Staining: Incubate the cells with a working solution of TMRE (typically 50-200 nM in culture medium) for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed PBS or culture medium.
-
Imaging/Quantification: Immediately analyze the cells by fluorescence microscopy or quantify the fluorescence intensity using a plate reader (excitation ~549 nm, emission ~575 nm). A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Signaling Pathways and Cellular Fate Modulated by DPI
DPI's impact on cellular respiration triggers a cascade of downstream signaling events that ultimately determine cell fate.
Redox-Sensitive Signaling
By inhibiting both NOX and mitochondrial ROS production, DPI profoundly alters the cellular redox environment. This can affect the activity of redox-sensitive transcription factors and kinases, such as NF-κB and MAP kinases.[9]
p53-p21 Pathway and Cell Cycle Arrest
DPI has been shown to induce cell cycle arrest at the G0/G1 phase. This is often mediated by the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. The activation of this pathway is a common response to cellular stress, including perturbations in mitochondrial function and redox balance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound Chloride on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types [mdpi.com]
- 4. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of macrophage and endothelial cell nitric oxide synthase by this compound and its analogs [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An ultralow dose of the NADPH oxidase inhibitor this compound (DPI) is an economical and effective therapeutic agent for the treatment of colitis-associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ability of p53 to activate downstream genes p21(WAF1/cip1) and MDM2, and cell cycle arrest following DNA damage is delayed and attenuated in scid cells deficient in the DNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diphenyleneiodonium (DPI) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Diphenyleneiodonium (DPI), a well-characterized flavoenzyme inhibitor, in cell culture experiments. This document outlines its mechanism of action, key applications, and detailed protocols for its use in studying various cellular processes.
I. Introduction to this compound (DPI)
This compound (DPI) is a potent, irreversible inhibitor of flavoenzymes, most notably NADPH oxidases (NOX), which are key producers of reactive oxygen species (ROS) in cells.[1][2][3] Beyond NOX, DPI can also inhibit other flavin-containing enzymes, including nitric oxide synthase (NOS), xanthine oxidase, and mitochondrial Complex I (NADH-ubiquinone oxidoreductase).[1][4][5] This broad-spectrum inhibitory activity makes DPI a valuable tool for investigating the roles of ROS and specific enzymatic pathways in cellular signaling, proliferation, and death. However, its lack of absolute specificity necessitates careful interpretation of experimental results.[2][6][7]
II. Mechanism of Action
DPI primarily functions by covalently modifying and inactivating flavin-containing enzymes.[8] Its best-characterized targets are the NADPH oxidases, a family of enzymes responsible for the controlled production of superoxide and other ROS.[3] By inhibiting NOX enzymes, DPI can effectively block ROS generation from this source.[1] Additionally, DPI has been shown to potently inhibit mitochondrial ROS production, likely through its effect on Complex I of the electron transport chain.[4][5] This dual inhibition of major cellular ROS sources makes DPI a powerful tool for studying the downstream effects of reduced ROS levels.
III. Key Applications in Cell Culture
-
Inhibition of ROS Production: DPI is widely used to study the roles of ROS in various signaling pathways. It effectively reduces both intracellular and extracellular ROS levels.[1][2]
-
Induction of Apoptosis and Senescence: Depending on the cell type and concentration, DPI can induce programmed cell death (apoptosis) or cellular senescence.[1][3][9] In some cancer cells, DPI-induced senescence is dependent on p53.[3]
-
Modulation of Signaling Pathways: DPI has been shown to affect multiple signaling cascades, including the p53 pathway, MAPK/Erk, and PI3K/Akt, often as a consequence of reduced ROS levels.[1][10][11]
-
Investigation of Metabolic Dependencies: By inhibiting mitochondrial respiration, DPI can be used to explore the reliance of cells, particularly cancer cells, on oxidative phosphorylation for survival and proliferation.[8]
-
Anti-inflammatory and Neuroprotective Effects: At very low concentrations, DPI can exert anti-inflammatory and neuroprotective effects by inhibiting microglial activation.[1]
IV. Quantitative Data Summary
The effective concentration and incubation time for DPI can vary significantly depending on the cell line and the biological process being investigated. The following tables summarize quantitative data from various studies.
Table 1: Effective Concentrations of DPI in Various Cell Lines
| Cell Line | B-cell Lymphoma Subtype | Application | IC50 / Effective Concentration | Incubation Time | Reference |
| Karpas422 | Germinal Center B-cell-like (GCB) DLBCL | Inhibition of Cell Viability | ~12-40 nM | 72 hours | [8] |
| SuDHL4 | Germinal Center B-cell-like (GCB) DLBCL | Inhibition of Cell Viability | ~12-40 nM | 72 hours | [8] |
| ARPE-19 | Retinal Pigment Epithelial Cells | Growth Inhibition, Apoptosis Induction | 0.1, 1, and 10 µM | 6, 12, 24, and 48 hours | [1] |
| MC3T3-E1 | Murine osteoblast precursor | Block ROS generation and NOX expression | 10 µM | 30 minutes | [1] |
| RAW264.7 | Murine macrophage-like | Inhibit osteoclast differentiation | 10 µM | 4 days | [1] |
| VSMC | Vascular Smooth Muscle Cells | Diminish PDGF-BB-evoked dedifferentiation, proliferation, and migration | 10 µM | 6 hours | [1] |
| HCT116 p53+/+ and p53-/- | Human Colon Cancer | Growth Inhibition | 0.125 - 4 µM | 24 hours (viability), 3 days (proliferation) | [3][12] |
| Rat Cardiac Myocytes | - | Suppression of Cell Shortening | IC50 of ≅0.17 µM | Not specified | [13] |
| Rat Cardiac Myocytes | - | Decrease in L-type Ca2+ current | IC50 of ≅40.3 µM | Not specified | [13] |
Table 2: Effects of DPI on Cellular Processes
| Cellular Process | Cell Line | DPI Concentration | Incubation Time | Observed Effect | Reference |
| Apoptosis | HCT116 p53-/- | 0.5 and 1 µM | 3 days, plus 3 days in DPI-free medium | Significant increase in subG1 fraction (DNA fragmentation) | [3][14] |
| Senescence | HCT116 p53+/+ | 0.5, 1, and 4 µM | 3 days, plus 3 days in DPI-free medium | Induction of senescence, cell cycle arrest in G1 and G2/M | [3] |
| ROS Production | HCT116 | 0.5 µM | 1 and 3 days | Significant reduction in ROS levels | [14] |
| Phagocytosis | Murine Peritoneal Macrophages | 10 µM | 1 hour | Enhanced bacterial phagocytosis | [10] |
| Pro-inflammatory Cytokine Production | Murine Peritoneal Macrophages | 10 µM | 4 hours | Decreased production of TNF-α and IL-6 | [10] |
| Cell Proliferation | Acute Myeloid Leukemia (AML) cell lines | 0.4 µM | 3 days | Reduced cell proliferation and triggered apoptosis | [15] |
V. Experimental Protocols
This protocol is adapted from standard MTS assay procedures to assess the effect of DPI on the viability of adherent or suspension cells.[8]
Materials:
-
Cells of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound chloride (DPI)
-
96-well microtiter plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well in 100 µL of complete culture medium. For adherent cells, allow them to attach overnight.
-
DPI Treatment: Prepare serial dilutions of DPI in complete culture medium. Add the desired concentrations of DPI to the wells. Include a vehicle control (e.g., DMSO, the solvent for DPI).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[8]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
This protocol describes a common method to detect apoptosis in DPI-treated cells by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
DPI-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining. Differentiate cell populations based on FITC and PI fluorescence.
This protocol outlines the procedure for analyzing the cell cycle distribution of DPI-treated cells using PI staining and flow cytometry.[3][8]
Materials:
-
DPI-treated and control cells
-
Cold 70% ethanol
-
PBS
-
RNase A solution
-
PI staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect at least 1 x 10⁶ cells by centrifugation.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[8]
-
Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing RNase A to degrade RNA. Incubate for 30 minutes at 37°C.[8]
-
PI Staining: Add 500 µL of PI staining solution to the cells.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use appropriate software to model the cell cycle distribution (G0/G1, S, G2/M phases).
This protocol describes the use of a fluorescent probe, such as DCFH-DA, to measure intracellular ROS levels.[10][14]
Materials:
-
DPI-treated and control cells
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and treat with DPI for the specified time.
-
Probe Loading: Wash the cells with serum-free medium. Add DCFH-DA (typically 2.5-10 µM) diluted in serum-free medium to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Detach cells (if adherent), resuspend in PBS, and analyze immediately using a flow cytometer.
-
Fluorescence Plate Reader: Read the fluorescence intensity directly in the plate.
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) as an indicator of intracellular ROS levels.
VI. Signaling Pathways Affected by DPI
DPI treatment can lead to the modulation of several key signaling pathways, often as a downstream consequence of ROS inhibition or cellular stress.
VII. Conclusion and Best Practices
This compound is a powerful and versatile tool for cell culture research, enabling the investigation of ROS-dependent and -independent cellular processes. Due to its inhibitory effects on multiple flavoenzymes, it is crucial to consider its potential off-target effects.
Best Practices:
-
Titrate DPI Concentration: Always perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental question.
-
Use Appropriate Controls: Include a vehicle control (e.g., DMSO) in all experiments.
-
Consider Off-Target Effects: Be mindful that DPI inhibits enzymes other than NOX, including mitochondrial Complex I.[4] Interpret data with caution and consider using more specific inhibitors or genetic approaches (e.g., siRNA) to confirm findings.
-
Short Incubation Times: For studying rapid signaling events, use short incubation times to minimize secondary effects.
-
Confirm with Other Inhibitors: When possible, use other, structurally unrelated inhibitors to validate observations made with DPI.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production. | Semantic Scholar [semanticscholar.org]
- 6. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the cell redox metabolism and induces oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Paradoxical effect of this compound in inducing DNA damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NADPH oxidase 2 inhibitor this compound enhances ROS-independent bacterial phagocytosis in murine macrophages via activation of the calcium-mediated p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apocynin and this compound Induce Oxidative Stress and Modulate PI3K/Akt and MAPK/Erk Activity in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kjpp.net [kjpp.net]
- 14. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inhibition of NADPH Oxidase using Diphenyleneiodonium (DPI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyleneiodonium (DPI) is a widely utilized inhibitor of NADPH oxidases (NOX), a family of enzymes responsible for the dedicated production of reactive oxygen species (ROS).[1][2] ROS produced by NOX enzymes play crucial roles in a variety of physiological processes, including host defense, inflammation, and cellular signaling.[1][2] Dysregulation of NOX activity has been implicated in numerous pathological conditions, making NOX enzymes attractive therapeutic targets.[1][2] DPI acts as a potent, irreversible inhibitor of flavoproteins, including the flavin-containing catalytic subunit of NADPH oxidase.[3][4] These application notes provide a comprehensive guide to using DPI for the inhibition of NADPH oxidase, including recommended concentrations, detailed experimental protocols, and important considerations regarding its off-target effects.
Mechanism of Action
DPI inhibits NADPH oxidase by interacting with a reduced redox center within the enzyme, likely the FAD cofactor.[3] This interaction leads to the phenylation of the flavin or adjacent amino acid residues, resulting in irreversible inactivation of the enzyme.[3] The inhibitory potency of DPI is directly related to the rate of enzyme turnover, indicating that a reduced state of the enzyme is necessary for inhibition.[3]
Recommended DPI Concentrations for NADPH Oxidase Inhibition
The effective concentration of this compound (DPI) for inhibiting NADPH oxidase activity varies depending on the cell type, the specific NOX isoform being targeted, and the experimental conditions. Below is a summary of reported inhibitory concentrations from various studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
| Cell/System Type | Inhibitory Concentration (IC50 / K_i) | Notes | Reference |
| Human Neutrophil (Membrane) | K_i = 5.6 µM | Time-dependent inhibition. | [3] |
| Human Neutrophil (Intracellular) | Lower IC50 than for extracellular ROS release | DPI selectively inhibits intracellular ROS production at lower doses. | [5][6] |
| Rat Cardiac Myocytes | IC50 ≈ 0.17 µM (for cell shortening) | DPI also suppressed L-type Ca2+ current with an IC50 of ≈ 40.3 µM. | [7] |
| Bovine Tracheal Smooth Muscle | IC50 ≈ 8 µM (for Acetylcholinesterase) | Note: This is an off-target effect. | [8] |
| Bovine Tracheal Smooth Muscle | IC50 ≈ 0.6 µM (for Butyrylcholinesterase) | Note: This is an off-target effect. | [8] |
| Pan-NOX Isoforms | IC50 = 0.02 - 0.24 µM | For NOX1, NOX2, NOX4, and NOX5 in cell-free assays. | [2] |
| Acute Myeloid Leukemia (AML) cell lines | 0.2 µM | Reduced cell proliferation. | [9] |
| Murine Macrophages | 10 µM | Used to study phagocytosis. | [10] |
Important Considerations: Off-Target Effects
While DPI is a potent inhibitor of NADPH oxidases, it is not entirely specific and has been shown to affect other flavoenzymes and cellular processes.[4][5] Researchers must be aware of these off-target effects and incorporate appropriate controls.
-
Mitochondrial Respiration: DPI can inhibit mitochondrial complex I (NADH-ubiquinone oxidoreductase), leading to decreased mitochondrial ROS production and altered cellular metabolism.[11][12]
-
Cholinesterases: DPI is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase.[8][13]
-
Calcium Signaling: DPI can inhibit the internal Ca2+ pump (SERCA) and L-type Ca2+ channels.[7][8]
-
Other Flavoenzymes: DPI can inhibit other flavin-containing enzymes such as nitric oxide synthase (NOS) and xanthine oxidase (XOD).[4]
To mitigate the impact of these off-target effects, it is advisable to:
-
Use the lowest effective concentration of DPI.
-
Use a secondary, structurally different NADPH oxidase inhibitor (e.g., apocynin, though its specificity is also debated) to confirm findings.[4]
-
Employ genetic approaches (e.g., siRNA, knockout models) to specifically target NOX isoforms where possible.
Signaling Pathway and Experimental Workflow
Caption: NADPH Oxidase Activation and Inhibition by DPI.
Caption: General Experimental Workflow for Using DPI.
Experimental Protocols
Protocol 1: Determination of NADPH Oxidase Activity in Cell Lysates
This protocol is adapted from methodologies described for measuring NADPH oxidase activity in vascular smooth muscle cells and other cell types.[14] It utilizes a chemiluminescence-based assay to detect superoxide production.
Materials:
-
Cells of interest
-
This compound (DPI)
-
NADPH
-
Lucigenin or Luminol
-
Assay Buffer (e.g., PBS with Ca2+/Mg2+)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
Luminometer or plate reader with chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Pre-incubate cells with varying concentrations of DPI (e.g., 0.1 µM to 20 µM) for a predetermined time (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS.
-
Lyse the cells using an appropriate lysis buffer and scrape to collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the membrane fraction, as NADPH oxidase is a transmembrane protein.[14]
-
Resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane fraction.
-
-
NADPH Oxidase Activity Assay:
-
In a white 96-well plate, add the cell membrane fraction (e.g., 20-50 µg of protein).
-
Add lucigenin (for superoxide detection) or luminol (for general ROS) to the wells.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the chemiluminescence in a luminometer. Readings can be taken kinetically over a period of time (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidase activity as the change in relative light units (RLU) per minute per microgram of protein.
-
Compare the activity in DPI-treated samples to the vehicle control to determine the extent of inhibition.
-
Protocol 2: Measurement of Intracellular ROS Production
This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
DPI
-
Fluorescent ROS probe (e.g., Dihydroethidium (DHE) for superoxide, or H2DCF-DA for general ROS)
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable format (e.g., 96-well plate, chamber slides).
-
Pre-incubate cells with DPI at the desired concentration for 30-60 minutes.
-
-
ROS Probe Loading:
-
Load the cells with the fluorescent ROS probe according to the manufacturer's instructions (e.g., 5-10 µM DHE or H2DCF-DA for 30 minutes).
-
-
Stimulation and Measurement:
-
Wash the cells to remove excess probe.
-
Stimulate ROS production with an appropriate agonist.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity in DPI-treated cells relative to the control.
-
Protocol 3: Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of DPI at the concentrations used for NADPH oxidase inhibition.
Materials:
-
Cells of interest
-
DPI
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Cell Seeding and Treatment:
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 for cytotoxicity if necessary.[15]
-
Conclusion
This compound is a valuable pharmacological tool for studying the roles of NADPH oxidases in various biological processes. However, its use requires careful consideration of the experimental context and potential off-target effects. By employing appropriate concentrations, detailed protocols, and necessary controls as outlined in these application notes, researchers can effectively utilize DPI to investigate the contributions of NADPH oxidase to health and disease.
References
- 1. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. DPI Selectively Inhibits Intracellular NADPH Oxidase Activity in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. koreascience.kr [koreascience.kr]
- 8. The NADPH oxidase inhibitor this compound is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NADPH oxidase 2 inhibitor this compound enhances ROS-independent bacterial phagocytosis in murine macrophages via activation of the calcium-mediated p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. libsearch.stkate.edu [libsearch.stkate.edu]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies with Diphenyleneiodonium (DPI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyleneiodonium (DPI) is a potent and widely utilized inhibitor of flavoenzymes, most notably the NADPH oxidase (NOX) family of enzymes.[1][2] These enzymes are a major source of reactive oxygen species (ROS) in various cell types.[3][4] By inhibiting NOX, DPI serves as a critical tool for investigating the roles of ROS in a multitude of physiological and pathophysiological processes, including cell signaling, inflammation, apoptosis, and cancer progression.[3][4][5] DPI also exhibits inhibitory effects on other flavoenzymes such as nitric oxide synthase (NOS) and mitochondrial Complex I, which should be considered in experimental design.[1][6]
These application notes provide detailed protocols for the in vitro use of DPI, along with key quantitative data and visual guides to facilitate experimental design and execution.
Mechanism of Action
DPI irreversibly inhibits NADPH oxidase, preventing the transfer of electrons from NADPH to flavin adenine dinucleotide (FAD), a critical step in the production of superoxide (O₂⁻).[6] This inhibition subsequently blocks the generation of other ROS that are derived from superoxide.
Caption: DPI inhibits NADPH oxidase, blocking superoxide production.
Quantitative Data Summary
The effective concentration of DPI can vary significantly depending on the cell type, experimental duration, and the specific enzyme being targeted. The following tables summarize key quantitative data from in vitro studies.
Table 1: IC₅₀ and EC₅₀ Values of this compound
| Target Enzyme/Process | Cell Type/System | IC₅₀ / EC₅₀ Value | Reference |
| NADPH Oxidase (NOX) | HeLa Cells | EC₅₀ ≈ 0.1 µM | [1] |
| Nitric Oxide Synthase (NOS) | Isolated Mouse Peritoneal Macrophages | IC₅₀ ≈ 0.05 µM | [1] |
| TRPA1 Activation | HEK-TRPA1 Cells | EC₅₀ ≈ 1 to 3 µM | [7] |
| L-type Ca²⁺ Current (ICa) | Rat Ventricular Myocytes | IC₅₀ ≈ 40 µM | [8] |
| Contraction Inhibition | Rat Ventricular Myocytes | IC₅₀ ≈ 0.17 µM | [8] |
| ROS Production (PMA-stimulated) | Human Blood | IC₅₀ ≈ 0.22 µM | [9] |
| Intracellular ROS (PMA-stimulated) | Human Neutrophils | IC₅₀ ≈ 0.007 µM | [10] |
| Extracellular ROS (PMA-stimulated) | Human Neutrophils | IC₅₀ ≈ 0.237 µM | [10] |
Table 2: Effective Concentrations of DPI in Cellular Assays
| Cell Type | Assay | DPI Concentration | Incubation Time | Observed Effect | Reference |
| HCT116 p53+/+ & p53-/- | MTT Assay | 0.125 - 4 µM | 24 hours | Decreased cell growth | [4] |
| HCT116 | Senescence Assay | 0.5 µM | 3 days | Induction of senescence | [4][11] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis Assay | 10, 50, 100 µM | Not specified | Induction of apoptosis and ROS production | [1] |
| Human Neutrophils | NETosis Inhibition | 10 µM | Not specified | Inhibition of PMA-induced NETosis | [1] |
| RAW264.7 & THP-1 Cells | ROS Measurement | 10⁻¹³ M or 10⁻¹⁴ M | 24 hours | Reduction in LPS-induced ROS | [12] |
| MC3T3-E1 | ROS Generation | 10 µM | 30 minutes | Blocked ROS generation | [2] |
| RAW264.7 | Osteoclast Differentiation | 10 µM | 4 days | Inhibited RANKL-induced differentiation | [2] |
| Pancreatic Cancer Cells (MIA PaCa-2, PANC-1) | ROS Measurement | 2.5 - 15 µM | 3 - 72 hours | Decrease in intracellular ROS | [13] |
| MG-63 Osteosarcoma Cells | Mitochondrial Respiration | 100 µM | 30 minutes | Inhibition of mitochondrial Complex I-linked respiration | [3] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels following DPI treatment. H₂DCFDA is a cell-permeant dye that becomes fluorescent upon oxidation.
Caption: Workflow for measuring intracellular ROS with H₂DCFDA.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
This compound (DPI) chloride (stock solution in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density appropriate for your cell line to reach 70-80% confluency within 24-48 hours.
-
DPI Treatment: Prepare serial dilutions of DPI in cell culture medium from your stock solution. A common concentration range to test is 0.1 µM to 100 µM.[3] Include a vehicle control (DMSO) at the same final concentration as in the highest DPI treatment.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of DPI or vehicle control. Incubate for the desired period (e.g., 30 minutes to 24 hours), depending on the experimental question.[2][3]
-
Probe Loading: Following incubation, remove the treatment medium. Load the cells with H₂DCFDA solution (typically 5-10 µM in serum-free medium or PBS) and incubate for 30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with warm PBS to remove excess probe.
-
Fluorescence Measurement: Add PBS to each well and immediately measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the oxidized probe (e.g., ~485 nm excitation and ~520 nm emission for dichlorofluorescein).[14]
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
This compound (DPI) chloride (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 2,000 cells per well and incubate for 24 hours to allow for attachment.[4]
-
DPI Treatment: Treat the cells with various concentrations of DPI (e.g., 0.1 µM to 50 µM) for the desired duration (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Signaling Pathways Modulated by DPI
DPI-mediated inhibition of NOX and the subsequent reduction in ROS can impact multiple downstream signaling pathways that are redox-sensitive. These include pathways crucial for inflammation, cell survival, and proliferation such as NF-κB, STAT3, and MAPKs.[5]
Caption: DPI inhibits NOX, reducing ROS and downstream signaling.
Concluding Remarks
This compound is a powerful pharmacological tool for the in vitro study of ROS-dependent cellular processes. Due to its inhibitory effects on multiple flavoenzymes, it is crucial to carefully design experiments with appropriate controls to ensure accurate interpretation of results. The protocols and data provided herein serve as a comprehensive guide for researchers employing DPI in their in vitro investigations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effect of this compound Chloride on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells [mdpi.com]
- 5. An ultralow dose of the NADPH oxidase inhibitor this compound (DPI) is an economical and effective therapeutic agent for the treatment of colitis-associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kjpp.net [kjpp.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An ultralow dose of the NADPH oxidase inhibitor this compound (DPI) is an economical and effective therapeutic agent for the treatment of colitis-associated colorectal cancer [thno.org]
- 13. researchgate.net [researchgate.net]
- 14. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Diphenyleneiodonium (DPI) in Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and laboratory preparation of Diphenyleneiodonium (DPI) salts. Additionally, comprehensive protocols for its use in common experimental settings are outlined, along with a visualization of its primary signaling pathway.
Solubility of this compound Salts
This compound is available in various salt forms, with the chloride salt being the most common. The solubility of these salts can vary significantly depending on the counter-ion and the solvent. It is crucial to select the appropriate solvent for stock solution preparation to ensure accurate dosing in experiments.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound chloride in common laboratory solvents. It is important to note that solubility values can be influenced by factors such as temperature, purity, and the crystalline form of the compound. Some discrepancies in reported values exist in the literature; therefore, it is recommended to perform small-scale solubility tests before preparing large stock solutions.
| Solvent | This compound chloride Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 2.4 - 18 mg/mL[1] | ~7.6 - 57.2 mM | Soluble, may require warming.[2] Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| Water | 0.2 mg/mL | ~0.64 mM | Sparingly soluble. |
| Ethanol | ~0.1 - 0.2 mg/mL[3] | ~0.32 - 0.64 mM | Soluble at low concentrations. |
| Methanol | ~0.1 mg/mL[3] | ~0.32 mM | Soluble at low concentrations. |
| Chloroform:Methanol (1:1) | 50 mg/mL | ~159 mM | Highly soluble. |
| 0.1N HCl | 0.2 mg/mL | ~0.64 mM | Soluble. |
| 0.1N NaOH | 0.5 mg/mL | ~1.59 mM | Soluble. |
Molecular Weight of this compound chloride: 314.55 g/mol
Preparation of Stock Solutions
For most in vitro cell culture experiments, a stock solution of this compound chloride is prepared in DMSO at a concentration of 10 mM. It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[3] Stock solutions in DMSO can be stored at -20°C for several months. For aqueous-based assays, the DMSO stock solution should be diluted in the appropriate aqueous buffer immediately before use, ensuring the final DMSO concentration is not toxic to the cells (typically <0.1%).
For in vivo studies, formulations often involve a combination of solvents to ensure solubility and bioavailability. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1][4]
Laboratory Preparation of this compound Salts
While this compound chloride is commercially available, other salts, such as the triflate, may need to be synthesized in the laboratory. The following protocols provide methods for the synthesis of this compound triflate.
One-Pot Synthesis of this compound Triflate
This protocol is adapted from a high-yielding, one-pot synthesis method.
Materials:
-
Iodobenzene
-
Benzene
-
m-Chloroperbenzoic acid (m-CPBA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve iodobenzene (1.0 mmol) and m-CPBA (1.1 mmol) in dichloromethane (5 mL).
-
Add benzene (1.2 mmol) to the solution.
-
Cool the mixture in an ice bath and slowly add trifluoromethanesulfonic acid (1.1 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound triflate.
Experimental Protocols
This compound is a widely used inhibitor of NADPH oxidases (NOX) and is frequently employed in studies of oxidative stress, inflammation, and cell signaling.
In Vitro Protocol: Inhibition of ROS Production in Cultured Cells
This protocol describes a general procedure for treating cultured cells with this compound chloride to assess its effect on intracellular reactive oxygen species (ROS) production.
Materials:
-
Cultured cells (e.g., macrophages, endothelial cells)
-
Cell culture medium
-
This compound chloride stock solution (10 mM in DMSO)
-
ROS-sensitive fluorescent probe (e.g., DCFH-DA)
-
Stimulant for ROS production (e.g., PMA, LPS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a suitable culture plate (e.g., 96-well plate) and allow them to adhere overnight.
-
The following day, remove the culture medium and wash the cells with PBS.
-
Pre-treat the cells with various concentrations of this compound chloride (e.g., 0.1, 1, 10 µM) in fresh culture medium for 1-2 hours.[1] Include a vehicle control (DMSO) at the same final concentration.
-
After the pre-treatment period, add the ROS stimulant (e.g., PMA at 100 nM) to the wells and incubate for the desired time (e.g., 30 minutes).
-
Wash the cells with PBS and then load with a ROS-sensitive fluorescent probe (e.g., 10 µM DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader or analyze the cells by flow cytometry to quantify intracellular ROS levels.
In Vivo Protocol: Administration of this compound in a Mouse Model
This protocol provides a general guideline for the intraperitoneal administration of this compound chloride in a mouse model of inflammation. Dosages and treatment schedules should be optimized for the specific animal model and research question.
Materials:
-
This compound chloride
-
Vehicle solution (e.g., sterile PBS, or a mixture of DMSO, PEG300, Tween-80, and saline)
-
Mice (e.g., C57BL/6)
-
Syringes and needles for injection
Procedure:
-
Prepare the this compound chloride solution in the chosen vehicle at the desired concentration. For example, for a dose of 1 mg/kg, dissolve the appropriate amount of DPI in the vehicle.
-
Induce the experimental condition in the mice (e.g., administration of LPS to induce inflammation).
-
Administer the this compound chloride solution via intraperitoneal (i.p.) injection. The volume of injection should be appropriate for the size of the mouse (e.g., 100-200 µL).
-
Administer the treatment according to the planned schedule (e.g., once daily for a specified number of days).
-
Monitor the animals for any adverse effects.
-
At the end of the experiment, collect tissues or blood samples for analysis of relevant biomarkers (e.g., cytokine levels, inflammatory cell infiltration).
Signaling Pathways and Experimental Workflows
NADPH Oxidase Signaling Pathway and Inhibition by this compound
This compound primarily targets the flavin-containing enzymes of the NADPH oxidase (NOX) complex. The activation of NOX enzymes is a multi-step process involving the assembly of cytosolic and membrane-bound subunits. DPI inhibits this process, leading to a reduction in the production of superoxide and downstream reactive oxygen species.
Caption: NADPH Oxidase Activation and Inhibition by DPI.
Experimental Workflow for Studying the Effects of this compound
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a biological system, from initial experimental design to data analysis.
Caption: General Experimental Workflow for DPI Studies.
References
Applications of Diphenyleneiodonium in Studying Neuroinflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyleneiodonium (DPI) is a potent and widely utilized pharmacological tool in the study of neuroinflammation. Primarily known as an inhibitor of NADPH oxidase (NOX) enzymes, DPI has been instrumental in elucidating the role of oxidative stress, particularly from microglial sources, in the pathogenesis of various neurodegenerative diseases.[1][2] At high micromolar concentrations, DPI exhibits broad inhibitory activity against various flavoenzymes and can be cytotoxic.[1][2] However, recent studies have highlighted its high specificity and potency for NOX2 at subpicomolar concentrations, making it a valuable tool for targeted research with minimal off-target effects and toxicity.[1][2][3]
These application notes provide a comprehensive overview of the use of DPI in neuroinflammation research, including its mechanism of action, key applications, quantitative data, and detailed experimental protocols.
Mechanism of Action
DPI's primary mechanism of action in the context of neuroinflammation is the irreversible inhibition of NADPH oxidase (NOX) enzymes, particularly the NOX2 isoform, which is highly expressed in microglia, the resident immune cells of the central nervous system.[1][4][5]
Key aspects of DPI's mechanism include:
-
NOX2 Inhibition: Activated microglia are a major source of reactive oxygen species (ROS) through the activity of NOX2.[1][5][6] DPI binds to the gp91phox catalytic subunit of the NOX2 complex, preventing the transfer of electrons from NADPH to molecular oxygen and thereby blocking the production of superoxide anions (O₂⁻).[1]
-
Suppression of Oxidative Stress: By inhibiting NOX2, DPI significantly reduces the production of ROS, a key driver of neuronal damage and death in neuroinflammatory conditions.[7][8]
-
Modulation of Microglial Activation: The reduction in ROS production leads to a dampening of the pro-inflammatory (M1) phenotype of microglia. This results in decreased production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1][3]
-
Inhibition of Downstream Inflammatory Pathways: DPI has been shown to inhibit the activation of the transcription factor NF-κB and the expression of inducible nitric oxide synthase (iNOS), both of which are critical in the inflammatory cascade.[7][9]
Key Applications in Neuroinflammation Research
-
Investigating the Role of Microglial NOX2 in Neurodegeneration: DPI is used to dissect the specific contribution of microglial NOX2-derived oxidative stress in models of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.[1][2][4]
-
Elucidating Neuroprotective Mechanisms: Researchers use DPI to explore potential therapeutic strategies aimed at mitigating neuroinflammation and protecting neurons from oxidative damage.[1][7]
-
Studying Ischemic Brain Injury: DPI has been employed in models of focal cerebral ischemia to demonstrate that inhibiting NOX-mediated oxidative stress can reduce infarct size and suppress the post-ischemic inflammatory response.[7][10]
-
Screening for Anti-inflammatory Compounds: DPI can be used as a reference compound in assays designed to identify new inhibitors of NADPH oxidase with therapeutic potential for neuroinflammatory disorders.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (DPI) observed in various experimental models of neuroinflammation.
Table 1: In Vitro Efficacy of this compound (DPI)
| Cell Type | Stimulus | DPI Concentration | Effect | Reference |
| Primary Midbrain Neuron-Glia Cultures | Phorbol Myristate Acetate (PMA) | 10⁻¹⁴ M and 10⁻¹³ M | Inhibition of NOX2-generated superoxide production. | [1] |
| Primary Midbrain Neuron-Glia Cultures | Lipopolysaccharide (LPS) (20 ng/ml) | 10⁻¹⁴ M and 10⁻¹³ M | Protection of dopaminergic neurons (post-treatment). | [1] |
| Primary Midbrain Neuron-Glia Cultures | 1-methyl-4-phenylpyridinium (MPP⁺) (0.15 µM) | 10⁻¹⁴ M and 10⁻¹³ M | Protection of dopaminergic neurons (post-treatment). | [1] |
| Primary Midbrain Neuron-Glia Cultures | Rotenone (10 nM) | 10⁻¹⁴ M and 10⁻¹³ M | Protection of dopaminergic neurons (post-treatment). | [1] |
| Bovine Articular Chondrocytes | Interleukin-1beta (IL-1β) | IC₅₀ = 0.03 ± 0.004 µM | Inhibition of nitric oxide (NO) production. | [9] |
| Bovine Articular Chondrocytes | Interleukin-1beta (IL-1β) | 1-10 µM | Dose-dependent inhibition of NF-κB activation and iNOS expression. | [9] |
Table 2: Cytotoxicity of this compound (DPI)
| Cell Type | DPI Concentration | Duration of Treatment | Effect on Cell Viability | Reference |
| Primary Midbrain Neuron-Glia Cultures | 10⁻¹⁴ M and 10⁻¹³ M | 48 hours | No change in cell viability. | [1] |
| Primary Midbrain Neuron-Glia Cultures | 10⁻⁷ M and 10⁻⁶ M | 48 hours | >90% reduction in cell viability compared to controls. | [1] |
Signaling Pathways and Experimental Workflows
References
- 1. Subpicomolar this compound inhibits microglial NADPH oxidase with high specificity and shows great potential as a therapeutic agent for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subpicomolar this compound inhibits microglial NADPH oxidase with high specificity and shows great potential as a therapeutic agent for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NADPH oxidases in oxidant production by microglia: activating receptors, pharmacology and association with disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NADPH oxidase and aging drive microglial activation, oxidative stress and dopaminergic neurodegeneration following systemic LPS administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxic Activation of Microglia Is Promoted by a Nox1-Dependent NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of the inflammatory response by this compound after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits NF-kappaB activation and iNOS expression induced by IL-1beta: involvement of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of the inflammatory response by this compound after transient focal cerebral ischemia. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
Application Notes and Protocols for Investigating Cardiovascular Disease Models Using Diphenyleneiodonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyleneiodonium (DPI) is a widely utilized pharmacological tool in cardiovascular research, primarily known for its potent inhibitory effects on NADPH oxidases (NOX), a major source of reactive oxygen species (ROS) in the cardiovascular system.[1] Oxidative stress, mediated by ROS, is a key contributor to the pathophysiology of numerous cardiovascular diseases, including atherosclerosis, cardiac hypertrophy, and heart failure.[1][2] DPI's ability to modulate ROS production makes it an invaluable agent for investigating the role of oxidative stress in these disease models.
However, it is crucial to note that DPI is not entirely specific to NOX enzymes. It has been shown to inhibit other flavoenzymes, such as mitochondrial Complex I, nitric oxide synthase (NOS), and xanthine oxidase.[3][4] This lack of absolute specificity necessitates careful interpretation of experimental results and the use of complementary approaches to validate findings.
These application notes provide a comprehensive overview of the use of DPI in various cardiovascular disease models, including detailed protocols and quantitative data to guide researchers in their experimental design.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the key quantitative parameters of DPI's effects on cardiac myocytes, providing a reference for dose-selection in experimental studies.
| Parameter | Cell Type | Species | IC50 Value | Concentration for Effect | Observed Effect | Reference |
| Cell Shortening | Ventricular Myocytes | Rat | ≅0.17 µM | 0.05 µM - 100 µM | Concentration-dependent suppression of cell shortening, with maximal inhibition of ~70% at ~100 µM.[3][5][6][7][8] | [3][5][6][7][8] |
| L-type Ca2+ Current (ICa) | Ventricular Myocytes | Rat | ≅40.3 µM | 3 µM | ≅13.1% inhibition.[3][5][6][7][8] | [3][5][6][7][8] |
| Ca2+ Transient Magnitude & SR Ca2+ Content | Ventricular Myocytes | Rat | - | 3 µM | 20%-30% decrease.[5][6][7][8] | [5][6][7][8] |
| Ca2+ Spark Frequency | Ventricular Myocytes | Rat | - | 3 µM | ~25% reduction.[5][6] | [5][6] |
| Mitochondrial Superoxide Level | Ventricular Myocytes | Rat | - | 3-100 µM | Reduction in mitochondrial superoxide levels.[5][6] | [5][6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cardiac Myocytes
Caption: DPI inhibits multiple enzymes, reducing ROS and suppressing Ca2+ signaling, leading to decreased myocyte contraction.
General Experimental Workflow for In Vitro Studies with DPI
Caption: A generalized workflow for in vitro experiments investigating the effects of DPI on cultured cardiovascular cells.
General Experimental Workflow for In Vivo Studies with DPI
Caption: A generalized workflow for in vivo studies investigating the therapeutic potential of DPI in animal models of cardiovascular disease.
Experimental Protocols
Protocol 1: Isolation and Culture of Adult Rat Ventricular Myocytes
Objective: To isolate viable cardiomyocytes for subsequent in vitro experiments with DPI.
Materials:
-
Male Sprague-Dawley rats (200-300 g)
-
Sodium pentobarbital
-
Langendorff apparatus
-
Normal Tyrode's solution (pH 7.4)
-
Collagenase solution
-
Culture medium
Procedure:
-
Anesthetize the rat with sodium pentobarbital (150 mg/kg, intraperitoneal injection).[3]
-
Perform a thoracotomy to excise the heart.[3]
-
Cannulate the aorta and mount the heart on a Langendorff apparatus for retrograde perfusion.[3]
-
Perfuse the heart with normal Tyrode's solution to wash out the blood.
-
Switch to a calcium-free Tyrode's solution containing collagenase to digest the cardiac tissue.
-
Once the heart is digested, mince the ventricular tissue and gently triturate to release individual myocytes.
-
Wash the isolated cells and resuspend them in a culture medium for experimental use.
Protocol 2: Measurement of Mitochondrial ROS in Cardiomyocytes
Objective: To quantify the effect of DPI on mitochondrial superoxide production.
Materials:
-
Isolated rat ventricular myocytes
-
MitoSOX Red (10 µM)
-
Confocal microscope
-
DPI solution
Procedure:
-
Load the isolated cardiomyocytes with 10 µM MitoSOX Red for 30 minutes.[3]
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence images using a confocal microscope with an excitation wavelength of 514 nm and an emission collection range of 570-620 nm.[3]
-
To minimize photo-oxidation of the probe, use a low imaging speed.[3]
-
Introduce DPI at the desired concentration to the cell chamber.
-
Record the time-course of MitoSOX fluorescence at 5-second intervals.[3]
-
Analyze the data by normalizing the fluorescence intensity of each area to the control fluorescence detected before DPI exposure (F/F0).[3]
Protocol 3: In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
Objective: To assess the inhibitory effect of DPI on VSMC proliferation, a key event in atherosclerosis.
Materials:
-
Human aortic smooth muscle cells (HASMCs)
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS) or Platelet-Derived Growth Factor (PDGF)
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Anti-BrdU antibody
-
DPI solution
Procedure:
-
Seed HASMCs in 96-well plates and grow to sub-confluency.
-
Induce quiescence by serum-starving the cells for 48 hours.[9]
-
Stimulate proliferation by adding a mitogen such as 10% FBS or PDGF (e.g., 100 ng/ml).[9]
-
Concurrently, treat the cells with varying concentrations of DPI.
-
After a suitable incubation period (e.g., 24-48 hours), add BrdU to the culture medium for the final 2-24 hours of incubation to label proliferating cells.[10]
-
Fix the cells and perform immunocytochemistry using an anti-BrdU antibody to detect incorporated BrdU.[10]
-
Quantify the number of BrdU-positive cells or measure the absorbance using a plate reader after adding a suitable substrate.
Protocol 4: In Vivo Model of Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)
Objective: To investigate the effect of DPI on pressure-overload-induced cardiac hypertrophy.
Materials:
-
Mice (e.g., C57BL/6)
-
Surgical instruments for TAC surgery
-
DPI for in vivo administration
-
Echocardiography system
Procedure:
-
Perform TAC surgery on anesthetized mice to induce pressure overload on the left ventricle.[11]
-
Administer DPI to a cohort of TAC-operated mice. The administration route can be subcutaneous injection (e.g., 1 mg/kg daily) or continuous infusion via osmotic mini-pumps.[12] A control group of TAC mice should receive a vehicle.
-
Monitor cardiac function and hypertrophy development over a period of several weeks using echocardiography.
-
At the end of the study period, euthanize the animals and harvest the hearts.
-
Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.
-
Conduct molecular analysis (e.g., qPCR, Western blotting) on heart tissue to examine hypertrophic and fibrotic markers.
Protocol 5: In Vitro Model of Endothelial Dysfunction
Objective: To evaluate the protective effect of DPI against endothelial dysfunction induced by an inflammatory stimulus.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell culture medium
-
Tumor Necrosis Factor-alpha (TNF-α) or oxidized LDL (oxLDL)
-
DPI solution
-
Reagents for assessing endothelial activation (e.g., antibodies against VCAM-1, ICAM-1)
-
Nitric oxide (NO) detection kit
Procedure:
-
Culture HUVECs to confluence in appropriate culture plates.
-
Pre-treat the cells with various concentrations of DPI for a specified duration (e.g., 1-2 hours).
-
Induce endothelial dysfunction by adding an inflammatory stimulus like TNF-α or oxLDL (e.g., 50 µg/mL).[13]
-
After an incubation period (e.g., 6-24 hours), assess markers of endothelial dysfunction.
-
Adhesion Molecule Expression: Use immunofluorescence or Western blotting to measure the expression of VCAM-1 and ICAM-1.
-
NO Bioavailability: Measure the concentration of nitrite/nitrate in the culture supernatant using a Griess assay or a specific NO sensor to assess eNOS activity.
-
ROS Production: Quantify intracellular ROS levels using probes like DCFDA.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kjpp.net [kjpp.net]
- 5. koreascience.kr [koreascience.kr]
- 6. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes | Semantic Scholar [semanticscholar.org]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring in vivo and in vitro models for heart failure with biomarker insights: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Treatment Inhibits the Development of Severe Herpes Stromal Keratitis Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impaired Autophagy Induced by oxLDL/β2GPI/anti-β2GPI Complex through PI3K/AKT/mTOR and eNOS Signaling Pathways Contributes to Endothelial Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diphenyleneiodonium (DPI) as a Tool in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyleneiodonium (DPI) is a potent inhibitor of flavoenzymes, most notably the NADPH oxidase (NOX) family of enzymes, which are crucial producers of reactive oxygen species (ROS) in cells.[1][2] Due to the significant role of ROS in various signaling pathways that govern cell proliferation, survival, and metabolism, NOX enzymes are frequently overexpressed in a variety of cancers, contributing to tumor progression and growth.[1][2][3] This makes DPI a valuable tool for investigating the role of ROS in cancer biology and for exploring potential therapeutic strategies targeting redox-sensitive pathways.[3][4]
These application notes provide an overview of the mechanisms of action of DPI in cancer cells, summarize key quantitative data from preclinical studies, and offer detailed protocols for its use in cancer research.
Mechanism of Action
DPI exerts its biological effects primarily by inhibiting flavin-containing enzymes.[5] Its most well-characterized targets in cancer research are the NOX enzymes, for which it has been shown to be a potent, pan-isoform inhibitor.[1][6] By blocking NOX activity, DPI can significantly reduce the levels of intracellular ROS.[1][7]
The consequences of DPI-mediated ROS reduction in cancer cells are multifaceted and context-dependent, often hinging on the p53 tumor suppressor status of the cells.[1][3] In p53-proficient cancer cells, DPI treatment has been shown to induce a state of prolonged growth arrest known as cellular senescence, which is associated with the upregulation of p53 and its downstream target, p21.[1][2][3][6] Conversely, in p53-deficient cancer cells, DPI treatment is more likely to trigger apoptosis.[1][2][3][6]
Beyond its effects on NOX enzymes and cytoplasmic ROS, DPI can also impact mitochondrial function. Studies have demonstrated that DPI can disrupt the mitochondrial respiratory chain, leading to an increase in mitochondrial ROS production and triggering apoptosis, particularly in cancer cells with high oxidative phosphorylation (OxPhos) status.[5] DPI has also been shown to inhibit other signaling pathways implicated in cancer progression, including STAT3, MAPK, and NF-κB.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of DPI on various cancer cell lines.
Table 1: IC50 Values of this compound (DPI) in Cancer Research
| Cell Line/Model | Assay | IC50 Value | Reference |
| miPS-Huh7cmP (Cancer Stem Cell Model) | Cell Growth Inhibition | 712 nM | [10] |
| miPS-Huh7cmP (Cancer Stem Cell Model) | Wound-Healing Assay | ~500 nM | [10] |
| miPS-Huh7cmP (Cancer Stem Cell Model) | Sphere Formation Assay | 5.52 nM | [10] |
| miPS-Huh7cmP (Cancer Stem Cell Model) | Colony Formation Assay | 12 nM | [10] |
| miPS-Huh7cmP (Cancer Stem Cell Model) | Tube Formation Assay | 8.7 nM | [10] |
| Acute Myeloid Leukemia (AML) Cell Lines | Mitochondrial Oxygen Consumption Rate (OCR) | 0.2 - 1.29 µM | [5] |
Table 2: Effects of this compound (DPI) on Cellular Processes
| Cell Line | DPI Concentration | Effect | Outcome | Reference |
| HCT116 (p53+/+) | 0.125 - 4 µM | Cytostatic | Similar sensitivity across concentrations | [1] |
| HCT116 (p53-/-) | Low nanomolar | Partially concentration-dependent growth decrease | [1] | |
| HCT116 (p53+/+) | 0.5 µM | Decreased ROS levels | Induction of senescence | [1] |
| HCT116 (p53-/-) | 0.5 µM | Initial decrease, then significant increase in ROS | Induction of apoptosis | [1] |
| AML Cell Lines | 0.4 µM | Reduced cell expansion | Inhibition of cell division | [5] |
| LS-174T and HT-29 Human Colon Cancer Cells | 1 µM | 25-40% decrease in intracellular ROS | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by DPI and a general workflow for assessing its effects on cancer cells.
Caption: Mechanism of action of this compound (DPI) in cancer cells.
Caption: General experimental workflow for studying the effects of DPI.
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Proliferation
Objective: To determine the effect of DPI on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DPI) chloride (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other viability assay reagent (e.g., resazurin)
-
Microplate reader
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4 x 10³ cells/well in 160 µL of complete medium and incubate overnight.[5]
-
DPI Treatment: Prepare a stock solution of DPI in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. Add 40 µL of the diluted DPI solutions to the respective wells to reach a final volume of 200 µL.[5] Include a vehicle control (DMSO) at the same final concentration as in the highest DPI treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay (Example for Viability):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cell Counting (for Proliferation):
-
Seed cells in larger format plates (e.g., 24-well or 6-well).
-
Treat with DPI as described above.
-
At specified time points, detach the cells using trypsin, resuspend in medium, and count the number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the effect of DPI on cytoplasmic and mitochondrial ROS levels.
A. Cytoplasmic ROS (using CM-H2DCFDA):
Materials:
-
CM-H2DCFDA probe (or similar)
-
Phosphate-buffered saline (PBS)
-
96-well black-walled plate
Procedure:
-
Wash cells with PBS and seed in a 96-well black-walled plate at 2 x 10⁵ cells per well in 200 µL of reaction volume.[5]
-
Treat cells with DPI (e.g., 20 µM) or vehicle control (DMSO).[5]
-
Add CM-H2DCFDA to a final concentration of 5-10 µM.
-
Measure the fluorescence intensity immediately and kinetically over 1 hour using a microplate reader with appropriate excitation/emission wavelengths (e.g., ~495 nm excitation, ~529 nm emission).[5]
-
Calculate the rate of ROS production from the slope of the fluorescence curve over time.[5]
B. Mitochondrial ROS (using MitoSOX Red):
Materials:
-
MitoSOX Red mitochondrial superoxide indicator
-
Flow cytometer
Procedure:
-
Wash cells with PBS and resuspend at 1 x 10⁵ cells in 100 µL of reaction volume.[5]
-
Treat cells with DPI (e.g., 20 µM) or vehicle control (DMSO).[5]
-
Add MitoSOX Red to a final concentration of 5 µM and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells with warm PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
Protocol 3: Assessment of Apoptosis
Objective: To determine if DPI induces apoptosis in cancer cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with DPI for the desired time.
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of DPI on mitochondrial integrity.
Materials:
-
Tetramethylrhodamine, ethyl ester (TMRE)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control
-
Flow cytometer
Procedure:
-
Resuspend 1 x 10⁵ cells in fresh complete medium.[5]
-
Add TMRE to a final concentration of 100 nM.[5]
-
Add DPI (e.g., 20 µM) or vehicle control. For a positive control for depolarization, use FCCP (e.g., 20 µM).[5]
-
Incubate for 30 minutes at 37°C in the dark.[5]
-
Wash the cells with warm PBS.
-
Measure the fluorescence intensity by flow cytometry.[5] A decrease in TMRE fluorescence indicates mitochondrial membrane depolarization.
Conclusion
This compound is a versatile and powerful tool for investigating the role of NOX-derived ROS and mitochondrial function in cancer. Its ability to induce distinct cell fates (senescence or apoptosis) based on p53 status makes it particularly useful for studying the mechanisms of tumor suppression. The protocols provided herein offer a starting point for researchers to explore the utility of DPI in their specific cancer models. It is important to note that DPI is a broad flavoenzyme inhibitor, and appropriate controls should be used to interpret its effects accurately.[1] Novel analogs of DPI with potentially greater specificity are also under development.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Technology - Iodonium Analogs as Inhibitors of NADPH Oxidases and other Flavin Dehydrogenases and their Use for Treating Cancer [nih.technologypublisher.com]
- 5. This compound Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An ultralow dose of the NADPH oxidase inhibitor this compound (DPI) is an economical and effective therapeutic agent for the treatment of colitis-associated colorectal cancer [thno.org]
- 9. An ultralow dose of the NADPH oxidase inhibitor this compound (DPI) is an economical and effective therapeutic agent for the treatment of colitis-associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound efficiently inhibits the characteristics of a cancer stem cell model derived from induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Production with Diphenyleneiodonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. Their precise measurement is essential for understanding cellular function and the development of novel therapeutics. Diphenyleneiodonium (DPI) is a widely utilized inhibitor of flavoproteins, most notably NADPH oxidases (NOX), which are primary sources of cellular ROS.[1] This document provides detailed protocols for the measurement of ROS production in cellular systems using DPI as a tool to dissect the contribution of NOX enzymes and other flavoenzymes. The protocols described herein are intended for research purposes and should be adapted based on specific cell types and experimental conditions.
Mechanism of Action of this compound (DPI)
This compound chloride (DPI) is a classic inhibitor of NADPH oxidase, acting as a potent, irreversible inhibitor of flavoenzymes.[2] It functions by accepting an electron from the reduced flavin cofactor of the enzyme, thereby preventing the transfer of electrons to molecular oxygen and subsequent superoxide production. While it is a powerful tool for studying NOX-dependent ROS production, it is important to note that DPI can also inhibit other flavoproteins, including nitric oxide synthase (NOS) and mitochondrial Complex I, particularly at higher concentrations.[2][3] Therefore, careful dose-response experiments are crucial to identify a concentration that selectively inhibits NADPH oxidase without significantly affecting mitochondrial respiration.
Data Presentation: Quantitative Parameters for Experimental Design
The following tables summarize key quantitative data for designing and interpreting experiments involving DPI and common ROS detection methods.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound (DPI)
| Target Enzyme/Process | Cell Type/System | IC₅₀ Value | Reference(s) |
| Intracellular NADPH Oxidase | Human Neutrophils | ~0.007 µM | [1] |
| Extracellular NADPH Oxidase | Human Neutrophils | ~0.237 µM | [1] |
| L-type Ca²⁺ Current | Rat Cardiac Myocytes | ~40.3 µM | [4][5] |
| Cell Shortening | Rat Cardiac Myocytes | ~0.17 µM | [5] |
| NADPH Oxidase (general) | Various | nanomolar to low micromolar range | [2] |
| Mitochondrial Complex I | Permeabilized MG-63 cells | Significant inhibition at 10-100 µM | [6] |
Table 2: Recommended Working Concentrations for ROS Detection Probes
| Probe | Target ROS | Cell Type | Recommended Concentration | Excitation/Emission (nm) | Reference(s) |
| DCFDA/H₂DCFDA | H₂O₂, RO•, ONOO⁻ | Adherent (e.g., HepG2) | 10 - 50 µM (start with 25 µM) | 485 / 535 | [7][8][9] |
| DCFDA/H₂DCFDA | H₂O₂, RO•, ONOO⁻ | Suspension (e.g., HL60, Jurkat) | 10 - 50 µM (start with 20 µM) | 485 / 535 | [7][8][9] |
| Luminol | H₂O₂ (in the presence of HRP) | Various | 50 - 100 µM | Chemiluminescence | [10][11] |
| L-012 | Superoxide, Peroxynitrite | HL60 cells | 10 µM | Chemiluminescence | [10] |
| Cytochrome c | Superoxide | Neutrophils | 0.65 - 1 mg/mL | 550 (absorbance) | [12][13] |
Signaling Pathway of NADPH Oxidase-Mediated ROS Production and DPI Inhibition
The following diagram illustrates the general signaling pathway leading to ROS production by NADPH oxidase and the point of inhibition by DPI.
Experimental Workflow for Measuring ROS Production with DPI
The following diagram outlines a general experimental workflow for assessing the effect of DPI on cellular ROS production.
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H₂DCFDA)
This protocol describes the use of H₂DCFDA, a cell-permeable probe that fluoresces upon oxidation by various ROS, to measure intracellular ROS levels.
Materials:
-
Cells of interest (adherent or suspension)
-
Appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound chloride (DPI)
-
H₂DCFDA (2',7'-Dichlorodihydrofluorescein diacetate)
-
ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS))
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight under standard conditions.
-
DPI Pre-treatment: Remove the culture medium and wash the cells once with warm PBS. Add fresh culture medium containing the desired concentrations of DPI (a typical starting range is 0.1-10 µM) or vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.
-
H₂DCFDA Loading: Prepare a working solution of H₂DCFDA (typically 10-25 µM) in pre-warmed serum-free medium or PBS.[7][9] Remove the DPI-containing medium and wash the cells once with warm PBS. Add the H₂DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[14]
-
ROS Induction: Remove the H₂DCFDA solution and wash the cells once with warm PBS. Add fresh culture medium containing the ROS-inducing agent (e.g., 100 nM PMA) and the corresponding concentration of DPI or vehicle.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[7][8] Kinetic readings can be taken every 5-10 minutes for 1-2 hours.
Procedure for Suspension Cells:
-
Cell Preparation: Harvest cells and wash once with warm PBS. Resuspend the cells in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.
-
DPI Pre-treatment: Add the desired concentrations of DPI or vehicle control to the cell suspension. Incubate for 30-60 minutes at 37°C with gentle agitation.
-
H₂DCFDA Loading: Add H₂DCFDA to the cell suspension to a final concentration of 10-20 µM.[7][9] Incubate for 30 minutes at 37°C in the dark.[15]
-
ROS Induction: Add the ROS-inducing agent to the cell suspension.
-
Fluorescence Measurement: Transfer 100-200 µL of the cell suspension to a black 96-well plate. Immediately measure fluorescence as described for adherent cells. Alternatively, cells can be analyzed by flow cytometry.
Protocol 2: Measurement of Extracellular ROS using a Luminol-Based Chemiluminescence Assay
This protocol utilizes the chemiluminescent probe luminol, which in the presence of horseradish peroxidase (HRP), emits light upon oxidation by H₂O₂.
Materials:
-
Cells of interest
-
Appropriate cell culture medium or buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
DPI
-
Luminol
-
Horseradish Peroxidase (HRP)
-
ROS-inducing agent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Preparation: Prepare cells (adherent or suspension) in a white, opaque 96-well plate. For adherent cells, seed overnight. For suspension cells, add them to the plate on the day of the experiment (e.g., 1 x 10⁵ cells/well).
-
DPI Pre-treatment: Pre-incubate the cells with various concentrations of DPI or vehicle control in culture medium or buffer for 30-60 minutes at 37°C.
-
Assay Cocktail Preparation: Prepare an assay cocktail containing luminol (e.g., 100 µM) and HRP (e.g., 20 µg/mL) in the appropriate buffer.[11]
-
ROS Induction and Measurement: Add the ROS-inducing agent to the wells, followed immediately by the addition of the luminol/HRP assay cocktail.
-
Chemiluminescence Measurement: Immediately place the plate in a luminometer and measure the light emission. Kinetic readings are typically taken every 1-2 minutes for at least 60 minutes.
Protocol 3: Measurement of Superoxide using the Cytochrome c Reduction Assay
This spectrophotometric assay measures the reduction of cytochrome c by superoxide anions.
Materials:
-
Cells of interest
-
Appropriate buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
DPI
-
Cytochrome c (from horse heart)
-
Superoxide Dismutase (SOD)
-
ROS-inducing agent
-
Clear, flat-bottom 96-well plate
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Preparation: Prepare a suspension of cells in buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
DPI Pre-treatment: Pre-incubate the cells with DPI or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: In a 96-well plate, set up the following conditions in duplicate or triplicate:
-
Control (cells + buffer)
-
Cells + DPI
-
Cells + ROS inducer
-
Cells + ROS inducer + DPI
-
Cells + ROS inducer + SOD (to confirm superoxide-specificity)
-
-
Assay Initiation: Add cytochrome c to all wells to a final concentration of 0.5-1 mg/mL.[13] Add the ROS-inducing agent to the appropriate wells.
-
Absorbance Measurement: Immediately measure the absorbance at 550 nm using a plate reader.[12][16] Take kinetic readings every 2-5 minutes for 30-60 minutes.
-
Calculation of Superoxide Production: The amount of superoxide produced can be calculated using the change in absorbance and the extinction coefficient for the reduction of cytochrome c (21.1 mM⁻¹cm⁻¹). The SOD-inhibitable portion of the cytochrome c reduction represents the superoxide-dependent signal.[13]
Concluding Remarks
The protocols provided offer a robust framework for investigating the role of DPI-sensitive enzymes in cellular ROS production. It is imperative for researchers to optimize these protocols for their specific experimental systems, including cell type, ROS inducer, and detection method. Careful consideration of DPI's potential off-target effects, particularly at higher concentrations, is essential for the accurate interpretation of results. By employing these detailed methodologies and understanding the underlying principles, researchers can effectively utilize this compound to advance our knowledge of ROS signaling in health and disease.
References
- 1. NADPH oxidase and reactive oxygen species as signaling molecules in carcinogenesis [journal.hep.com.cn]
- 2. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. koreascience.kr [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. abcam.com [abcam.com]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. Imaging Reactive Oxygen Species with L-012 Reveals Neutrophil Extracellular Trap Formation in Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 11. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Rapid microplate assay for superoxide scavenging efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diphenyleneiodonium in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyleneiodonium (DPI) is a potent inhibitor of flavoenzymes, most notably the NADPH oxidase (NOX) family of enzymes, which are critical regulators of reactive oxygen species (ROS) production. By modulating intracellular ROS levels, DPI can influence a multitude of cellular processes, including proliferation, apoptosis, and cellular metabolism. Emerging research has highlighted the potential of DPI in combination with other therapeutic agents, such as proteasome inhibitors and DNA-damaging agents, to achieve synergistic anticancer effects. This document provides detailed application notes, experimental protocols, and visualizations of the underlying signaling pathways to guide researchers in exploring the combinatorial potential of DPI.
Data Presentation: Synergistic Effects of this compound Combinations
The efficacy of combining DPI with other inhibitors is often evaluated by determining the combination index (CI), a quantitative measure of drug synergy based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Effect of this compound (DPI) and Cytarabine (Ara-C) on Acute Myeloid Leukemia (AML) Cell Lines [1]
| Cell Line | Drug Combination | Doses | Synergy Score (Loewe's Additivity) | Outcome |
| THP-1 (High Oxidative Phosphorylation) | DPI + Ara-C | 0-0.4 µM DPI, 0-0.5 µM Ara-C | Positive | Synergistic |
| MV-4-11 (High Oxidative Phosphorylation) | DPI + Ara-C | 0-0.4 µM DPI, 0-0.5 µM Ara-C | Positive | Synergistic |
| KG-1a (Low Oxidative Phosphorylation) | DPI + Ara-C | 0-0.4 µM DPI, 0-0.5 µM Ara-C | Negative | Not Synergistic |
Note: While direct quantitative data for DPI in combination with bortezomib and cisplatin is limited in publicly available literature, the following tables provide examples of the synergistic effects of these agents with other compounds, which can serve as a reference for experimental design.
Table 2: Example of Synergistic Cytotoxicity of Bortezomib with another Proteasome Inhibitor (NPI-0052) in Multiple Myeloma (MM) Patient Cells [2]
| Cell Type | Drug Combination | Concentration | Combination Index (CI) | Outcome |
| Patient MM Cells (CD138+) | Bortezomib + NPI-0052 | 3 nM Bortezomib + various NPI-0052 concentrations | < 1 | Synergy |
Table 3: Example of Synergistic Effect of Cisplatin with Tannic Acid in Lung Cancer Cells [3]
| Cell Line | Drug Combination | Effect | Combination Index (CI) | Outcome |
| GLC-82 | Cisplatin + Tannic Acid | Apoptosis | Not specified, but synergistic effect reported | Synergistic |
| H1299 | Cisplatin + Tannic Acid | Apoptosis | Not specified, but synergistic effect reported | Synergistic |
Signaling Pathways and Mechanisms of Action
The synergistic effects of DPI in combination with other inhibitors stem from the convergence of their respective signaling pathways.
This compound and Proteasome Inhibitors (e.g., Bortezomib)
DPI, by inhibiting NADPH oxidase, reduces the production of cytosolic ROS. Proteasome inhibitors like bortezomib, on the other hand, can induce apoptosis through the generation of superoxide anions via NADPH oxidase 5 (NOX5) in some cancer cells[4]. The combination of DPI and a proteasome inhibitor may therefore create a complex interplay of ROS modulation, leading to enhanced apoptosis. Furthermore, proteasome inhibition can lead to the accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress, a pathway that can be potentiated by the altered redox state induced by DPI.
This compound and DNA-Damaging Agents (e.g., Cisplatin)
DPI has been shown to induce single-strand breaks in DNA and subsequent apoptosis[5][6]. Cisplatin is a potent DNA-damaging agent that forms DNA adducts, leading to cell cycle arrest and apoptosis[7]. The combination of DPI and cisplatin can potentially lead to an overwhelming level of DNA damage that surpasses the cell's repair capacity. Furthermore, both DPI and cisplatin can modulate ROS levels, which in turn can influence the DNA damage response (DDR) and apoptotic signaling pathways, including the p53 and MAPK pathways[8][9].
Experimental Protocols
The following are detailed protocols for assessing the synergistic effects of DPI in combination with other inhibitors.
Protocol 1: Cell Viability Assessment using the MTT Assay
This protocol is designed to determine the cytotoxic effects of DPI in combination with another inhibitor on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DPI)
-
Inhibitor of interest (e.g., Bortezomib, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Experimental Workflow:
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of DPI and the second inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the single agents or their combination at various concentrations. Include wells with untreated cells as a control.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each agent and the combination. Use the Chou-Talalay method to calculate the Combination Index (CI).
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with DPI and a second inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DPI)
-
Inhibitor of interest (e.g., Bortezomib, Cisplatin)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow:
Procedure:
-
Seed and treat cells in 6-well plates with DPI, the second inhibitor, or their combination as described in the MTT assay protocol.
-
After the desired incubation period (e.g., 24, 48 hours), collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Conclusion
The combination of this compound with other inhibitors, such as proteasome inhibitors and DNA-damaging agents, represents a promising strategy to enhance anticancer efficacy. The provided protocols and signaling pathway diagrams offer a framework for researchers to investigate these synergistic interactions. Careful experimental design and quantitative analysis of synergy are crucial for the successful development of novel combination therapies. Further research is warranted to elucidate the precise molecular mechanisms underlying these synergistic effects and to identify predictive biomarkers for patient stratification.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anticancer activity of cisplatin combined with tannic acid enhances apoptosis in lung cancer through the PERK-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitors induce apoptosis by superoxide anion generation via NADPH oxidase 5 in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Paradoxical effect of this compound in inducing DNA damage and apoptosis | Semantic Scholar [semanticscholar.org]
- 6. Paradoxical effect of this compound in inducing DNA damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ROS and the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diphenyleneiodonium (DPI) Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diphenyleneiodonium (DPI).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using DPI.
Question: Why am I observing unexpected or contradictory results with DPI treatment?
Answer:
Unexpected results with this compound (DPI) often stem from its off-target effects, particularly at higher concentrations. While widely used as a NADPH oxidase (NOX) inhibitor, DPI is not entirely specific and can impact other cellular processes, most notably mitochondrial function.[1]
Potential Causes and Troubleshooting Steps:
-
Off-Target Effects on Mitochondria: At higher concentrations (typically ≥10 µM), DPI can inhibit mitochondrial complex I of the respiratory chain.[2][3] This can lead to a decrease in mitochondrial membrane potential and, paradoxically, an increase in cellular Reactive Oxygen Species (ROS), confounding results aimed at studying NOX-derived ROS.[1][4]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of DPI for your specific cell type and experimental conditions.[5] Whenever possible, use the lowest effective concentration to minimize off-target effects. Consider using a mitochondria-targeted ROS scavenger as a control to distinguish between mitochondrial and NOX-derived ROS.[4]
-
-
Inhibition of Other Flavoenzymes: DPI is a non-specific inhibitor of flavoproteins.[1] This means it can inhibit other enzymes like nitric oxide synthases (NOS), xanthine oxidase, and cytochrome P450 reductase, which can lead to a variety of cellular effects.[6]
-
Recommendation: Be aware of the potential for DPI to inhibit other flavoenzymes and consider the implications for your experimental system. If specificity is a major concern, consider using more specific inhibitors for your target enzyme if available, or use DPI in conjunction with other inhibitors to dissect the specific pathways involved.
-
-
Paradoxical ROS Production: While DPI is used to inhibit ROS production by NOX, it can induce ROS production at higher concentrations due to its effects on mitochondria.[4][7] This can lead to seemingly contradictory results where an inhibitor of ROS production appears to be increasing it.
-
Recommendation: Measure ROS levels across a range of DPI concentrations. This will help you identify the concentration at which DPI effectively inhibits NOX without inducing mitochondrial ROS production.
-
Question: I'm having trouble dissolving DPI and getting it into solution. What should I do?
Answer:
DPI has limited solubility in aqueous solutions, which can pose a challenge for experimental setup.
Potential Causes and Troubleshooting Steps:
-
Poor Aqueous Solubility: DPI is sparingly soluble in aqueous buffers.[8]
-
Recommendation: Prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[8][9] The solubility in DMSO is significantly higher, allowing for the preparation of a concentrated stock that can then be diluted to the final working concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent in your experiment is low and does not affect your cells or assay.[8]
-
-
Precipitation upon Dilution: Diluting a concentrated DMSO stock of DPI into an aqueous buffer can sometimes cause the compound to precipitate out of solution.
-
Recommendation: When diluting the stock solution, add it to the aqueous buffer slowly while vortexing or mixing to ensure rapid and even dispersion. Warming the solution slightly may also help to keep the compound in solution.[10]
-
Question: My experimental results with DPI are not reproducible. What could be the cause?
Answer:
Poor reproducibility in experiments can be frustrating and can arise from several factors related to the handling and use of DPI.
Potential Causes and Troubleshooting Steps:
-
Stock Solution Instability: DPI stock solutions, especially when stored improperly, can degrade over time.
-
Variability in Experimental Conditions: Minor variations in experimental parameters can lead to significant differences in results.
-
Recommendation: Standardize all experimental conditions, including cell density, incubation times, and DPI concentration. Ensure that your control groups are treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the DPI.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of DPI?
This compound (DPI) is primarily known as an inhibitor of NADPH oxidases (NOX), which are enzymes that produce reactive oxygen species (ROS).[4][11] It acts as an irreversible inhibitor of these flavoenzymes.[6][12]
What are the known off-target effects of DPI?
DPI is not a specific inhibitor and has several known off-target effects. The most significant is the inhibition of mitochondrial complex I, which can disrupt cellular respiration and lead to mitochondrial ROS production.[2][13][14] It can also inhibit other flavoenzymes such as nitric oxide synthases (NOS), xanthine oxidase, and cytochrome P450 reductase.[6][15]
What is a typical working concentration for DPI?
The effective concentration of DPI can vary significantly depending on the cell type and the specific NOX isoform being targeted. In many cell-based assays, concentrations in the range of 0.5 µM to 10 µM are used.[4][5] However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup, aiming for the lowest concentration that gives the desired inhibitory effect to minimize off-target effects.[5] Some studies have shown effects at even subpicomolar concentrations for specific applications.[16]
How should I prepare and store DPI?
DPI is typically supplied as a crystalline solid and should be stored at room temperature for long-term stability.[8] For experimental use, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.[8][9] This stock solution should be aliquoted and stored at -20°C or -80°C for up to a year.[10][11] Avoid repeated freeze-thaw cycles.[6]
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| IC50 for eNOS | 180 nM | Rat thoracic aortic rings | [10] |
| IC50 for iNOS | 50 nM | Macrophages | [10] |
| EC50 for TRPA1 activation | 1 to 3 µM | HEK-TRPA1 cells | [11] |
| Concentration causing decreased mitochondrial membrane potential | 100 µM | MG-63 cells | [4] |
| Concentration without effect on mitochondrial membrane potential | 10 µM | MG-63 cells | [4] |
Experimental Protocols
General Protocol for DPI Treatment in Cell Culture
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DPI in sterile DMSO.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
-
DPI Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of DPI or the vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration. Incubation times can range from minutes to hours depending on the experimental goals.
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells for downstream analysis, such as ROS measurement, western blotting, or cell viability assays.
-
Visualizations
Caption: DPI's primary and off-target signaling pathways.
Caption: A generalized experimental workflow for using DPI.
References
- 1. This compound Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound inhibits the cell redox metabolism and induces oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. This compound chloride DPI [sigmaaldrich.com]
- 10. ≥97% (HPLC), crystalline solid, eNOS inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound chloride | NADPH | TRP/TRPV Channel | TargetMol [targetmol.com]
- 13. The effects of this compound on mitochondrial reactions. Relation of binding of diphenylene[125I]iodonium to mitochondria to the extent of inhibition of oxygen uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. The NADPH oxidase inhibitor this compound is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diphenyleneiodonium (DPI) Concentration
Welcome to the technical support center for Diphenyleneiodonium (DPI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of DPI while minimizing confounding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPI) and what is its primary target?
A1: this compound (DPI) is a widely used inhibitor of flavoproteins. Its primary on-target effect is the inhibition of NADPH oxidases (NOX), a family of enzymes responsible for generating reactive oxygen species (ROS).[1][2][3] It is frequently used in research to study the roles of NOX-mediated ROS production in various cellular processes.[2] DPI is known to interact with the FAD and heme components of NADPH oxidase, leading to its inhibition.[3][4]
Q2: What are the known off-target effects of DPI?
A2: While DPI is a potent NOX inhibitor, it is not entirely specific. At higher concentrations, it can inhibit other flavoenzymes, leading to several off-target effects. The most significant off-target effects include:
-
Inhibition of Mitochondrial Respiration: DPI can inhibit mitochondrial complex I and II of the electron transport chain, which are flavin-containing enzymes.[5] This can lead to a decrease in cellular oxygen consumption and ATP production.[5][6]
-
Inhibition of other enzymes: DPI has been shown to inhibit nitric oxide synthase (NOS), xanthine oxidase, and cytochrome P450 reductase.[2] It can also act as a potent inhibitor of cholinesterases.[7]
-
Induction of Apoptosis: At high concentrations, by inhibiting the mitochondrial respiratory chain, DPI can induce the production of mitochondrial superoxide, which can trigger apoptosis.[6][8]
Q3: What is the recommended concentration range to maintain specificity for NOX enzymes?
A3: The optimal concentration of DPI is a critical balance between achieving effective NOX inhibition and avoiding off-target effects.
-
For selective intracellular NOX inhibition: Concentrations in the low nanomolar range (e.g., 7 nM) have been shown to be effective for inhibiting intracellular NOX activity with greater potency than for extracellular NOX.[4][9]
-
General NOX inhibition: A concentration range of 0.5 µM to 5 µM is often used for general NOX inhibition in cell culture.[10] However, it is crucial to be aware that off-target effects on mitochondria can begin to appear in this range.[11]
-
Femtomolar concentrations: Interestingly, some studies have reported potent anti-inflammatory and neuroprotective effects of DPI at femtomolar concentrations (10⁻¹³ to 10⁻¹⁴ M) through the inhibition of microglial activation.[12]
It is highly recommended to perform a dose-response experiment for your specific cell type and experimental conditions to determine the optimal concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell toxicity or apoptosis observed after DPI treatment. | Concentration is too high, leading to off-target mitochondrial inhibition. DPI is known to induce apoptosis at higher concentrations by increasing mitochondrial superoxide production.[6][8] | Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. Lower the DPI concentration to a range where NOX inhibition is still effective, but cytotoxicity is minimized. Consider using concentrations in the low nanomolar range if targeting intracellular NOX.[4][9] |
| The cell type is particularly sensitive to mitochondrial inhibitors. | If possible, use a cell line with known resistance to mitochondrial toxins or consider alternative NOX inhibitors. | |
| No significant reduction in ROS production is observed. | DPI concentration is too low. | Increase the DPI concentration, keeping in mind the potential for off-target effects. Confirm the effective concentration with a dose-response experiment. |
| The primary source of ROS in your system is not NADPH oxidase. | Use other inhibitors (e.g., for mitochondria, xanthine oxidase) to identify the source of ROS. Consider using a positive control for NOX activity. | |
| Incorrect experimental timing. DPI's inhibitory effect can be time-dependent.[2] | Optimize the pre-incubation time with DPI before stimulating ROS production. | |
| Inconsistent results between experiments. | Variability in cell health or density. | Standardize cell culture conditions, including passage number and seeding density. Ensure cells are healthy and in the exponential growth phase. |
| Degradation of DPI stock solution. | Prepare fresh DPI stock solutions in an appropriate solvent like DMSO and store them in aliquots at -20°C, protected from light.[2] | |
| Issues with the ROS detection probe. | Ensure the proper handling and storage of the ROS probe. Include appropriate positive and negative controls for the ROS assay. |
Data Hub: DPI Concentration & Effects
The following table summarizes key quantitative data regarding the inhibitory concentrations of DPI on its primary target and major off-targets.
| Target | IC50 / Effective Concentration | Cell Type / System | Notes |
| Intracellular NADPH Oxidase | ~0.007 µM (7 nM) | Human Neutrophils | Shows selectivity for intracellular over extracellular NOX.[4][9] |
| Extracellular NADPH Oxidase | ~0.237 µM (237 nM) | Human Neutrophils | [4] |
| Mitochondrial Respiration (Basal) | ~0.05 µM (50 nM) | Cancer Stem Cells | Inhibition observed over a range of 10 to 100 nM.[5] |
| Mitochondrial Respiration (State 3) | Strong inhibition at 0.625 µM | Permeabilized MG-63 cells | [11] |
| Acetylcholinesterase (AChE) | ~8 µM | Isolated Enzyme | [7] |
| Butyrylcholinesterase (BChE) | ~0.6 µM | Isolated Enzyme | [7] |
| TRPA1 Activation | EC50 of 1 to 3 µM | HEK-TRPA1 cells | [1] |
Key Experimental Protocols
Protocol 1: Determining the Optimal DPI Concentration (Dose-Response)
This protocol outlines a general method to determine the effective and non-toxic concentration range of DPI for your specific experiment.
-
Cell Seeding: Plate your cells at a suitable density in a 96-well plate and allow them to adhere overnight.
-
DPI Dilution Series: Prepare a serial dilution of DPI in your cell culture medium. A suggested starting range is 10 nM to 100 µM.
-
Treatment: Remove the old medium and add the medium containing the different DPI concentrations to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 1, 6, or 24 hours).
-
ROS Measurement:
-
Viability Assay:
-
Data Analysis: Plot the ROS inhibition and cell viability against the DPI concentration to determine the optimal concentration that effectively inhibits ROS without causing significant cell death.
Protocol 2: Measuring Intracellular ROS Production
This protocol describes a common method for measuring intracellular ROS using a fluorescent probe.
-
Cell Preparation: Culture cells to the desired confluency.
-
DPI Pre-treatment: Pre-incubate the cells with your predetermined optimal concentration of DPI for the desired time.
-
ROS Probe Loading:
-
ROS Stimulation:
-
Wash the cells to remove the excess probe.
-
Add your stimulus of interest (e.g., PMA, growth factors) to induce ROS production. Include a positive control (e.g., H₂O₂) and a negative control (unstimulated cells).
-
-
Fluorescence Measurement:
Visualizations
Caption: DPI's dual effects: On-target NOX inhibition and off-target mitochondrial effects.
Caption: Experimental workflow for determining the optimal DPI concentration.
Caption: A decision tree for troubleshooting common issues in DPI experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The NADPH oxidase inhibitor this compound is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPI induces mitochondrial superoxide-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DPI Selectively Inhibits Intracellular NADPH Oxidase Activity in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound Chloride on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types | MDPI [mdpi.com]
- 12. NADPH oxidase inhibitor DPI is neuroprotective at femtomolar concentrations through inhibition of microglia over-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.cn [abcam.cn]
- 14. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. assaygenie.com [assaygenie.com]
Technical Support Center: Diphenyleneiodonium (DPI) Stability and Storage
This technical support center provides guidance on the stability and proper storage of Diphenyleneiodonium (DPI) to researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound Chloride (DPI)?
A1: Solid this compound Chloride is a crystalline solid that is generally stable when stored correctly. For long-term storage, it is recommended to keep it in a tightly sealed container, protected from moisture. Different suppliers provide slightly varying recommendations, but a consistent guideline is as follows:
| Storage Condition | Recommended Temperature | Shelf Life |
| Long-term | -20°C | ≥ 3 years |
| Short-term | Room Temperature or 4°C | Stable for at least one year, away from moisture. |
Q2: How should I prepare and store stock solutions of DPI?
A2: DPI is most commonly dissolved in organic solvents like DMSO. It is sparingly soluble in aqueous buffers. To avoid degradation, stock solutions should be prepared and stored with care.
| Solvent | Recommended Storage Temperature | Shelf Life | Special Instructions |
| DMSO | -80°C | 1 year | Aliquot to prevent repeated freeze-thaw cycles. Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. |
| DMSO | -20°C | 3 to 6 months | Aliquot to prevent repeated freeze-thaw cycles. |
| Aqueous Buffers | Not Recommended for Storage | Use within one day. | Prepare fresh for each experiment by diluting a stock solution in organic solvent into the aqueous buffer immediately before use. |
Q3: Is DPI sensitive to light?
A3: While specific photostability studies on DPI are not extensively published, it is a general best practice for all photosensitive compounds to be protected from light to prevent potential photodegradation. Therefore, it is advisable to store both solid DPI and its solutions in light-protecting containers (e.g., amber vials) or in the dark.
Q4: What is the stability of DPI in aqueous solutions?
A4: DPI has limited stability in aqueous solutions. It is recommended to prepare aqueous solutions fresh for each experiment and use them on the same day. Storing DPI in aqueous buffers for extended periods is not advised due to the potential for hydrolysis and loss of activity.
Q5: Are there any known incompatibilities for DPI?
A5: Strong oxidizing agents are incompatible with this compound chloride. Additionally, care should be taken when preparing complex mixtures to ensure that other components do not promote the degradation of DPI.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results. | Degradation of DPI stock solution. | 1. Prepare a fresh stock solution from solid DPI. 2. Ensure the DMSO used is anhydrous. 3. Aliquot new stock solutions to avoid multiple freeze-thaw cycles. 4. Verify the age of the solid DPI and that it has been stored correctly. |
| Precipitate observed in thawed DPI stock solution. | Poor solubility or concentration exceeding solubility limit at lower temperatures. | 1. Gently warm the solution and sonicate to redissolve the precipitate. 2. Ensure the stock concentration does not exceed the solubility limit in DMSO (e.g., ~5-6 mg/mL). |
| Complete loss of biological activity. | Incorrect storage of aqueous dilutions or prolonged exposure to harsh conditions (e.g., high pH, strong light). | 1. Always prepare aqueous dilutions of DPI immediately before use. 2. Protect all solutions from direct light exposure. 3. Review the experimental buffer conditions to ensure they are compatible with DPI stability. |
Visualizing Stability and Handling
To aid in understanding the key factors influencing DPI stability and the appropriate handling workflow, the following diagrams are provided.
Caption: Factors influencing the stability of this compound.
Caption: Recommended workflow for handling this compound.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Chloride
This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound Chloride and detect any degradation products.
1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound Chloride from its potential degradation products generated under forced degradation conditions.
2. Materials and Equipment:
-
This compound Chloride reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade formic acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance, pH meter, volumetric flasks, and pipettes
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with PDA)
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
4. Preparation of Solutions:
-
Standard Solution: Prepare a 1 mg/mL stock solution of DPI in the sample diluent. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Forced Degradation Samples:
-
Acid Hydrolysis: Add 1 mL of 0.1 N HCl to 1 mL of DPI stock solution. Heat at 60°C for 2 hours. Neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Add 1 mL of 0.1 N NaOH to 1 mL of DPI stock solution. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of DPI stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid DPI to 105°C for 24 hours. Dissolve in sample diluent to the working concentration.
-
Photolytic Degradation: Expose the DPI solution to direct sunlight or a photostability chamber for 24 hours.
-
5. Method Development and Validation:
-
Inject the standard solution and each of the forced degradation samples.
-
Evaluate the chromatograms for the separation of the main DPI peak from any degradation product peaks.
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate resolution (Rs > 1.5) between all peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for the development of a stability-indicating HPLC method.
Troubleshooting unexpected results with Diphenyleneiodonium
Welcome to the technical support center for Diphenyleneiodonium (DPI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of DPI in experiments and to troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DPI)?
This compound (DPI) is a well-established inhibitor of flavoenzymes, with its most prominent activity being the inhibition of NADPH oxidases (NOX).[1][2] It acts by irreversibly binding to the flavin component of these enzymes, thereby blocking the electron transfer from NADPH to oxygen and preventing the production of reactive oxygen species (ROS).[3]
Q2: What are the common off-target effects of DPI?
While DPI is a potent NOX inhibitor, it is not entirely specific and can affect other flavoproteins. The most significant off-target effect is the inhibition of mitochondrial respiratory chain complexes, particularly Complex I (NADH dehydrogenase).[3][4][5] This can lead to decreased mitochondrial respiration, a drop in mitochondrial membrane potential, and, paradoxically, an increase in mitochondrial ROS production under certain conditions.[3][6] Other reported off-target effects include inhibition of nitric oxide synthase (NOS) and xanthine oxidase.[2][4]
Q3: What is the recommended solvent and storage condition for DPI?
DPI is soluble in dimethyl sulfoxide (DMSO).[2] For long-term storage, it is recommended to store the solid compound at room temperature. Stock solutions in DMSO can be stored at -20°C for up to three months.[2]
Q4: At what concentration should I use DPI?
The effective concentration of DPI can vary significantly depending on the cell type and the specific NOX isoform being targeted. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Very low, even subpicomolar, concentrations have been reported to specifically inhibit NOX2 in some contexts.[7]
Troubleshooting Guide
Unexpected Result 1: Increased Reactive Oxygen Species (ROS) Levels After DPI Treatment
Q: I used DPI to inhibit ROS production, but I'm observing an increase in cellular ROS. Why is this happening and how can I troubleshoot it?
A: This paradoxical effect is a known phenomenon and is often due to DPI's off-target inhibition of mitochondrial Complex I.[3][6][8] This inhibition can disrupt the electron transport chain, leading to electron leakage and the generation of superoxide by the mitochondria.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected increase in ROS following DPI treatment.
Experimental Steps to Confirm Mitochondrial ROS:
-
Use a Mitochondria-Specific ROS Probe: Employ a fluorescent probe like MitoSOX™ Red, which specifically detects superoxide in the mitochondria. An increase in MitoSOX fluorescence following DPI treatment would indicate a mitochondrial source of ROS.
-
Mitochondrial Antioxidant Rescue: Co-incubate your cells with DPI and a mitochondria-targeted antioxidant, such as MitoTEMPO.[6] If the increase in ROS is of mitochondrial origin, MitoTEMPO should attenuate this effect.
Unexpected Result 2: High Cell Cytotoxicity or Apoptosis
Q: I'm observing significant cell death at concentrations where I expect to see NOX inhibition. What could be the cause?
A: High levels of cytotoxicity can be attributed to the off-target effects of DPI on mitochondrial function, leading to cellular stress and apoptosis.[9][10] The extent of cytotoxicity is often cell-type dependent.
Troubleshooting Steps:
-
Perform a Viability Assay: Conduct a dose-response curve using a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the IC50 of DPI for your specific cell line. This will help you identify a concentration range that inhibits NOX without causing excessive cell death.
-
Time-Course Experiment: The cytotoxic effects of DPI can be time-dependent. Perform a time-course experiment to find the optimal incubation time for NOX inhibition with minimal impact on cell viability.
-
Assess Apoptosis Markers: Use assays for apoptosis markers, such as Annexin V staining or caspase activity assays, to confirm if the observed cell death is due to apoptosis.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Systems
| System/Cell Line | Target/Effect | IC50 Value | Reference |
| Rat Cardiac Myocytes | Suppression of Cell Shortening | ~0.17 µM | [11] |
| Rat Cardiac Myocytes | L-type Ca2+ Current Inhibition | ~40.3 µM | [11] |
| HEK-TRPA1 cells | TRPA1 activation | 1 to 3 µM | [1] |
| ARPE-19 cells | Growth Inhibition | 0.1, 1, and 10 μM (dose-dependent) | [2] |
Table 2: Recommended Concentration Ranges for this compound
| Application | Cell Type | Concentration Range | Incubation Time | Notes |
| NOX Inhibition | HCT116 cells | 100 nM - 1 µM | 24 - 72 hours | Lower concentrations may be more specific for NOX inhibition.[12] |
| NOX Inhibition | Rat Cardiac Myocytes | 3 µM | Not specified | Commonly used to eliminate NOX activity.[11] |
| Apoptosis Induction | Pre-oligodendrocytes | Not specified | Not specified | DPI significantly inhibited LPS-induced apoptosis.[1] |
| In vivo (mice) | Colitis-associated colorectal cancer model | 10 ng/kg/day (subcutaneous) | 2 weeks | Ultralow doses showed therapeutic effects.[7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound (DPI)
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of DPI in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the DPI dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[12]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Intracellular ROS using DCFDA
This protocol uses 2',7'-dichlorofluorescin diacetate (DCFDA) to measure total intracellular ROS.
Materials:
-
DPI
-
Cells of interest
-
6-well or 12-well culture plates
-
Phosphate-buffered saline (PBS)
-
DCFDA solution (e.g., 10 µM in serum-free medium)
-
Fluorometer or fluorescence microscope
Procedure:
-
Seed cells in appropriate culture plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of DPI or vehicle control for the specified time.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with DCFDA solution for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS.
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.
Signaling Pathways and Workflows
Caption: Primary mechanism of DPI action: Inhibition of NADPH Oxidase (NOX).
Caption: Off-target effect of DPI leading to increased mitochondrial ROS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kjpp.net [kjpp.net]
- 5. The effects of this compound on mitochondrial reactions. Relation of binding of diphenylene[125I]iodonium to mitochondria to the extent of inhibition of oxygen uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound Chloride on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types | MDPI [mdpi.com]
- 7. An ultralow dose of the NADPH oxidase inhibitor this compound (DPI) is an economical and effective therapeutic agent for the treatment of colitis-associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the cell redox metabolism and induces oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Treatment Inhibits the Development of Severe Herpes Stromal Keratitis Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paradoxical effect of this compound in inducing DNA damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diphenyleneiodonium (DPI) in Cell Culture
This guide provides researchers, scientists, and drug development professionals with practical solutions to minimize Diphenyleneiodonium (DPI) toxicity in cell culture experiments. DPI is a widely used inhibitor of NADPH oxidases (NOX), but its off-target effects can lead to cytotoxicity, confounding experimental results. This resource offers troubleshooting advice and frequently asked questions to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (DPI) toxicity in cell culture?
A1: this compound's toxicity stems from its dual inhibitory action on both its intended target, NADPH oxidases (NOX), and off-target cellular components, primarily the mitochondrial electron transport chain.[1][2] Specifically, DPI inhibits Complex I (NADH-ubiquinone oxidoreductase), disrupting mitochondrial respiration and leading to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production, particularly at higher concentrations.[1][2][3] This disruption of cellular redox metabolism can induce oxidative stress and cytotoxicity.[4]
Q2: Why do different cell lines exhibit varying sensitivity to DPI?
A2: Cell-type specific metabolism is a key determinant of sensitivity to DPI. Cells that predominantly rely on aerobic metabolism are more susceptible to the toxic effects of DPI because mitochondria become a significant target.[1][5] In contrast, cells that primarily use glycolysis for their energy needs are less affected by DPI's mitochondrial inhibition and may only experience its effects on NOX enzymes.[1]
Q3: What are the typical working concentrations for DPI, and at what point does it become toxic?
Q4: Can antioxidants be used to rescue cells from DPI-induced toxicity?
A4: The use of antioxidants to mitigate DPI toxicity can be complex. While it might seem intuitive to counteract the increased ROS with antioxidants, the outcome can be cell-type and context-dependent. For example, the mitochondria-targeted antioxidant MitoTEMPO has been shown to prevent the drop in mitochondrial membrane potential and the increase in cytoplasmic ROS in DPI-treated MG-63 cells.[1] However, in other cell types or under different conditions, a combined treatment of MitoTEMPO and high concentrations of DPI exacerbated the negative effects on mitochondria.[1] Therefore, if considering an antioxidant rescue, it is essential to empirically test its effects in your experimental system.
Q5: Are there any alternatives to DPI with higher specificity?
A5: Yes, several other NADPH oxidase inhibitors with potentially higher specificity have been developed. These include apocynin, 4-(2-amino-ethyl)-benzolsulphonyl-fluoride (AEBSF), and newer compounds like VAS3947.[7] While DPI is a potent inhibitor, it affects a broad range of flavoproteins, including nitric oxide synthase and xanthine oxidase.[3][7] If specificity is a major concern for your experiments, exploring these alternatives may be beneficial.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed after DPI treatment. | DPI concentration is too high, leading to significant off-target mitochondrial toxicity. | Perform a dose-response curve to identify the lowest effective concentration that inhibits NOX activity without causing widespread cytotoxicity. Start with a broad range of concentrations (e.g., nanomolar to high micromolar). |
| The cell line is highly dependent on aerobic respiration and is therefore very sensitive to DPI's effects on mitochondria. | Consider using a cell line that is less reliant on oxidative phosphorylation if experimentally feasible. Alternatively, use very low concentrations of DPI and shorter incubation times. | |
| Inconsistent or unexpected results with DPI. | DPI is a non-specific inhibitor affecting multiple flavoenzymes. | Acknowledge the off-target effects of DPI in your experimental interpretation. Consider using more specific NOX inhibitors like VAS3947 as a control to confirm that the observed effects are indeed due to NOX inhibition.[7][8] |
| Difficulty dissolving DPI. | DPI has limited solubility in aqueous solutions. | Prepare a stock solution of DPI in dimethyl sulfoxide (DMSO).[9] Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically below 0.1%). |
| DPI treatment leads to increased ROS instead of the expected decrease. | At higher concentrations, DPI's inhibition of mitochondrial Complex I can lead to a burst of mitochondrial ROS, overwhelming its inhibitory effect on NOX.[1] | Use a lower concentration of DPI that selectively inhibits NOX without significantly impacting mitochondrial function. You can assess mitochondrial health by measuring mitochondrial membrane potential. |
Data Summary Tables
Table 1: Concentration-Dependent Effects of DPI on MG-63 Cells
| DPI Concentration | Effect on Mitochondrial Membrane Potential | Effect on Cellular ROS Levels | Reference |
| 10 µM | No significant influence | - | [1] |
| 100 µM | Significant decrease | Substantial elevation | [1] |
Table 2: Effects of DPI on HCT116 Cancer Cells
| DPI Concentration Range | Effect on Cell Growth | Noted Toxicity | Reference |
| 0.125 - 4 µM | Significant decrease | Mainly cytostatic, not pronouncedly toxic | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of DPI
This protocol outlines a method to determine the highest concentration of this compound that can be used without inducing significant cytotoxicity in your cell line of interest.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (DPI)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom black plates (for fluorescence-based assays) or standard 96-well plates (for colorimetric assays)
-
Cytotoxicity assay kit (e.g., MTT, PrestoBlue™, or a live/dead cell staining kit)
-
Multichannel pipette
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Prepare DPI Stock Solution: Dissolve DPI in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of assay (typically 5,000-10,000 cells/well). Allow cells to adhere and recover overnight.
-
Prepare DPI Dilutions: On the day of treatment, prepare a serial dilution of your DPI stock solution in complete cell culture medium. A common starting range is from 100 µM down to low nanomolar concentrations. Include a vehicle control (medium with the same final concentration of DMSO as your highest DPI concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of DPI or the vehicle control.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assess Cytotoxicity: Following the incubation period, perform a cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability at each DPI concentration. Plot cell viability versus DPI concentration to determine the IC50 (the concentration that inhibits 50% of cell viability). For your experiments, choose a concentration well below the IC50 that still provides the desired inhibitory effect on NOX.
Protocol 2: Assessing DPI-Induced Mitochondrial Dysfunction
This protocol provides a method to evaluate the effect of DPI on mitochondrial membrane potential, a key indicator of mitochondrial health.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (DPI)
-
Mitochondrial membrane potential-sensitive dye (e.g., Tetramethylrhodamine, Methyl Ester - TMRM)
-
Fluorescence microscope or flow cytometer
-
Imaging dishes or appropriate plates for your chosen analysis method
Procedure:
-
Cell Seeding and Treatment: Seed your cells in the appropriate culture vessel. Allow them to adhere and then treat with your desired concentrations of DPI (including a non-toxic and a potentially toxic concentration as determined in Protocol 1) and a vehicle control for the desired duration.
-
Dye Loading: In the final 30 minutes of your DPI treatment, add the TMRM dye to the culture medium at the manufacturer's recommended concentration. Incubate at 37°C.
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: After incubation, wash the cells with pre-warmed PBS and replace it with fresh, pre-warmed medium. Immediately visualize the cells using a fluorescence microscope with the appropriate filter set for TMRM (e.g., excitation ~549 nm, emission ~579 nm). A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
-
Flow Cytometry: After incubation, gently detach the cells (e.g., with trypsin), wash with PBS, and resuspend in a suitable buffer. Analyze the cells on a flow cytometer using the appropriate laser and detector for TMRM. A shift to the left in the fluorescence histogram indicates a decrease in mitochondrial membrane potential.
-
-
Data Analysis: Quantify the fluorescence intensity per cell or the percentage of cells with low fluorescence. Compare the results from DPI-treated cells to the vehicle control.
Visualizations
Caption: DPI's dual inhibition of NOX and mitochondrial Complex I.
Caption: A workflow for troubleshooting DPI-related cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the cell redox metabolism and induces oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound Chloride on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound chloride DPI [sigmaaldrich.com]
Off-target effects of Diphenyleneiodonium to consider
Welcome to the technical support center for Diphenyleneiodonium (DPI). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using DPI in experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: I am using DPI to inhibit NADPH oxidase (NOX), but I'm observing unexpected cellular effects. What are the primary off-target effects of DPI I should be aware of?
A1: While DPI is a widely used inhibitor of NADPH oxidases, it is not specific and can interact with several other cellular targets.[1][2][3][4] The primary off-target effects to consider are:
-
Mitochondrial Inhibition: DPI is a potent inhibitor of mitochondrial Complex I (NADH-ubiquinone oxidoreductase), which can disrupt cellular respiration and ATP production.[5][6][7]
-
Broad Flavoenzyme Inhibition: DPI is a general inhibitor of flavoproteins, not just NOX enzymes. This includes nitric oxide synthases (NOS), xanthine oxidase, and cytochrome P450 reductase.[1][2]
-
Alteration of Calcium Signaling: DPI can interfere with intracellular calcium signaling pathways, which can impact a wide range of cellular processes.[8][9]
-
Inhibition of Cholinesterases: DPI has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2]
-
Metabolic Pathway Disruption: DPI can inhibit key metabolic pathways such as the pentose phosphate pathway and the tricarboxylic acid (TCA) cycle.[10]
-
Induction of Oxidative Stress: Paradoxically, while used to inhibit ROS production, DPI can induce oxidative stress, particularly at higher concentrations, by disrupting mitochondrial function.[10][11]
-
Activation of TRPA1 Channels: DPI can act as an activator of the TRPA1 ion channel.[12]
-
Iodide Transport: DPI can function as an ionophore for iodide, facilitating its transport across cell membranes.[13]
Q2: My cells are showing signs of toxicity and increased cell death after DPI treatment, even at concentrations intended to inhibit NOX. Why is this happening?
A2: The observed cytotoxicity is likely a result of one or more of DPI's off-target effects. The most common causes of DPI-induced toxicity are:
-
Mitochondrial Dysfunction: Inhibition of mitochondrial Complex I by DPI can lead to a decrease in ATP synthesis and an increase in mitochondrial ROS production, ultimately triggering apoptosis.[1][7] At concentrations of 100 µM, DPI has been observed to significantly decrease mitochondrial membrane potential and increase cellular ROS levels.[11]
-
Induction of Oxidative Stress: DPI can lead to an overall increase in cellular oxidative stress, depleting glutathione stores and causing damage to lipids and proteins.[10]
-
Disruption of Essential Metabolic Pathways: Inhibition of the pentose phosphate pathway and the TCA cycle can severely compromise cellular metabolism and viability.[10]
-
DNA Damage: DPI has been shown to induce single-strand breaks in DNA, which can lead to apoptosis.[14]
To mitigate cytotoxicity, it is crucial to use the lowest effective concentration of DPI and to include appropriate controls to distinguish between NOX-specific effects and off-target toxicity.
Q3: I am studying a cellular process that is regulated by calcium. Could DPI be interfering with my results?
A3: Yes, it is highly probable that DPI could be interfering with your calcium-dependent assays. DPI has been shown to suppress Ca2+ signaling.[8][9] Specifically, in cardiac myocytes, DPI has been demonstrated to:
-
Suppress L-type Ca2+ channel currents.
-
Reduce the frequency of Ca2+ sparks.
-
Decrease the sarcoplasmic reticulum (SR) Ca2+ content.[8][9]
These effects can lead to a reduction in intracellular calcium transients, which could confound the interpretation of results in studies focused on calcium-regulated events.
Troubleshooting Guides
Problem 1: Inconsistent or paradoxical results in ROS measurement assays after DPI treatment.
-
Possible Cause 1: Mitochondrial ROS Production.
-
Explanation: While DPI inhibits NOX-mediated ROS production, its inhibitory effect on mitochondrial Complex I can lead to an increase in mitochondrial ROS, especially at higher concentrations.[1][11] This can mask the intended inhibitory effect on NOX.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal DPI concentration that inhibits NOX without significantly affecting mitochondrial function.
-
Mitochondrial-Specific ROS Probes: Use mitochondrial-targeted ROS indicators (e.g., MitoSOX Red) to specifically measure mitochondrial ROS production.
-
Control for Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) to assess the impact of DPI on mitochondrial respiration in your experimental system.
-
Alternative Inhibitors: Consider using more specific NOX inhibitors, such as GKT137831, if available for your NOX isoform of interest.[15]
-
-
-
Possible Cause 2: Non-specific effects on other flavoenzymes.
-
Explanation: DPI inhibits other ROS-producing flavoenzymes like xanthine oxidase and nitric oxide synthase.[2] Depending on your cell type and experimental conditions, the contribution of these enzymes to the total ROS pool may be significant.
-
Troubleshooting Steps:
-
Characterize your system: Identify the major sources of ROS in your specific cell type.
-
Use specific inhibitors: In conjunction with DPI, use specific inhibitors for other flavoenzymes (e.g., allopurinol for xanthine oxidase, L-NAME for NOS) to dissect the contribution of each enzyme.
-
-
Problem 2: Observing unexpected changes in cell signaling pathways unrelated to NOX.
-
Possible Cause: Off-target inhibition of other kinases or signaling molecules.
-
Explanation: The literature primarily focuses on flavoenzymes and mitochondria, but broad-spectrum inhibitors can have unanticipated interactions. For instance, DPI's effect on calcium signaling can have widespread downstream consequences.[8][9]
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for known effects of DPI on the specific signaling pathway you are investigating.
-
Use of Multiple Inhibitors: Corroborate your findings by using a structurally and mechanistically different NOX inhibitor.
-
Genetic Approaches: If possible, use siRNA or shRNA to knockdown the specific NOX isoform to confirm that the observed phenotype is indeed NOX-dependent.
-
Control Experiments: Design control experiments to specifically test for the involvement of known off-target pathways (e.g., measure intracellular calcium levels).
-
-
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) and Effective Concentrations (EC50) of DPI on Various Targets
| Target | Effect | Concentration (IC50 / EC50) | Cell Type/System | Reference |
| NADPH Oxidase (NOX) | Inhibition | Varies by isoform and cell type | Multiple | [3][12] |
| TRPA1 | Activation | 1 to 3 µM (EC50) | HEK-TRPA1 cells | [12] |
| L-type Ca2+ current (ICa) | Inhibition | ~40.3 µM (IC50) | Rat cardiac myocytes | [9] |
| Cell Shortening | Inhibition | ~0.17 µM (IC50) | Rat cardiac myocytes | [9] |
Table 2: Effects of DPI on Mitochondrial Function and Cellular Viability
| Parameter | DPI Concentration | Observation | Cell Type | Reference |
| Mitochondrial Membrane Potential | 10 µM | No significant change | MG-63 cells | [11] |
| 100 µM | Significant decrease | MG-63 cells | [11] | |
| Cellular ROS Levels | 10 µM | Significant reduction | hBMSCs | [11] |
| 100 µM | Significant increase | MG-63 cells | [11] | |
| Cell Viability (MTT assay) | 0.1 - 10 µM | Dose-dependent decrease | HCT116 cells | [4][16] |
Key Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential
-
Cell Preparation: Seed cells in a suitable culture plate (e.g., 96-well black plate with clear bottom for fluorescence measurements).
-
DPI Treatment: Treat cells with varying concentrations of DPI for the desired duration. Include a vehicle control (e.g., DMSO).
-
Staining: Remove the treatment medium and incubate the cells with a mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRE, or TMRM) according to the manufacturer's instructions.
-
Imaging/Measurement: Measure the fluorescence using a fluorescence microscope or a plate reader. For JC-1, measure both green (monomers, indicating low membrane potential) and red (aggregates, indicating high membrane potential) fluorescence.
-
Analysis: Calculate the ratio of red to green fluorescence for JC-1, or the mean fluorescence intensity for TMRE/TMRM. A decrease in this ratio or intensity indicates mitochondrial depolarization.
Protocol 2: Measurement of Intracellular ROS
-
Cell Preparation: Culture cells to the desired confluency in a suitable format for fluorescence measurement.
-
DPI Treatment: Treat cells with DPI at the desired concentrations and for the specified time.
-
Probe Loading: Incubate the cells with a general ROS indicator (e.g., H2DCFDA) or a specific ROS probe (e.g., MitoSOX for mitochondrial superoxide) as per the manufacturer's protocol.
-
Measurement: Measure the fluorescence intensity using a flow cytometer, fluorescence microscope, or plate reader.
-
Data Analysis: Quantify the mean fluorescence intensity and normalize to the control group. An increase or decrease in fluorescence indicates a change in intracellular ROS levels.
Visualizations
Caption: Overview of DPI's primary target and major off-target effects.
Caption: Troubleshooting workflow for experiments involving DPI.
Caption: Signaling pathway of DPI's effects on mitochondrial function.
References
- 1. This compound Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NADPH oxidase inhibitor this compound is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. librarysearch.st-andrews.ac.uk [librarysearch.st-andrews.ac.uk]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. This compound, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. koreascience.kr [koreascience.kr]
- 10. This compound inhibits the cell redox metabolism and induces oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound, an inhibitor of NOXes and DUOXes, is also an iodide-specific transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paradoxical effect of this compound in inducing DNA damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibiting the Activity of NADPH Oxidase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: The Impact of Diphenyleneiodonium (DPI) on Cell Viability Assays
Welcome to our dedicated technical support center for researchers utilizing Diphenyleneiodonium (DPI) in their experimental workflows. This resource provides essential guidance on navigating the potential challenges and interpreting the results of cell viability assays in the presence of this potent flavoenzyme inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPI) and what is its primary mechanism of action?
This compound (DPI) is a widely used inhibitor of flavoenzymes, most notably NADPH oxidases (NOX enzymes).[1][2][3][4][5] It acts as an irreversible inhibitor of these enzymes, thereby blocking the production of reactive oxygen species (ROS).[1] Beyond its effects on NOX enzymes, DPI can also inhibit other flavin-containing enzymes, including nitric oxide synthase (NOS) and mitochondrial respiratory chain Complex I.[1][6] This broad specificity can lead to a variety of cellular effects, including alterations in redox signaling, mitochondrial function, and ultimately, cell fate.[6][7][8]
Q2: How does DPI impact cell viability and proliferation?
DPI can exert cytostatic or cytotoxic effects depending on the cell type, its concentration, and the duration of treatment.[2][3][4] It has been shown to inhibit cell proliferation and, in some cases, induce apoptosis or senescence.[2][3][5][6] For instance, in certain cancer cell lines, DPI treatment leads to cell cycle arrest.[2][3][4] The impact on cell viability is often linked to its ability to disrupt cellular redox balance and mitochondrial function, leading to increased mitochondrial ROS production and a decrease in mitochondrial membrane potential.[6][7]
Q3: Can DPI interfere with standard colorimetric cell viability assays like MTT, XTT, or WST-1?
While direct chemical interference in a cell-free system is not extensively documented for DPI, its biological effects on cellular metabolism can indirectly impact the readouts of tetrazolium-based assays (MTT, XTT, WST-1). These assays measure cell viability by assessing the metabolic activity of mitochondrial and cytosolic dehydrogenases, which reduce the tetrazolium salts to a colored formazan product.[9][10] Since DPI is known to inhibit NAD(P)H-dependent enzymes and alter the cellular redox state, it can modulate the reduction of these dyes, potentially leading to an overestimation or underestimation of cell viability.[11]
Q4: Are there alternative cell viability assays that are less likely to be affected by DPI's mechanism of action?
Yes, several alternative assays can provide a more accurate assessment of cell viability in the presence of DPI. These include:
-
ATP-based assays: These assays measure the intracellular ATP concentration, which is a direct indicator of metabolically active, viable cells.[12] This method is generally less susceptible to interference from compounds that affect cellular redox potential.
-
LDH release assays: The lactate dehydrogenase (LDH) assay measures the amount of LDH released from damaged cells into the culture medium, providing an indication of cytotoxicity. However, it's important to note that some pathogens can interfere with the LDH assay.[13]
-
Dye exclusion assays (e.g., Trypan Blue): This straightforward method distinguishes between viable cells with intact membranes and non-viable cells that take up the dye.[12]
-
Protease viability marker assays: These assays utilize a cell-permeable substrate that becomes fluorescent upon cleavage by intracellular proteases in viable cells.[12]
-
Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of the total number of cells remaining after treatment.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results with Tetrazolium-Based Assays (MTT, XTT, WST-1)
Possible Cause 1: Altered Cellular Reductant Levels DPI's inhibition of NADPH oxidases and other flavoenzymes can significantly alter the intracellular levels of NAD(P)H, which are crucial for the reduction of tetrazolium salts.[11] This can lead to a discrepancy between the assay readout and the actual number of viable cells.
Solution:
-
Validate with an orthogonal assay: Confirm your findings using a non-enzymatic viability assay, such as an ATP-based assay or a dye exclusion method.
-
Run a cell-free control: To test for direct chemical interference, incubate DPI with the assay reagent in cell-free culture medium. A change in color would indicate direct reduction of the tetrazolium salt by DPI. While less likely, this control is crucial for ruling out artifacts.
-
Consider assay kinetics: The rate of formazan formation may be altered. Perform a time-course experiment to determine the optimal incubation time for your specific cell line and DPI concentration.
Possible Cause 2: DPI-induced Changes in Mitochondrial Activity DPI can directly inhibit mitochondrial Complex I, affecting mitochondrial respiration and the overall metabolic state of the cell.[6][7] This can influence the reduction of tetrazolium dyes, which is partially dependent on mitochondrial function.
Solution:
-
Use a mitochondrial-independent viability assay: Assays that do not rely on mitochondrial dehydrogenase activity, such as ATP-based assays or protease viability assays, are recommended.
-
Measure mitochondrial membrane potential: Use a fluorescent probe like TMRE to assess mitochondrial health independently and correlate it with your viability data.[6]
Issue 2: Discrepancy Between LDH Assay Results and Microscopic Observations of Cell Death
Possible Cause 1: Delayed Membrane Permeabilization DPI may induce apoptosis, a form of programmed cell death where the plasma membrane remains intact until the later stages. The LDH assay only detects cell death that involves membrane rupture (necrosis or late apoptosis).
Solution:
-
Perform a time-course experiment: Measure LDH release at multiple time points after DPI treatment to capture the kinetics of cell death.
-
Use an apoptosis-specific assay: Combine the LDH assay with an assay that detects early markers of apoptosis, such as Annexin V staining or caspase activity assays, to get a more complete picture of the cell death mechanism.
Possible Cause 2: Interference with LDH Enzyme Activity While not a commonly reported issue for DPI itself, it is a good practice to rule out any direct effects of the compound on the LDH enzyme.
Solution:
-
Perform a spike-in control: Add a known amount of LDH (from a lysis control) to wells containing your highest concentration of DPI. A decrease in the expected LDH activity would suggest direct inhibition of the enzyme by DPI.
Quantitative Data Summary
The following tables summarize the effects of DPI on various cell lines as reported in the literature. These values should be considered as a reference, and optimal concentrations should be determined empirically for your specific experimental system.
Table 1: Effects of this compound (DPI) on Cell Viability and Proliferation
| Cell Line | Assay Used | DPI Concentration | Incubation Time | Observed Effect | Reference |
| HCT116 p53+/+ | MTT Assay | 0.125 - 4 µM | 24 hours | Dose-dependent decrease in cell viability. | [2][3][4] |
| HCT116 p53-/- | MTT Assay | 0.125 - 4 µM | 24 hours | Dose-dependent decrease in cell viability. | [2][3][4] |
| AML cell lines | Resazurin reduction assay | 0.4 µM | 3 days | Significant reduction in cell expansion. | [6] |
| ARPE-19 | Not specified | Not specified | Not specified | Dose- and time-dependent growth inhibition. | [1] |
Table 2: Effects of this compound (DPI) on Mitochondrial Function
| Cell Line | Parameter Measured | DPI Concentration | Incubation Time | Observed Effect | Reference |
| MG-63 (permeabilized) | Complex I-linked State 3 respiration | 1 - 100 µM | 30 minutes | Dose-dependent inhibition. | [7] |
| MG-63 (non-permeabilized) | Mitochondrial membrane potential | 10 µM and 100 µM | 30 minutes | Dose-dependent decrease. | [7][8] |
| hBMSCs | Cellular ROS levels | 10 µM and 100 µM | 30 minutes | Significant reduction in cellular ROS. | [7] |
| hAMSCs | Cellular ROS levels | 100 µM | 3 hours | Increase in cellular ROS via mitochondrial effects. | [7] |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000 cells per well and incubate for 24 hours.[4]
-
DPI Treatment: Treat cells with various concentrations of DPI and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate the plate for 2 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Formazan Solubilization: Carefully remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Seed and treat cells with DPI as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the formation of a colored product.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.
Visualizations
Caption: Signaling pathway affected by this compound (DPI).
Caption: Recommended experimental workflow for assessing DPI's impact.
Caption: Troubleshooting logic for unexpected DPI viability results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 10. biotium.com [biotium.com]
- 11. This compound inhibits the cell redox metabolism and induces oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.quartzy.com [blog.quartzy.com]
- 13. Frontiers | Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity [frontiersin.org]
Ensuring complete dissolution of Diphenyleneiodonium for experiments
This guide provides researchers, scientists, and drug development professionals with technical support for using Diphenyleneiodonium (DPI), a widely used inhibitor of flavoproteins, particularly NADPH oxidases.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: My this compound (DPI) is not dissolving. What should I do?
Answer: Difficulty in dissolving DPI is a common issue, often related to the choice of solvent. DPI has very poor solubility in aqueous solutions and buffers.
-
Recommended Solvents: For stock solutions, use high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Dimethylformamide (DMF) can also be used.
-
Technique: Ensure you are using a sufficient volume of the solvent. Gentle warming and vortexing can aid dissolution. Always use high-grade, anhydrous solvents to prevent the introduction of water, which can reduce solubility.
Question: I prepared a clear DPI stock solution in DMSO, but it precipitated when I added it to my aqueous cell culture medium. How can I prevent this?
Answer: This is a classic solubility problem when a compound is moved from a highly soluble organic solvent to an aqueous environment. The final concentration of DMSO in your medium and the final concentration of DPI are critical factors.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent toxicity and precipitation issues.
-
Working Dilutions: Prepare intermediate dilutions of your DPI stock solution in the cell culture medium. Add the DPI stock solution to the medium drop-wise while vortexing or swirling to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Fresh Preparations: Always prepare fresh working solutions from your stock immediately before use. Do not store DPI in aqueous solutions.
Question: What is the recommended storage condition for DPI powder and its stock solution?
Answer:
-
Powder: Store the solid form of DPI at -20°C, protected from light.
-
Stock Solution: Aliquot your stock solution (e.g., in DMSO) into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored properly, DMSO stock solutions are stable for several months.
Quantitative Data: Solubility of this compound
The solubility of DPI is highly dependent on the solvent. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Concentration (at saturation) | Source |
| DMSO | Soluble | ≥ 19.9 mg/mL | |
| Water | Sparingly Soluble | < 1 mg/mL | |
| Ethanol | Sparingly Soluble | Not specified |
Note: For most biological experiments, a stock solution in DMSO is prepared first and then diluted to the final working concentration in an aqueous medium.
Experimental Protocols
Protocol: Preparation of DPI Stock and Working Solutions for Cell Culture
This protocol provides a method for preparing DPI and treating adherent cells in a 6-well plate format.
Materials:
-
This compound chloride (DPI) powder
-
Anhydrous, cell-culture grade DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium appropriate for your cell line
-
Adherent cells seeded in a 6-well plate
Methodology:
-
Prepare a 10 mM Stock Solution:
-
Calculate the required mass of DPI powder for your desired volume (Molar Mass of this compound chloride is approx. 314.55 g/mol ). For 1 mL of a 10 mM stock, you would need 3.1455 mg.
-
Aseptically weigh out the DPI powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the DPI is completely dissolved. A brief, gentle warming (to no more than 37°C) may assist, but ensure the tube is tightly capped.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) and store at -20°C, protected from light.
-
-
Treating Cells in Culture (Example for a 10 µM final concentration):
-
Culture your cells to the desired confluency in a 6-well plate (typically containing 2 mL of medium per well).
-
On the day of the experiment, thaw one aliquot of the 10 mM DPI stock solution.
-
Prepare a 1:1000 dilution. Directly add 2 µL of the 10 mM stock solution to the 2 mL of medium in a well.
-
To ensure proper mixing and avoid precipitation, pipette the medium up and down gently several times or gently swirl the plate.
-
Return the plate to the incubator for the desired treatment period.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: From DPI Powder to Cell Treatment
Addressing variability in Diphenyleneiodonium experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental outcomes when using Diphenyleneiodonium (DPI).
Troubleshooting Guides
Variability in experimental results with DPI often stems from its mechanism of action and off-target effects. This guide provides insights into potential issues and how to address them.
Issue 1: Inconsistent or No Inhibition of Target Enzyme
Possible Causes:
-
Incorrect DPI Concentration: The effective concentration of DPI can vary significantly depending on the cell type and the specific flavoenzyme being targeted.[1][2]
-
DPI Degradation: Improper storage or handling can lead to the degradation of DPI, reducing its efficacy.
-
Presence of Competing Substrates: High concentrations of NADPH, NADP+, or 2'5'-ADP can block the inhibitory action of DPI on some enzymes.[1]
Solutions:
-
Optimize DPI Concentration: Perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
Proper Storage and Handling: Store DPI powder at room temperature and protect it from light.[3][4] Stock solutions in DMSO can be stored at -20°C for up to 3 months.
-
Consider Experimental Conditions: Be mindful of the concentrations of competing substrates in your assay.
Issue 2: Unexpected Off-Target Effects
DPI is a non-specific inhibitor of flavoproteins and can affect multiple cellular processes.[5][6] Understanding these off-target effects is crucial for interpreting results accurately.
Observed Effect: Altered Mitochondrial Respiration Potential Cause: Inhibition of Mitochondrial Complex I.[7][8][9] Troubleshooting:
-
Use a lower concentration of DPI, as higher concentrations are more likely to affect mitochondrial function.[7][10]
-
Consider using a more specific inhibitor of your target enzyme if available.
-
Measure mitochondrial respiration directly to assess the impact of DPI in your system.
Observed Effect: Changes in Nitric Oxide (NO) Signaling Potential Cause: Inhibition of nitric oxide synthases (NOS).[1][3][11] Troubleshooting:
-
Measure NO production to confirm if DPI is affecting NOS activity in your experiment.
-
Use a specific NOS inhibitor as a control to differentiate between effects on NOX and NOS.
Observed Effect: Altered Cholinergic Signaling Potential Cause: Inhibition of acetylcholinesterase and butyrylcholinesterase.[11] Troubleshooting:
-
Be cautious when interpreting data from systems where cholinergic signaling is important, such as neuronal or muscle cells.
-
Consider alternative inhibitors if cholinergic signaling is a confounding factor.
Observed Effect: Paradoxical Increase in Reactive Oxygen Species (ROS) Potential Cause: At high concentrations or under certain cellular conditions, DPI can induce mitochondrial superoxide production, leading to an overall increase in ROS and apoptosis.[12][13][14][15] Troubleshooting:
-
Measure both mitochondrial and total cellular ROS to understand the net effect of DPI.
-
Lower the DPI concentration to see if the pro-oxidant effect is dose-dependent.
Quantitative Data Summary: Inhibitory Concentrations of DPI
| Target Enzyme/Process | Cell Type/System | IC50 / Effective Concentration | Reference |
| NADPH Oxidase (NOX) | HeLa cells | 0.1 µM | [3] |
| Nitric Oxide Synthase (NOS) | Isolated mouse peritoneal macrophages | 0.05 µM | [3] |
| Inducible NOS (iNOS) | 50 nM | [16] | |
| Endothelial NOS (eNOS) | 0.3 µM | [16] | |
| Acetylcholinesterase | Human | ~8 µM | [11] |
| Butyrylcholinesterase | Human | ~0.6 µM | [11] |
| Cell Shortening | Rat ventricular myocytes | ~0.17 µM | [17] |
| B-cell Lymphoma Cell Lines | Karpas422, SuDHL4 | ~12-40 nM | [18] |
Experimental Protocols
General Protocol for DPI Treatment in Cell Culture
This protocol provides a general guideline for treating adherent cells with DPI. Optimization is recommended for specific cell lines and experimental goals.
Materials:
-
This compound chloride (DPI)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for your cells
-
Phosphate-buffered saline (PBS)
-
Adherent cells in culture
Procedure:
-
Prepare DPI Stock Solution:
-
Dissolve DPI in DMSO to create a high-concentration stock solution (e.g., 10 mM). Heating may be required to fully dissolve the compound.
-
Aliquot the stock solution into smaller volumes and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
-
DPI Treatment:
-
On the day of the experiment, prepare the final working concentrations of DPI by diluting the stock solution in fresh cell culture medium.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of DPI to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest DPI concentration).
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours).[1]
-
-
Downstream Analysis:
-
After the incubation period, proceed with your planned downstream assays, such as cell viability assays, ROS measurements, or protein expression analysis.
-
Visualizations
Caption: DPI's inhibitory effects on its primary target and major off-targets.
Caption: A logical workflow for troubleshooting unexpected results in DPI experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DPI)?
A1: DPI is a well-known inhibitor of flavoproteins.[5] It is most commonly used as an inhibitor of NADPH oxidases (NOX), which are enzymes that produce reactive oxygen species (ROS).[1][19] However, its inhibitory action is not specific to NOX.
Q2: Why am I seeing toxicity in my cells at concentrations that are reported to be effective?
A2: Cell viability can be affected by DPI's off-target effects, particularly the inhibition of mitochondrial Complex I, which disrupts cellular respiration.[7][8][9] This can lead to apoptosis, especially at higher concentrations.[12] The sensitivity of different cell lines to these effects can vary. It is recommended to perform a toxicity assay to determine the optimal non-toxic concentration for your specific cells.
Q3: How should I dissolve and store DPI?
A3: DPI is soluble in DMSO, and a stock solution of 10 mg/mL can be prepared, though it may require heating. For long-term storage, aliquots of the DMSO stock solution can be kept at -20°C for up to three months. The powder form should be stored at room temperature.[3][4]
Q4: Can DPI increase reactive oxygen species (ROS) instead of decreasing them?
A4: Yes, paradoxically, DPI can lead to an increase in mitochondrial ROS production, particularly at higher concentrations.[12][14][15] This is thought to be due to its inhibitory effect on Complex I of the electron transport chain. Therefore, it is important to measure both total cellular and mitochondrial-specific ROS to fully understand the effect of DPI in your experimental system.
Q5: Are there more specific inhibitors I can use instead of DPI?
A5: While DPI is a broad-spectrum flavoprotein inhibitor, more specific inhibitors for certain NOX isoforms are available. For example, GSK2795039 is a specific inhibitor of NOX2.[6] The choice of inhibitor will depend on the specific research question and the isoforms expressed in your system. It is often good practice to use multiple inhibitors to confirm findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells | MDPI [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. This compound, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound Chloride on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NADPH oxidase inhibitor this compound is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DPI induces mitochondrial superoxide-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paradoxical effect of this compound in inducing DNA damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Treatment Inhibits the Development of Severe Herpes Stromal Keratitis Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits the cell redox metabolism and induces oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound chloride | NADPH | TRP/TRPV Channel | TargetMol [targetmol.com]
- 17. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
Long-term stability of Diphenyleneiodonium stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Diphenyleneiodonium (DPI) stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound (DPI) stock solutions?
A1: The most commonly recommended solvent for preparing DPI stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2][3] DPI is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions.[4] For optimal results, it is crucial to use fresh, moisture-free DMSO, as the presence of water can reduce solubility and potentially promote degradation of the compound.[1][5]
Q2: What are the optimal storage conditions for long-term stability of DPI stock solutions?
A2: For long-term stability, it is recommended to store DPI stock solutions in DMSO at -20°C or -80°C.[2][6] Storage at -80°C is generally preferred for longer-term storage (up to one year), while -20°C is suitable for shorter-term storage (up to six months).[6] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2]
Q3: How long can I expect my DPI stock solution to be stable under recommended storage conditions?
A3: Based on information from various suppliers and general principles of chemical stability, DPI stock solutions in anhydrous DMSO are expected to be stable for at least six months when stored at -20°C and up to one year when stored at -80°C.[6] However, for critical experiments, it is always advisable to verify the integrity of the stock solution if it has been stored for an extended period.
Q4: Can I store DPI solutions in aqueous buffers?
A4: It is not recommended to store DPI in aqueous solutions for more than one day.[7] DPI is sparingly soluble in aqueous buffers, and its stability is significantly lower compared to storage in DMSO. For experiments requiring an aqueous environment, it is best to prepare fresh dilutions from the DMSO stock solution immediately before use.
Data Presentation: Stability of this compound (DPI) in DMSO
The following table summarizes the expected stability of DPI in anhydrous DMSO at a concentration of 10 mM. This data is compiled from supplier information and general knowledge of small molecule stability. For critical applications, it is recommended to perform your own stability assessment.
| Storage Temperature | Time Point | Expected Purity (%) | Observations |
| -20°C | 1 Month | >98% | No significant degradation expected. |
| 3 Months | >95% | Minor degradation may be observable by HPLC. | |
| 6 Months | >90% | Potential for some degradation; verification of concentration and purity is recommended. | |
| -80°C | 3 Months | >99% | Highly stable. |
| 6 Months | >98% | No significant degradation expected. | |
| 1 Year | >95% | Minor degradation may be observable by HPLC. |
Troubleshooting Guide
Issue 1: Precipitation is observed in the DPI stock solution upon thawing.
-
Possible Cause: The concentration of DPI may be too high, or the DMSO may have absorbed moisture, reducing the solubility of the compound. Repeated freeze-thaw cycles can also promote precipitation.[7][8]
-
Troubleshooting Steps:
-
Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortexing: Vortex the solution thoroughly to attempt to redissolve the precipitate.
-
Sonication: If warming and vortexing are insufficient, brief sonication can be used to aid dissolution.
-
Prevention:
-
Use high-quality, anhydrous DMSO for preparing stock solutions.
-
Store stock solutions in small, single-use aliquots to avoid multiple freeze-thaw cycles.[2]
-
Ensure the cap of the vial is tightly sealed to prevent moisture absorption.
-
-
Issue 2: Loss of DPI activity is observed in a biological assay.
-
Possible Cause: The DPI may have degraded due to improper storage, prolonged exposure to light, or instability in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Visually inspect the stock solution for any signs of precipitation or color change.
-
Perform an analytical check of the stock solution's purity and concentration using HPLC (see Experimental Protocol below).
-
-
Prepare Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution from solid DPI.
-
Minimize Light Exposure: Protect the stock solution and experimental samples from light by using amber vials or wrapping them in foil.
-
Assess Stability in Assay Medium: If the stock solution is confirmed to be intact, the compound may be unstable in your specific assay buffer or cell culture medium. To test this, incubate the DPI in the assay medium for the duration of your experiment and then test its activity. If instability is confirmed, consider reducing the incubation time or replenishing the compound during the experiment.
-
Issue 3: Inconsistent results are obtained between experiments.
-
Possible Cause: This can be due to variability in the preparation of working solutions, degradation of the stock solution over time, or issues with the assay itself.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that the dilution of the DMSO stock into aqueous buffer is performed consistently. It is recommended to make serial dilutions in DMSO first before the final dilution into the aqueous medium to prevent precipitation.[3] The final concentration of DMSO in the assay should typically be below 0.5% to avoid solvent effects.[2]
-
Use Fresh Aliquots: Use a fresh, single-use aliquot of the DPI stock solution for each experiment to avoid issues related to repeated freeze-thaw cycles.
-
Include Proper Controls: Always include a vehicle control (DMSO alone at the same final concentration) in your experiments to account for any effects of the solvent.
-
Perform Regular Quality Control: Periodically check the purity of your DPI stock solution using HPLC, especially for long-term studies.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound (DPI) Stock Solutions using HPLC
This protocol describes a general method for determining the stability of DPI in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound chloride (solid)
-
Anhydrous DMSO (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Preparation of Solutions:
-
DPI Stock Solution (Time 0): Accurately weigh a sufficient amount of solid DPI and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution. This will serve as your reference standard.
-
Stability Samples: Aliquot the remaining stock solution into several small, tightly sealed vials. Store these aliquots under the desired storage conditions (e.g., -20°C and -80°C).
-
Mobile Phase: Prepare a suitable mobile phase for reverse-phase HPLC. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
3. HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient elution from 5% to 95% Mobile Phase B over 15-20 minutes is a good starting point. The exact gradient should be optimized to achieve good separation of the DPI peak from any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor the absorbance at a wavelength where DPI has a strong absorbance (e.g., around 254 nm).
-
Column Temperature: 25-30°C
4. Experimental Procedure:
-
Time 0 Analysis: Immediately after preparing the fresh stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 100 µM in mobile phase). Inject this sample into the HPLC system and record the chromatogram. The peak area of the DPI peak at this time point will serve as the baseline (100% purity).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare a dilution for HPLC analysis in the same manner as the Time 0 sample and inject it into the HPLC system.
-
Data Analysis: Compare the peak area of the DPI peak at each time point to the baseline peak area from the Time 0 sample. The percentage of remaining DPI can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100 Also, inspect the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.
Mandatory Visualizations
Logical Workflow for Troubleshooting DPI Stock Solution Issues
Caption: A flowchart outlining the logical steps for troubleshooting issues with DPI stock solutions.
Signaling Pathway of NADPH Oxidase Inhibition by this compound (DPI)
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. This compound chloride | NADPH | TRP/TRPV Channel | TargetMol [targetmol.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of NOX Inhibitors: Diphenyleneiodonium vs. Apocynin
For researchers, scientists, and drug development professionals, the selection of an appropriate NADPH oxidase (NOX) inhibitor is a critical decision in experimental design. This guide provides an objective comparison of two widely used NOX inhibitors, Diphenyleneiodonium (DPI) and Apocynin, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and relevant signaling pathways.
Executive Summary
This compound (DPI) and Apocynin are two of the most historically utilized inhibitors in the study of NOX enzymes. However, they exhibit fundamentally different mechanisms of action, potencies, and specificities. DPI is a potent, but non-specific, flavoprotein inhibitor, affecting a broad range of enzymes beyond the NOX family. In contrast, Apocynin is considered a more specific inhibitor of NOX2-dependent superoxide production by preventing the assembly of the active enzyme complex, though its efficacy and mechanism in various cell types are subjects of ongoing research. The choice between these inhibitors should be carefully considered based on the specific NOX isoform of interest and the experimental context, paying close attention to their potential off-target effects.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The inhibitory potency of DPI and Apocynin against various NOX isoforms is summarized in the table below. It is important to note that IC50 values can vary depending on the assay system, cell type, and experimental conditions.
| Inhibitor | Target NOX Isoform | IC50 Value (µM) | Assay Conditions | Reference(s) |
| This compound (DPI) | NOX (general) | 0.1 | HeLa cells | [1] |
| NOX1 | Sub-micromolar to low micromolar | Cellular assays (Amplex Red/HRP, WST-1) | [2] | |
| NOX2 | Sub-micromolar to low micromolar | Cellular assays (Amplex Red/HRP, WST-1) | [2] | |
| NOX4 | Sub-micromolar to low micromolar | Cellular assays (Amplex Red/HRP, WST-1) | [2] | |
| NOX5 | Sub-micromolar to low micromolar | Cellular assays (Amplex Red/HRP, WST-1) | [2][3] | |
| Apocynin | NOX (general) | ~10 | General NADPH oxidase | [4][5] |
| NOX1 | No inhibition observed | Overexpressed in endothelial cells | [5] | |
| NOX2 | 1-3 (in neutrophil cell-free assays) | Neutrophil cell-free assays | [4] | |
| NOX2 | No inhibition observed in some cellular assays | Cellular assays (Amplex Red/HRP, WST-1) | [2] | |
| NOX4 | No inhibition observed | Overexpressed in endothelial cells | [5] | |
| NOX5 | No significant inhibition | Cellular assays | [3] |
Mechanisms of Action
This compound (DPI)
DPI acts as a general inhibitor of flavoenzymes by binding to the reduced flavin cofactor.[6][7] This mechanism is not specific to NOX enzymes and affects other flavoproteins such as nitric oxide synthase (NOS) and mitochondrial respiratory chain complexes.[1][8]
Apocynin
Apocynin's primary mechanism of action is the inhibition of the assembly of the active NOX2 enzyme complex.[4][9] It is a prodrug that requires oxidation by peroxidases, such as myeloperoxidase (MPO), to its active dimeric form, diapocynin.[4] Diapocynin is thought to prevent the translocation of the cytosolic subunits, p47phox and p67phox, to the membrane-bound cytochrome b558 (composed of gp91phox/NOX2 and p22phox), which is a critical step for NOX2 activation.[9] The efficacy of Apocynin is therefore dependent on the presence of peroxidases in the experimental system.[4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Amplex® Red Hydrogen Peroxide/Peroxidase Assay
This assay is commonly used to measure the release of hydrogen peroxide (H₂O₂) from cells.
Materials:
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Krebs-Ringer-Phosphate-Glucose (KRPG) buffer
-
Cells of interest (e.g., HEK293 cells transfected with a specific NOX isoform)
-
DPI or Apocynin
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Culture and prepare cells according to standard protocols.
-
Trypsinize, count, wash, and resuspend the cells in KRPG buffer.
-
Add the desired concentrations of DPI, Apocynin, or vehicle control (e.g., DMSO) to the wells of a black 96-well plate.
-
Prepare a reaction mixture containing HRP (e.g., 0.1 U/mL) and Amplex® Red (e.g., 50 µM) in KRPG buffer.
-
Add 50 µL of the reaction mixture to each well.
-
Add the cell suspension to each well.
-
If required for the specific NOX isoform, add a stimulant (e.g., PMA) to initiate ROS production.
-
Incubate the plate at 37°C for a specified time (e.g., 10-60 minutes).
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the H₂O₂ production based on a standard curve and determine the inhibitory effect of the compounds.
Cytochrome c Reduction Assay for Superoxide Detection
This spectrophotometric assay measures the production of superoxide (O₂⁻) by monitoring the reduction of cytochrome c.
Materials:
-
Cytochrome c from horse heart
-
Dithiothreitol (DTT) for reducing cytochrome c (optional, if starting with oxidized form)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS with Ca²⁺ and Mg²⁺)
-
Cells of interest (e.g., differentiated HL-60 cells expressing NOX2)
-
DPI or Apocynin
-
Stimulant (e.g., PMA)
-
96-well clear microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
Procedure:
-
Prepare a stock solution of cytochrome c in assay buffer. If necessary, reduce the cytochrome c with DTT and subsequently remove the DTT. The reduced form has a characteristic absorbance spectrum.
-
Prepare a suspension of cells in the assay buffer.
-
Add the desired concentrations of DPI, Apocynin, or vehicle control to the wells of a 96-well plate.
-
Add the cell suspension to each well.
-
Add the cytochrome c solution to each well (e.g., final concentration of 100 µM).
-
Take an initial absorbance reading at 550 nm.
-
Add the stimulant (e.g., PMA) to initiate the oxidative burst.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Take a final absorbance reading at 550 nm.
-
The change in absorbance at 550 nm is proportional to the amount of superoxide produced. Calculate the rate of superoxide production and the percentage of inhibition by the compounds.
Off-Target Effects and Considerations
This compound (DPI):
-
Lack of Specificity: As a general flavoprotein inhibitor, DPI can inhibit a wide range of enzymes, including nitric oxide synthases (NOS), xanthine oxidase, and mitochondrial respiratory chain complexes.[1][6][8][10] This lack of specificity can lead to confounding results and misinterpretation of data if not properly controlled for.
-
Mitochondrial Effects: DPI is known to inhibit mitochondrial respiration, which can independently affect cellular ROS levels and viability.[11][12][13][14][15]
Apocynin:
-
Requirement for Peroxidase Activity: The inhibitory activity of Apocynin is largely dependent on its conversion to diapocynin by peroxidases.[4] In cell types with low or absent peroxidase activity, Apocynin may be ineffective as a NOX inhibitor.
-
Antioxidant Properties: Apocynin has been reported to possess direct antioxidant and radical-scavenging properties, which can reduce ROS levels independently of NOX inhibition.[5][16]
-
Pro-oxidant Effects: Under certain conditions, Apocynin has been observed to have pro-oxidant effects, further complicating the interpretation of its actions.[5]
-
Off-Target Cellular Effects: Apocynin has been shown to have various off-target effects on cellular signaling pathways.[17][18]
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apocynin and this compound Induce Oxidative Stress and Modulate PI3K/Akt and MAPK/Erk Activity in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Figure 2 from Nox proteins in signal transduction. | Semantic Scholar [semanticscholar.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of this compound on mitochondrial reactions. Relation of binding of diphenylene[125I]iodonium to mitochondria to the extent of inhibition of oxygen uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of this compound and of 2,4-dichlorothis compound on mitochondrial reactions. Mechanism of the inhibition of oxygen uptake as a consequence of the catalysis of the chloride/hydroxyl-ion exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound Chloride on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types [mdpi.com]
- 15. The effects of this compound on mitochondrial reactions. Relation of binding of diphenylene[125I]iodonium to mitochondria to the extent of inhibition of oxygen uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target effects of the NADPH oxidase inhibitor mitoapocynin-encapsulated nanoparticles and free-drug oral treatment in a rat DFP model of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Validating ROS Inhibition: A Comparative Analysis of Diphenyleneiodonium and Other Common Inhibitors
For researchers, scientists, and drug development professionals, the accurate validation of reactive oxygen species (ROS) inhibition is paramount. This guide provides a comprehensive comparison of Diphenyleneiodonium (DPI) with other widely used ROS inhibitors, supported by experimental data and detailed protocols to ensure the rigorous validation of inhibitory effects.
This compound (DPI) is a classic and potent inhibitor of flavoenzymes, most notably the NADPH oxidase (NOX) family of enzymes, which are significant sources of cellular ROS. However, its utility is often debated due to its off-target effects. This guide will objectively compare DPI's performance against other common ROS inhibitors, namely Apocynin and Rotenone, providing the necessary data and protocols to make informed decisions in experimental design.
Comparative Efficacy and Specificity of ROS Inhibitors
The selection of an appropriate ROS inhibitor is critical and depends on the specific experimental context, including the primary source of ROS and the cellular model. The following table summarizes the key characteristics of DPI, Apocynin, and Rotenone.
| Inhibitor | Primary Target(s) | Reported IC50 Values | Key Off-Target Effects |
| This compound (DPI) | NADPH Oxidases (NOX1-5, DUOX1/2), Mitochondrial Complex I | NOX2: ~0.9 µM[1]; Mitochondrial OCR: 0.2-1.29 µM[2]; L-type Ca2+ current: ~40.3 µM[3][4] | Nitric oxide synthases (NOS), Xanthine oxidase, other flavoproteins.[2] Can induce mitochondrial ROS at higher concentrations. |
| Apocynin | NADPH Oxidase (primarily NOX2) | NOX2 in neutrophils: ~10 µM[5] | Pro-oxidant effects in non-phagocytic cells, radical scavenging properties, effects on cyclooxygenase.[5][6] Efficacy is dependent on the presence of myeloperoxidase (MPO).[5] |
| Rotenone | Mitochondrial Complex I | Mitochondrial Complex I: 1.7-2.2 µM[7], 25 nM in SH-SY5Y cells[8], can vary from 0.1 nM to 100 nM depending on the system.[9] | Induces Parkinsonism-like symptoms in animal models, high toxicity to non-target organisms.[3][7][10][11][12] |
Experimental Protocols for Validating ROS Inhibition
Accurate and reproducible measurement of ROS is the cornerstone of validating any inhibitor. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.
Protocol: Validating the Inhibitory Effect of a Compound on PMA-Stimulated ROS Production using the DCFH-DA Assay
This protocol details the steps to validate the efficacy of a test inhibitor (e.g., DPI) in reducing ROS production induced by Phorbol 12-myristate 13-acetate (PMA), a known activator of NADPH oxidase.
Materials:
-
Adherent cells (e.g., neutrophils, macrophages, or a relevant cell line)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Test inhibitor (e.g., this compound)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium (phenol red-free)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of the test inhibitor.
-
On the day of the experiment, remove the culture medium and wash the cells once with warm, phenol red-free medium.
-
Add fresh phenol red-free medium containing various concentrations of the test inhibitor to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C.
-
-
DCFH-DA Staining:
-
Prepare a 10-25 µM working solution of DCFH-DA in warm, phenol red-free medium immediately before use.[13]
-
Remove the inhibitor-containing medium and wash the cells once with warm, phenol red-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[14]
-
-
Induction of ROS Production:
-
Prepare a working solution of PMA in phenol red-free medium.
-
After the DCFH-DA incubation, remove the staining solution and wash the cells once with warm, phenol red-free medium.
-
Add the PMA working solution to all wells except for the unstimulated control wells. Add fresh medium to the unstimulated control wells.
-
Incubate for the desired stimulation time (e.g., 30-60 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[14] Alternatively, capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the fluorescence intensity of the inhibitor-treated, PMA-stimulated wells to the fluorescence intensity of the PMA-stimulated vehicle control wells.
-
Plot the normalized fluorescence against the inhibitor concentration to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Major cellular sources of ROS and the sites of action for common inhibitors.
Caption: A generalized experimental workflow for validating a ROS inhibitor.
Caption: A logical comparison of the key features of DPI, Apocynin, and Rotenone.
References
- 1. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. koreascience.kr [koreascience.kr]
- 5. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apocynin reduces dihydroethidium fluorescence in naked mole-rat cortex independently of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. doc.govt.nz [doc.govt.nz]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. bioquochem.com [bioquochem.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Flavoenzyme Inhibition: Moving Beyond Diphenyleneiodonium
For Researchers, Scientists, and Drug Development Professionals
Diphenyleneiodonium (DPI) has long been a staple in laboratories as a potent inhibitor of flavoenzymes, particularly the NADPH oxidases (NOX). However, its utility is significantly hampered by a lack of specificity, leading to off-target effects that can confound experimental results. This guide provides an objective comparison of DPI and its emerging alternatives, focusing on their potency, specificity, and mechanisms of action, supported by experimental data and detailed protocols.
The Limitations of a Broad-Spectrum Inhibitor
DPI acts as a general inhibitor of flavoproteins by irreversibly binding to the reduced flavin cofactor.[1] This mechanism, while effective, is not selective. DPI has been shown to inhibit a wide range of flavoenzymes, including nitric oxide synthases (NOS) and xanthine oxidase, and even interferes with mitochondrial respiration by inhibiting Complex I of the electron transport chain.[2][3][4][5] This broad activity profile makes it challenging to attribute observed biological effects solely to the inhibition of a specific target like NADPH oxidase.
Emerging Alternatives: A Focus on Specificity
In recent years, a number of alternative compounds have been developed with improved specificity for NADPH oxidase isoforms. These molecules offer researchers more precise tools to dissect the roles of individual flavoenzymes in various physiological and pathological processes. This guide will focus on the following key alternatives:
-
Apocynin: A naturally derived inhibitor with a unique, cell-type dependent mechanism of action.
-
VAS2870: A synthetic small molecule with broad-spectrum NOX inhibition.
-
GKT136901 and GKT137831 (Setanaxib): Pyrazolopyridine derivatives with dual specificity for NOX1 and NOX4.
-
ML171: A highly potent and selective inhibitor of NOX1.
Performance Comparison: A Quantitative Overview
The following table summarizes the inhibitory potency (IC50 or Ki values) of DPI and its alternatives against various NOX isoforms and other key flavoenzymes. Lower values indicate higher potency.
| Compound | NOX1 | NOX2 | NOX3 | NOX4 | NOX5 | Xanthine Oxidase | Nitric Oxide Synthase (NOS) | Mitochondrial Complex I |
| This compound (DPI) | Potent (Ki = 70 nM for NOX4)[6] | Potent | Potent | Potent (Ki = 70 nM)[6] | Potent | Inhibits (Ki = 50 nM)[7] | Inhibits (IC50 = 50-150 nM for macrophage iNOS, 300 nM for endothelial NOS)[2] | Inhibits (IC50 ≈ 50 nM for basal respiration)[3] |
| Apocynin | Ineffective in some cell types[8] | IC50 ≈ 10 µM (in neutrophils)[8][9][10] | - | Ineffective in some cell types[8] | - | Does not scavenge superoxide from xanthine oxidase[11] | - | No direct inhibition reported |
| VAS2870 | IC50 ≈ 10 µM[1] | IC50 = 0.77-10.6 µM[1][12] | - | IC50 ≈ 10 µM[1] | Inhibits[1] | No inhibition[1] | - | Potential off-target thiol alkylation[6][13] |
| GKT136901 | Ki = 160 nM[14][15] | Ki = 1530 nM[14][15] | - | Ki = 16 nM[14][15] | - | Ki > 100 µM[7] | - | No significant off-target effects reported in broad screens[7] |
| GKT137831 (Setanaxib) | Ki = 110-140 nM[7][14][15][16] | Ki = 1750 nM[7][14][15] | - | Ki = 120-140 nM[7][14][15] | Ki = 410 nM[7][14][15] | Ki > 100 µM[7] | - | No significant off-target effects reported in broad screens[7][12] |
| ML171 | IC50 = 129-250 nM[13][17][18] | IC50 = 3-5 µM[16] | IC50 = 3 µM[18] | IC50 = 5 µM[17][18] | - | IC50 = 5.5 µM[17] | - | Does not inhibit mitochondrial ROS production[17] |
Note: IC50 and Ki values can vary depending on the assay conditions and cell type used.
Mechanisms of Action and Specificity Profiles
This compound (DPI): As a general flavoenzyme inhibitor, DPI's lack of specificity is its primary drawback. Its inhibitory action extends beyond NOX enzymes to other crucial cellular enzymes, making it a blunt tool for targeted research.[2][3][4][5]
Apocynin: This compound is thought to act as a prodrug, requiring activation by peroxidases to form a dimer that is the active inhibitor.[8] This activation is cell-type dependent, being more efficient in phagocytic cells that have high myeloperoxidase activity. In non-phagocytic cells, its inhibitory effect is often weak or absent.[8][19] Apocynin is believed to inhibit NOX2 by preventing the translocation of the p47phox subunit to the membrane.[8]
VAS2870: This triazolopyrimidine derivative is a pan-NOX inhibitor.[1] However, concerns have been raised about its off-target effects, including the potential for thiol alkylation of proteins other than NOX enzymes.[6][13]
GKT136901 and GKT137831 (Setanaxib): These pyrazolopyridine derivatives are potent, dual inhibitors of NOX1 and NOX4.[14][15] GKT137831, in particular, has undergone extensive preclinical and clinical development and has shown a favorable safety profile with minimal off-target effects in broad panel screens.[7][12]
ML171: A phenothiazine derivative, ML171 is a highly potent and selective inhibitor of NOX1.[13][17][18] Its high selectivity makes it an excellent tool for specifically studying the role of NOX1 in various biological processes. It shows significantly lower potency against other NOX isoforms and does not appear to affect mitochondrial ROS production.[17]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are outlines for key assays used to evaluate flavoenzyme inhibitors.
Cell-Based Measurement of Reactive Oxygen Species (ROS) using DCFDA/H2DCFDA
This assay is widely used to measure overall intracellular ROS levels.
Principle: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[20][21]
Protocol Outline:
-
Cell Culture: Plate adherent cells in a 96-well plate and allow them to attach overnight. For suspension cells, they can be assayed in suspension.
-
Probe Loading: Wash the cells with a suitable buffer (e.g., PBS or HBSS) and then incubate them with a working solution of H2DCFDA (typically 10-50 µM) in serum-free media for 30-45 minutes at 37°C in the dark.
-
Inhibitor Treatment: Wash the cells to remove excess probe and then add fresh media containing the desired concentrations of the inhibitor. Incubate for the desired period.
-
ROS Stimulation (Optional): If studying stimulated ROS production, add a stimulating agent (e.g., PMA, Angiotensin II) at the appropriate time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[22]
NADPH Oxidase Activity Assay using Lucigenin Chemiluminescence
This assay measures the production of superoxide by NADPH oxidase.
Principle: Lucigenin (bis-N-methylacridinium nitrate) is a chemiluminescent probe that emits light upon reaction with superoxide. The intensity of the light produced is proportional to the rate of superoxide generation.[14]
Protocol Outline:
-
Sample Preparation: Prepare cell lysates or membrane fractions from cells or tissues of interest.
-
Reaction Mixture: In a 96-well white plate, add the cell lysate or membrane fraction to a buffer containing lucigenin (typically 5 µM).
-
Initiation of Reaction: Start the reaction by adding the substrate, NADPH (typically 100-200 µM).
-
Chemiluminescence Measurement: Immediately measure the chemiluminescence over time using a luminometer. The rate of increase in chemiluminescence reflects the NADPH oxidase activity.[23][24]
Cell-Free NADPH Oxidase Assay
This assay allows for the direct measurement of inhibitor effects on the assembled NOX enzyme complex.
Principle: This assay reconstitutes the active NOX enzyme complex in vitro using purified or recombinant subunits (e.g., membrane fraction containing the catalytic subunit and cytosolic regulatory subunits). The activity is then measured by detecting superoxide production, typically using the cytochrome c reduction assay.[25][26]
Protocol Outline:
-
Component Preparation: Prepare membrane fractions containing the NOX catalytic subunit (e.g., from cells overexpressing a specific NOX isoform) and purified or recombinant cytosolic subunits (e.g., p47phox, p67phox, and Rac).
-
Assay Buffer: Prepare an assay buffer containing cofactors such as FAD and MgCl2.
-
Inhibitor Incubation: Pre-incubate the membrane fraction and/or cytosolic components with the inhibitor for a defined period.
-
Enzyme Assembly and Activation: Combine the membrane and cytosolic components in the assay buffer with an activating agent (e.g., arachidonic acid or SDS) to facilitate the assembly of the active enzyme complex.
-
Activity Measurement: Initiate the reaction by adding NADPH and measure superoxide production using a detection reagent like cytochrome c (measuring absorbance change at 550 nm) or a fluorescent probe.[27][28]
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further aid in understanding, the following diagrams, generated using Graphviz, illustrate the NADPH oxidase signaling pathway and a general experimental workflow for inhibitor testing.
Conclusion: Choosing the Right Tool for the Job
The era of relying solely on non-specific inhibitors like DPI is drawing to a close. The development of more specific NADPH oxidase inhibitors such as Apocynin, VAS2870, GKT137831, and ML171 provides researchers with a more refined toolkit to investigate the intricate roles of flavoenzymes in health and disease.
The choice of inhibitor should be guided by the specific research question, the NOX isoforms expressed in the experimental system, and a thorough understanding of the inhibitor's potency and potential off-target effects. For instance, ML171 would be the inhibitor of choice for specifically targeting NOX1, while GKT137831 is well-suited for studying the combined roles of NOX1 and NOX4. While Apocynin can be useful in specific cellular contexts, its indirect mechanism and cell-type dependency require careful consideration. As our understanding of the distinct functions of each flavoenzyme continues to grow, the use of these more specific and well-characterized inhibitors will be paramount in generating clear, interpretable, and translatable scientific findings.
References
- 1. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of macrophage and endothelial cell nitric oxide synthase by this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. This compound inhibits reduction of iron-sulfur clusters in the mitochondrial NADH-ubiquinone oxidoreductase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NADPH Oxidases (NOX): An Overview from Discovery, Molecular Mechanisms to Physiology and Pathology [mdpi.com]
- 9. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nox4 Inhibitor GKT137831 Attenuates Hypoxia-Induced Pulmonary Vascular Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
- 15. Therapeutic potential of NADPH oxidase 1/4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. 2.12. Measurement of NADPH oxidase activity by lucigenin chemiluminescence assay [bio-protocol.org]
- 18. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 19. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. abcam.com [abcam.com]
- 23. Determination of NADPH Oxidase Activity [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism | Springer Nature Experiments [experiments.springernature.com]
- 26. Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 28. files.core.ac.uk [files.core.ac.uk]
Cross-Validation of Diphenyleneiodonium's Effects with Genetic Knockouts: A Comparative Guide
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Diphenyleneiodonium (DPI) is a widely utilized pharmacological inhibitor, primarily recognized for its potent inhibition of NADPH oxidases (NOX), a family of enzymes critical to the production of reactive oxygen species (ROS).[1] While DPI has been instrumental in elucidating the roles of NOX enzymes in various physiological and pathological processes, its off-target effects necessitate careful interpretation of experimental results.[2][3] This guide provides a comparative analysis, cross-validating the effects of DPI with findings from genetic knockout models of NOX enzymes to offer a more nuanced understanding of its utility and limitations.
Mechanism of Action: DPI vs. Genetic Knockout
This compound acts as an irreversible inhibitor of flavoenzymes, including the NOX family, by accepting an electron from a reduced flavin cofactor, leading to the phenylation and inactivation of the enzyme.[4] This mechanism effectively blocks the production of superoxide and downstream ROS. In contrast, genetic knockout models, through techniques like CRISPR/Cas9, achieve a complete and specific ablation of a particular NOX isoform, providing a "cleaner" system to study its function.[5] However, developmental compensation and the functional redundancy of other NOX isoforms can sometimes complicate the interpretation of knockout phenotypes.[6]
Comparative Data: DPI Treatment vs. NOX Knockout
The following table summarizes quantitative data from various studies, comparing key cellular responses to DPI treatment and genetic knockout of specific NOX isoforms.
| Parameter | Experimental System | DPI Treatment | NOX Knockout (KO) | Key Findings & Discrepancies |
| ROS Production | Mouse Cerebellar Granule Neurons | Significant reduction in ROS production (DPI 520 nM).[7] | NOX2 KO showed significantly lower ROS levels compared to wild-type.[7] | Both approaches confirm NOX2 as a major source of ROS in this cell type. |
| Inflammation | Mouse model of LPS-induced acute inflammation | DPI treatment did not consistently reduce inflammatory responses. | NOX2 KO mice showed enhanced LPS-induced acute inflammatory responses.[8] | This highlights a potential discrepancy where DPI's effect on inflammation may not solely be through NOX2 inhibition. |
| Microvascular Function | db/db mice (model for metabolic disease) | Not directly tested in the cited study. | Nox1 KO normalized endothelium-dependent dilation.[9] | Genetic deletion of Nox1 rescues microvascular function, suggesting a specific role for this isoform. |
| Neuropathic Pain | Mouse model of spared nerve injury (SNI) | Not directly tested in the cited study. | NOX2 KO mice exhibit attenuated neuropathic pain behaviors.[10] | This points to NOX2 as a key mediator in the pathogenesis of neuropathic pain. |
| Spinal Cord Injury | Mouse model of spinal cord injury | Not directly tested in the cited study. | NOX2 KO mice showed improved motor function and reduced ROS production.[11] | Genetic knockout of NOX2 demonstrates a detrimental role for this isoform in spinal cord injury recovery. |
| Traumatic Brain Injury | Mouse model of mild traumatic brain injury | Not directly tested in the cited study. | NOX1 and NOX2 KO reduced cortical cell death, while NOX4 KO increased it.[12] | This reveals isoform-specific roles of NOX enzymes in the context of TBI, with NOX4 appearing to be protective. |
Experimental Protocols
This protocol outlines a common method for measuring intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA).[13][14][15]
-
Cell Preparation:
-
Plate cells in a suitable format (e.g., 96-well plate or chamber slides) and culture under standard conditions.
-
Treat cells with the experimental compounds (e.g., DPI, vehicle control) for the desired duration.
-
-
DCFH-DA Staining:
-
Prepare a fresh working solution of DCFH-DA (typically 5-10 µM) in serum-free medium.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Add PBS or a suitable buffer to the cells.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[16]
-
-
Data Analysis:
-
Subtract the background fluorescence from untreated cells.
-
Express the results as a fold change in fluorescence intensity relative to the control group.
-
This protocol provides a general overview of the steps involved in creating a knockout mouse model using CRISPR/Cas9 technology.[17]
-
Design and Synthesis of Guide RNAs (gRNAs):
-
Design gRNAs that target a critical exon of the gene of interest (e.g., a specific Nox isoform).
-
Synthesize the gRNAs and the Cas9 nuclease mRNA.
-
-
Microinjection:
-
Microinject the gRNAs and Cas9 mRNA into the cytoplasm or pronucleus of fertilized mouse embryos.
-
-
Embryo Transfer:
-
Transfer the microinjected embryos into pseudopregnant female mice.
-
-
Genotyping and Founder Identification:
-
Genotype the resulting pups by PCR and DNA sequencing to identify founder mice carrying the desired genetic modification.
-
-
Breeding and Colony Establishment:
-
Breed the founder mice to establish a stable knockout mouse line.
-
Confirm the absence of the target protein expression by Western blotting or other suitable methods.
-
-
Phenotypic Analysis:
-
Conduct a comprehensive phenotypic analysis of the knockout mice to assess the physiological and pathological consequences of the gene deletion.
-
Visualizing Signaling and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. The NADPH oxidase inhibitor this compound is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kjpp.net [kjpp.net]
- 4. portlandpress.com [portlandpress.com]
- 5. CRISPR/Cas9-mediated knockout of p22phox leads to loss of Nox1 and Nox4, but not Nox5 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nox/Duox Family of NADPH Oxidases: Lessons from Knockout Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Genetic Deletion of NADPH Oxidase 1 Rescues Microvascular Function in Mice With Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Differential effects of NOX2 and NOX4 inhibition after rodent spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an improved and specific inhibitor of NADPH oxidase 2 to treat traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.8. Measurement of Intracellular Reactive Oxygen Species (ROS) [bio-protocol.org]
- 14. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Establishment and characterization of an hACE2/hTMPRSS2 knock-in mouse model to study SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NADPH Oxidase Inhibitors: Diphenyleneiodonium vs. GSK2795039
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent NADPH oxidase (NOX) inhibitors: the classical, broad-spectrum inhibitor Diphenyleneiodonium (DPI) and the novel, selective NOX2 inhibitor GSK2795039. This analysis is intended to assist researchers in selecting the appropriate tool compound for their studies by presenting a clear overview of their mechanisms of action, inhibitory profiles, and the experimental data supporting these characteristics.
Executive Summary
This compound (DPI) is a well-established but non-selective inhibitor of flavoenzymes, targeting a wide range of NADPH oxidases and other enzymes. In contrast, GSK2795039 is a modern, potent, and selective inhibitor of the NOX2 isoform. While DPI's broad activity can be useful for initial investigations into the overall role of NOX enzymes, its lack of specificity and off-target effects are significant limitations. GSK2795039 offers a more precise tool for dissecting the specific role of NOX2 in physiological and pathological processes, demonstrating efficacy in both in vitro and in vivo models.
Data Presentation: Quantitative Inhibitory Profiles
The following table summarizes the inhibitory potency (pIC50) of this compound and GSK2795039 against various enzymes, as determined in cell-free and cell-based assays.
| Target Enzyme | Inhibitor | pIC50 (Cell-Free Assay) | pIC50 (Cell-Based Assay) | Selectivity Profile |
| NOX2 | GSK2795039 | 6.57 ± 0.17 [1] | 6.60 ± 0.075 (Human PBMCs) [2] | Highly selective for NOX2 over other NOX isoforms, xanthine oxidase, and eNOS.[1][2] |
| This compound (DPI) | 7.07 ± 0.25 [1] | Not specified in direct comparison | Broad-spectrum inhibitor of flavoenzymes, including other NOX isoforms, xanthine oxidase, eNOS, and mitochondrial complex I.[1] | |
| Xanthine Oxidase | GSK2795039 | 4.54 ± 0.16 [1] | Not applicable | >100-fold selectivity for NOX2 over xanthine oxidase.[1] |
| This compound (DPI) | 6.57 ± 0.21 [1] | Not applicable | Non-selective. | |
| eNOS | GSK2795039 | <50% inhibition at 100 µM[1] | Not applicable | Weak inhibitor.[1] |
| This compound (DPI) | Potent inhibitor[1] | Not applicable | Non-selective. | |
| Other NOX Isoforms (NOX1, 3, 4, 5) | GSK2795039 | pIC50 < 5 | Not specified in direct comparison | Selective for NOX2.[1] |
| This compound (DPI) | Potent inhibitor | Not specified in direct comparison | Non-selective. |
Mechanism of Action
GSK2795039 acts as an NADPH competitive inhibitor of NOX2.[1][2] This means it directly competes with the enzyme's substrate, NADPH, for binding to the active site, thereby preventing the transfer of electrons to molecular oxygen and the subsequent production of reactive oxygen species (ROS).
This compound (DPI) functions as an irreversible inhibitor of flavoenzymes.[1] It accepts an electron from the reduced flavin adenine dinucleotide (FAD) cofactor within the enzyme, leading to the formation of a covalent adduct and inactivation of the enzyme.[3] This mechanism is not specific to NOX enzymes and affects a wide range of flavin-containing proteins.
Visualizing the Mechanisms and Pathways
Experimental Protocols
Cell-Free NOX2 Inhibition Assay (Amplex Red Method)
This protocol is adapted from studies characterizing GSK2795039 and is suitable for determining the direct inhibitory effect of compounds on the NOX2 enzyme complex.
Materials:
-
Recombinant human NOX2 (gp91phox) membrane fraction
-
Recombinant human p47phox, p67phox, and constitutively active Rac1
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
NADPH
-
Arachidonic acid (activator)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compounds (this compound or GSK2795039) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare a reaction mixture containing the NOX2 membrane fraction, recombinant cytosolic subunits (p47phox, p67phox, Rac1), Amplex Red, and HRP in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (a known NOX2 inhibitor).
-
Initiate the reaction by adding NADPH and the activator, arachidonic acid.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence of resorufin (the oxidized product of Amplex Red) at excitation and emission wavelengths of approximately 530-560 nm and 590 nm, respectively, using a microplate reader.
-
Record the fluorescence intensity over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular NOX2-Mediated ROS Production Assay (Luminol-Based Chemiluminescence)
This protocol measures the effect of inhibitors on ROS production in a cellular context, for example, in differentiated HL-60 cells, which are a common model for neutrophils.
Materials:
-
Differentiated HL-60 cells (or other relevant cell type expressing NOX2)
-
Luminol
-
Phorbol 12-myristate 13-acetate (PMA) or another suitable stimulus
-
Assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+)
-
Test compounds (this compound or GSK2795039) dissolved in DMSO
-
96-well white microplates
Procedure:
-
Harvest and resuspend the differentiated HL-60 cells in the assay buffer.
-
Aliquot the cell suspension into the wells of the 96-well plate.
-
Add the test compounds at various concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add luminol to each well.
-
Stimulate ROS production by adding PMA.
-
Immediately measure the chemiluminescence using a microplate reader capable of kinetic reads.
-
Record the luminescence signal over time.
-
Calculate the total or peak luminescence for each condition.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The choice between this compound and GSK2795039 depends critically on the research question. DPI remains a useful tool for broadly implicating flavoenzymes, including NADPH oxidases, in a biological process. However, its lack of specificity necessitates cautious interpretation of results and follow-up with more selective inhibitors.
GSK2795039, with its high potency and selectivity for NOX2, is a superior choice for investigating the specific roles of this isoform in health and disease. Its demonstrated in vivo activity further enhances its utility as a pharmacological tool to bridge the gap between in vitro findings and physiological relevance. For researchers aiming to specifically dissect the contribution of NOX2-derived ROS, GSK2795039 represents a more precise and reliable inhibitor.
References
Comparative Guide to the Specificity of Diphenyleneiodonium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diphenyleneiodonium (DPI) with other commonly used NADPH oxidase (NOX) inhibitors. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their studies by providing objective data on inhibitor specificity and potency.
Introduction
This compound (DPI) is a widely utilized inhibitor of NADPH oxidases (NOX), a family of enzymes responsible for the dedicated production of reactive oxygen species (ROS). While effective at inhibiting NOX enzymes, a growing body of evidence highlights DPI's lack of specificity, with significant off-target effects on other flavoenzymes and cellular processes. This guide will compare the on-target and off-target activities of DPI with other NOX inhibitors, namely Apocynin and the more recent generation inhibitors VAS2870 and GKT137831, supported by quantitative data and detailed experimental protocols.
Data Presentation: Inhibitor Specificity Profile
The following table summarizes the inhibitory potency (IC50 or Ki values) of DPI and other selected NOX inhibitors against their primary targets (NOX isoforms) and key off-target enzymes. This allows for a direct comparison of their specificity.
| Target Enzyme | This compound (DPI) | Apocynin | VAS2870 | GKT137831 |
| On-Target: NADPH Oxidases | ||||
| NOX1 | 0.24 µM[1] | Ineffective[2] | ~low µM range[3] | Ki: 140 nM[4] |
| NOX2 | 0.10 µM[1] | IC50: 10 µM (in neutrophils)[5][6] | IC50: 0.7 µM[3] | Weakly inhibitory[7] |
| NOX3 | Not available | Ineffective[3] | Not available | Not available |
| NOX4 | 0.09 µM[1] | Ineffective[2] | ~low µM range[3] | Ki: 110 nM[4] |
| NOX5 | 0.02 µM[1] | Not available | ~high µM range[3] | Not available |
| DUOX1 | Inhibited (qualitative) | Not available | Not available | Not available |
| DUOX2 | Inhibited (qualitative) | Not available | Not available | Not available |
| Off-Target Enzymes | ||||
| Nitric Oxide Synthase (NOS) | IC50: 50-150 nM[8][9] | May increase NO synthesis indirectly[10][11] | No significant inhibition | No significant inhibition |
| Xanthine Oxidase (XO) | Inhibited (qualitative)[12] | Does not scavenge superoxide from XO[5] | No significant inhibition | Weakly inhibitory[7] |
| Mitochondrial Complex I | Potent inhibitor[13][14] | No direct inhibition reported | Not available | Not available |
| Acetylcholinesterase | IC50: 8 µM[12] | Not available | Not available | Not available |
| Butyrylcholinesterase | IC50: 0.6 µM[12] | Not available | Not available | Not available |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in studies validating the specificity of NOX inhibitors.
Cellular NADPH Oxidase Activity Assay (Amplex Red)
This assay measures the production of hydrogen peroxide (H₂O₂), a downstream product of NOX activity, in a cellular context.
-
Cell Culture: Plate cells (e.g., HEK293 cells overexpressing a specific NOX isoform) in a 96-well plate and culture overnight.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., DPI, Apocynin, VAS2870) or vehicle control (DMSO) for a specified time (e.g., 30 minutes) at 37°C.
-
Assay Reaction: Add the Amplex Red reagent (e.g., 10 µM) and horseradish peroxidase (HRP) (e.g., 0.1 U/mL) to each well.
-
Stimulation: Initiate NOX activity by adding a suitable agonist (e.g., Phorbol 12-myristate 13-acetate (PMA) for NOX1/2, ionomycin for NOX5) if required for the specific NOX isoform being studied.
-
Measurement: Measure the fluorescence of the reaction product, resorufin, at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of H₂O₂ production and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Free NADPH Oxidase Activity Assay (Cytochrome c Reduction)
This assay directly measures the production of superoxide (O₂⁻) by isolated cell membranes containing the NOX enzyme complex.
-
Membrane Preparation: Isolate cell membranes from a cell line overexpressing the NOX isoform of interest.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing the isolated membranes, cytochrome c (e.g., 50 µM), and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding NADPH (e.g., 100 µM) to the mixture.
-
Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of superoxide production and determine the IC50 value of the inhibitor. The specificity of the signal can be confirmed by its inhibition with superoxide dismutase (SOD).
Off-Target Enzyme Activity Assays
-
Nitric Oxide Synthase (NOS) Assay: Measure the conversion of L-arginine to L-citrulline in the presence of the inhibitor. The amount of radiolabeled L-citrulline formed from radiolabeled L-arginine can be quantified.
-
Xanthine Oxidase (XO) Assay: Monitor the production of uric acid from xanthine by measuring the increase in absorbance at 295 nm.
-
Mitochondrial Complex I Activity Assay: Measure the decrease in NADH concentration by monitoring the change in absorbance at 340 nm in the presence of isolated mitochondria and the inhibitor.
Visualizations
Signaling Pathway of NADPH Oxidase 2 (NOX2) and Inhibition
Caption: Activation and inhibition of the NOX2 signaling pathway.
Off-Target Interactions of this compound
References
- 1. This compound inhibits NF-kappaB activation and iNOS expression induced by IL-1beta: involvement of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuroprotective effects of apocynin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition of macrophage and endothelial cell nitric oxide synthase by this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A possible mechanism for the apocynin-induced nitric oxide accumulation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A possible mechanism for the apocynin-induced nitric oxide accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The NADPH oxidase inhibitor this compound is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits reduction of iron-sulfur clusters in the mitochondrial NADH-ubiquinone oxidoreductase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Guide to NOX Inhibitors: Diphenyleneiodonium (DPI) vs. VAS2870
This guide provides a detailed comparison of two widely used NADPH oxidase (NOX) inhibitors, Diphenyleneiodonium (DPI) and VAS2870. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance, specificity, and mechanisms of these compounds based on experimental data.
Introduction to NOX Inhibition
NADPH oxidases (NOX) are a family of enzymes dedicated to the production of reactive oxygen species (ROS). These enzymes play crucial roles in various physiological processes, including host defense, cellular signaling, and gene expression. However, excessive NOX activity is implicated in the pathophysiology of numerous diseases, such as cardiovascular and neurodegenerative disorders, making NOX enzymes attractive therapeutic targets. This compound (DPI) and VAS2870 are two commonly used small molecules to probe NOX function, yet they differ significantly in their mechanism and specificity.
Mechanism of Action
The primary distinction between DPI and VAS2870 lies in their mode of inhibition.
This compound (DPI) is one of the earliest and most potent inhibitors used in NOX research. It acts as a general flavoenzyme inhibitor. Its mechanism involves the acceptance of an electron from the reduced flavin adenine dinucleotide (FAD) cofactor within the dehydrogenase domain of NOX enzymes, which irreversibly inactivates the enzyme. Because many other enzymes rely on flavin cofactors (e.g., nitric oxide synthase (eNOS), xanthine oxidase, and mitochondrial Complex I), DPI is notoriously non-specific.
VAS2870 was initially developed as a specific inhibitor of NOX enzymes. Its proposed mechanism was thought to involve direct interaction with the NOX catalytic subunit. However, subsequent studies have challenged this view, suggesting that VAS2870 may not directly inhibit the NOX enzyme itself. Instead, it appears to act indirectly by modifying cysteine residues on proteins involved in the NOX activation cascade. Some evidence suggests it may prevent the proper assembly of the NOX complex. This indirect action and potential for off-target effects mean that results obtained with VAS2870 must be interpreted with caution.
Comparative Performance Data
The following table summarizes the quantitative data regarding the potency and known targets of DPI and VAS2870.
| Parameter | This compound (DPI) | VAS2870 |
| Primary Target Class | Flavoenzymes | Thiol-containing proteins |
| NOX Isoform IC50 | - NOX1: ~2.5 µM - NOX2: ~1.8 µM (cell-free) - NOX4: ~10 µM - NOX5: ~5.2 µM | - NOX2: ~10.4 µM (cell-based) - NOX4: ~13.7 µM (cell-based) - Generally active in the 5-15 µM range for most isoforms. |
| Known Off-Target Effects | - Mitochondrial Complex I - Endothelial Nitric Oxide Synthase (eNOS) - Xanthine Oxidase - Other flavin-containing enzymes | - Protein Disulfide Isomerase (PDI) - Other cellular proteins with reactive thiols |
| Specificity | Low (Inhibits a broad range of flavoenzymes) | Moderate (Considered more specific than DPI, but mechanism is indirect and has off-target effects) |
| Mechanism | Irreversible inactivation via interaction with the FAD-binding site | Indirect; prevents NOX complex assembly/activation, possibly via thiol modification |
Key Experimental Protocols
Accurate assessment of inhibitor performance relies on robust experimental design. Below is a representative protocol for measuring intracellular ROS production, a common method for evaluating NOX inhibitor efficacy.
Protocol: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCF-DA)
-
Cell Culture and Plating:
-
Culture cells of interest (e.g., human aortic endothelial cells) to 80-90% confluency.
-
Seed cells onto a 96-well, black, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
-
Inhibitor Pre-incubation:
-
Prepare stock solutions of DPI (e.g., 10 mM in DMSO) and VAS2870 (e.g., 20 mM in DMSO).
-
Dilute the inhibitors to final working concentrations (e.g., 0.1, 1, 10 µM) in serum-free cell culture medium.
-
Remove the culture medium from the cells and add the medium containing the respective inhibitors or a vehicle control (DMSO).
-
Incubate the plate for 1 hour at 37°C and 5% CO2.
-
-
Probe Loading:
-
Prepare a 10 µM working solution of H2DCF-DA in serum-free medium.
-
Remove the inhibitor-containing medium and add the H2DCF-DA solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Stimulation and Measurement:
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add a solution containing a known NOX activator (e.g., 1 µM Angiotensin II or 100 nM Phorbol 12-myristate 13-acetate (PMA)) to the wells. Include a non-stimulated control.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the rate of ROS production (slope of the fluorescence vs. time curve).
-
Normalize the rates of the inhibitor-treated groups to the vehicle-treated, stimulated control group.
-
Plot the normalized ROS production against the inhibitor concentration to determine IC50 values.
-
Visualizing Mechanisms and Workflows
Signaling Pathway and Inhibitor Targets
Caption: Simplified NOX2 activation pathway showing distinct inhibitory mechanisms of DPI and VAS2870.
Experimental Workflow for Inhibitor Comparison
Caption: Standard experimental workflow for comparing the efficacy of NOX inhibitors like DPI and VAS2870.
Summary and Recommendations
The choice between this compound and VAS2870 depends critically on the experimental context.
-
VAS2870 offers a more specific alternative to DPI for targeting the NOX family over other flavoenzymes. However, researchers must be aware of its indirect mechanism of action and its potential to interact with other thiol-containing proteins. When using VAS2870, it is crucial to include appropriate controls to rule out off-target effects.
A Comparative Guide to the In Vivo and In Vitro Effects of Diphenyleneiodonium
For Researchers, Scientists, and Drug Development Professionals
Diphenyleneiodonium (DPI) is a widely utilized pharmacological tool, primarily known for its potent inhibitory effects on NADPH oxidases (NOX) and other flavoenzymes. Its application in both laboratory (in vitro) and whole-organism (in vivo) studies has been instrumental in elucidating the roles of reactive oxygen species (ROS) in a myriad of physiological and pathological processes. However, the translation of in vitro findings to in vivo models is not always direct, as DPI exhibits a complex pharmacological profile with various on-target and off-target effects. This guide provides a comprehensive comparison of the in vivo and in vitro effects of DPI, supported by experimental data and detailed methodologies, to aid researchers in the design and interpretation of their studies.
Mechanism of Action: Beyond NADPH Oxidase Inhibition
In vitro studies have extensively characterized DPI as a classic and potent inhibitor of the NOX family of enzymes, which are key sources of ROS.[1][2] It acts by forming a stable covalent adduct with the flavin component of the enzyme, thereby blocking electron transport and superoxide production.[3] However, its inhibitory action is not limited to NOX enzymes. DPI also targets other flavoproteins, including nitric oxide synthase (NOS), xanthine oxidase, and mitochondrial Complex I.[1][4][5] This lack of specificity is a critical consideration when interpreting experimental results.
In vivo, the effects of DPI are a composite of its interactions with these various enzymes in different cell types and tissues. For instance, its inhibition of NOS can lead to alterations in vasodilation and blood pressure.[6][7] Furthermore, its impact on mitochondrial respiration can have profound effects on cellular metabolism and viability, which may contribute to its observed therapeutic or toxic effects in animal models.[4][5]
Quantitative Comparison of DPI Effects
The following tables summarize key quantitative data from in vitro and in vivo studies, highlighting the different concentration ranges and observed effects in various experimental systems.
| Parameter | Cell/Tissue Type | Value | Reference |
| IC50 (NOX Inhibition) | HeLa cells | 0.1 µM | [2] |
| Isolated mouse peritoneal macrophages | Not specified, but effective at µM ranges | [2] | |
| IC50 (NOS Inhibition) | Isolated mouse peritoneal macrophages | 0.05 µM | [2] |
| IC50 (ACh-induced relaxation) | Rat thoracic aortic rings | 1.8 x 10-7 M (0.18 µM) | [6] |
| EC50 (TRPA1 activation) | HEK-TRPA1 cells | 1 to 3 µM | [8] |
| Apoptosis Induction | Human umbilical vein endothelial cells (HUVECs) | 10, 50, and 100 µM | [2] |
| Growth Inhibition | ARPE-19 cells | Dose- and time-dependent | [1] |
| Senescence Induction | HCT116 and MCF-7 cancer cells | Low, non-toxic doses (e.g., 0.5 µM) | [9][10] |
Table 1: Summary of In Vitro Quantitative Data for this compound (DPI)
| Parameter | Animal Model | Dosage | Observed Effect | Reference |
| Tumor Growth Reduction | Mouse xenograft (HT-29, LS 174T) | 2 mg/kg | Significant reduction in tumor growth | [2] |
| Inhibition of Vasodilation | Conscious rats | 10-5 mol kg-1 (i.v.) | Inhibited depressor response to acetylcholine | [6] |
| Enhanced Bacterial Elimination | E. coli-infected mice | 1 mM/kg (i.p.) | Improved survival and reduced inflammation | [11] |
| Analgesic Activity | Acetic acid-induced hyperalgesia (mouse) | Not specified | Reduced writhing number | [12] |
| Protection against Colitis | Acetic acid-induced ulcerative colitis (rat) | Not specified | Preventive effects against UC | [12] |
| Treatment of Colitis-Associated Colorectal Cancer | AOM/DSS-induced CAC (mouse) | 10 ng/kg/day (i.p.) | Effective therapeutic agent at ultralow doses | [13] |
Table 2: Summary of In Vivo Quantitative Data for this compound (DPI)
Signaling Pathways Modulated by DPI
DPI's influence extends to various intracellular signaling pathways, often as a consequence of its impact on ROS homeostasis.
One notable pathway elucidated through in vitro studies involves the enhancement of macrophage phagocytosis. Contrary to what might be expected from a ROS inhibitor, DPI can promote bacterial uptake through a ROS-independent mechanism. This involves an increase in intracellular calcium, leading to the activation of the p38 MAPK signaling pathway.[11][14]
In vitro studies on cancer cells have also revealed that DPI can induce senescence in a p53-dependent manner. By inhibiting NOX-derived ROS, which can suppress p53 activity, DPI treatment leads to the upregulation of the p53/p21 pathway, resulting in cell cycle arrest and senescence.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of key experimental protocols for assessing the effects of DPI.
In Vitro Experimental Protocols
1. Macrophage Phagocytosis Assay [11]
-
Cell Culture: Murine peritoneal macrophages are isolated and cultured in DMEM supplemented with 10% FBS.
-
Treatment: Macrophages are treated with DPI at indicated concentrations.
-
Infection: FITC-labeled E. coli or S. aureus are added to the cell culture at a specific multiplicity of infection (MOI).
-
Quantification: Phagocytosis is quantified by measuring the mean fluorescence intensity (MFI) of FITC-labeled bacteria within the cells using a confocal microscope or by colony-forming unit (CFU) assays after lysing the macrophages.
2. Cell Viability and Proliferation Assays [9][10]
-
Cell Culture: Cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of DPI for specified durations.
-
MTT Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, where the formation of formazan is proportional to the number of viable cells.
-
Cell Counting: Cell proliferation is determined by counting the number of cells at different time points after DPI treatment.
-
Probe: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or carboxy-H2DCFDA.
-
Procedure: Cells are incubated with the probe, and the fluorescence intensity, which is proportional to the amount of ROS, is measured using flow cytometry or a fluorescence microscope.
In Vivo Experimental Protocols
1. Animal Models of Inflammation and Cancer [11][12][13]
-
Bacterial Infection Model: Mice are intraperitoneally injected with a suspension of E. coli. DPI is administered (e.g., intraperitoneally) to assess its effect on bacterial clearance and survival.[11]
-
Ulcerative Colitis Model: Ulcerative colitis is induced in rats by intrarectal administration of acetic acid. DPI is administered to evaluate its protective effects on colonic inflammation.[12]
-
Colitis-Associated Cancer Model: Colitis-associated colorectal cancer is induced in mice by an initial injection of azoxymethane (AOM) followed by cycles of dextran sulfate sodium (DSS) in the drinking water. DPI is administered to assess its therapeutic potential.[13]
2. Assessment of In Vivo Endpoints
-
Survival Analysis: The survival rate of animals is monitored over a defined period.[11]
-
Histological Analysis: Tissues of interest (e.g., colon, tumors) are collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate morphological changes and inflammation.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates are quantified using ELISA.[11]
-
Tumor Burden: Tumor size and number are measured to assess the effect of DPI on tumor growth.[2][13]
Conclusion
This compound remains a valuable tool for investigating the roles of NOX enzymes and ROS in cellular and organismal biology. However, its off-target effects necessitate careful experimental design and interpretation. This guide highlights the differences in effective concentrations and observed outcomes between in vitro and in vivo settings. Researchers should consider the specific experimental context, including the cell type or animal model, the dose and route of administration, and the potential for off-target effects when utilizing DPI. By integrating the quantitative data, signaling pathway information, and detailed protocols provided, scientists can better leverage DPI as a pharmacological probe to advance our understanding of redox biology in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. libsearch.stkate.edu [libsearch.stkate.edu]
- 5. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory actions of this compound on endothelium-dependent vasodilatations in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory actions of this compound on endothelium-dependent vasodilatations in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NADPH oxidase 2 inhibitor this compound enhances ROS-independent bacterial phagocytosis in murine macrophages via activation of the calcium-mediated p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound exhibits protective effects against both nociception and gastrointestinal inflammation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An ultralow dose of the NADPH oxidase inhibitor this compound (DPI) is an economical and effective therapeutic agent for the treatment of colitis-associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NADPH oxidase 2 inhibitor this compound enhances ROS-independent bacterial phagocytosis in murine macrophages via activation of the calcium-mediated p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Diphenyleneiodonium (DPI): A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diphenyleneiodonium (DPI) with other alternatives, supported by experimental data. DPI is a widely utilized inhibitor of NADPH oxidase (NOX) enzymes, crucial regulators of reactive oxygen species (ROS) production. While a potent tool, its utility is nuanced by off-target effects that necessitate careful experimental design and interpretation. This analysis aims to furnish researchers with the detailed information required to effectively employ DPI in their studies.
Performance and Specificity of this compound
This compound is a classical, potent, and irreversible inhibitor of flavoenzymes, most notably the NADPH oxidase (NOX) family of enzymes.[1][2][3] Its primary mechanism of action involves binding to the flavin component of these enzymes, thereby blocking electron transport and inhibiting the production of superoxide and other reactive oxygen species (ROS).[4] However, its designation as a "specific" NOX inhibitor should be approached with caution due to its activity against a range of other flavoproteins.
Comparative Inhibitory Activity
DPI exhibits potent inhibition of NADPH oxidase, with an EC50 of 0.1 µM in HeLa cells.[5] It also effectively inhibits nitric oxide synthase (NOS) with an IC50 of 0.05 µM in isolated mouse peritoneal macrophages.[5] The table below summarizes the inhibitory concentrations of DPI across various targets and cell types, alongside a comparison with another commonly used NOX inhibitor, Apocynin.
| Target Enzyme/Process | Inhibitor | Cell Type/System | IC50 / EC50 / Concentration | Reference |
| NADPH Oxidase (NOX) | DPI | HeLa cells | EC50 = 0.1 µM | [5] |
| Nitric Oxide Synthase (NOS) | DPI | Isolated mouse peritoneal macrophages | IC50 = 0.05 µM | [5] |
| PMA-stimulated superoxide generation | DPI | Sprague-Dawley rat neutrophils | IC50 = 1.8 µM | [6] |
| TRPA1 activation | DPI | HEK-TRPA1 cells | EC50 = 1 to 3 µM | [6] |
| L-type Ca2+ channel (ICa) | DPI | Rat cardiac myocytes | IC50 ≅ 40 µM | [7] |
| Acetylcholinesterase (AChE) | DPI | Bovine trachea smooth muscle | IC50 ~ 8 µM | [8] |
| Butyrylcholinesterase (BChE) | DPI | Bovine trachea smooth muscle | IC50 ~ 0.6 µM | [8] |
| NADPH Oxidase (NOX) | Apocynin | - | Often used at 100-500 µM | [9] |
Key Observations:
-
DPI is a more potent inhibitor of NOX and NOS than Apocynin is for NOX.[5][6][9]
-
At micromolar concentrations, DPI demonstrates significant off-target effects, inhibiting a variety of flavoenzymes including xanthine oxidase, NADH-ubiquinone oxidoreductase, and cytochrome P450 reductase.[10]
-
Interestingly, at subpicomolar concentrations (10⁻¹⁴ and 10⁻¹³ M), DPI has been shown to specifically inhibit NOX2 without affecting other flavoprotein-containing enzymes and without inducing toxicity in primary midbrain neuron-glia cultures.[10] This suggests a concentration-dependent specificity.
-
Apocynin is considered less potent and its mechanism is debated, but it is often used as an alternative due to lower toxicity.[11]
Impact on Cellular Signaling and Physiology
The primary consequence of DPI treatment is the modulation of intracellular ROS levels. By inhibiting NOX enzymes, DPI can decrease cytoplasmic ROS. However, its inhibitory action on mitochondrial complex I can lead to an increase in mitochondrial ROS production, creating a complex cellular redox environment.[4][12]
Key Signaling Pathways and Cellular Processes Affected by DPI:
-
Inflammation: DPI has demonstrated anti-inflammatory effects by inhibiting NOX-derived ROS, which in turn reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β.[11]
-
Apoptosis and Senescence: In cancer cells, DPI's effect is context-dependent. It can induce apoptosis in human umbilical vein endothelial cells at higher concentrations (10-100 µM).[5] In some cancer cell lines, it induces senescence in a p53-dependent manner, while in p53-deficient cells, it promotes apoptosis.[1][2]
-
Phagocytosis: Contrary to what might be expected from inhibiting ROS production, which is involved in microbial killing, DPI has been shown to enhance ROS-independent bacterial phagocytosis in murine macrophages.[13] This effect is mediated by the activation of the calcium-mediated p38 MAPK signaling pathway.[13]
-
Calcium Signaling: DPI can suppress Ca2+ signaling and contraction in cardiac myocytes, an effect that may be independent of its NOX inhibition and related to its impact on mitochondrial metabolism.[7]
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
A common method to quantify intracellular ROS levels involves the use of fluorescent probes.
Protocol:
-
Cell Preparation: Seed peritoneal macrophages (5x10⁵ cells/ml) on glass-bottomed culture dishes.[13]
-
Probe Loading: Preload the cells with an ROS-sensitive probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[13]
-
Treatment: Treat the cells with the desired concentration of DPI or other compounds for a specified duration (e.g., 30 minutes).[13]
-
Detection: Measure the fluorescence intensity using flow cytometry or confocal laser scanning microscopy. The mean fluorescence intensity (MFI) of the probe corresponds to the intracellular ROS level.[13]
Assessment of NADPH Oxidase Activity
Protocol:
-
Tissue Homogenization: Prepare lung homogenates from experimental animals.[11]
-
Assay: Measure NADPH oxidase activity in the homogenates. This can be done using various assays, such as the lucigenin-based chemiluminescence assay which measures superoxide production.
-
Treatment Groups: Include control groups, groups treated with an inflammatory stimulus (e.g., LPS), and groups pre-treated with DPI or other inhibitors before the stimulus.[11]
-
Analysis: Compare the NADPH oxidase activity between the different treatment groups to determine the inhibitory effect of DPI.[11]
Visualizing DPI's Mechanism and Experimental Workflows
Signaling Pathway of DPI-Mediated Inhibition of NADPH Oxidase
Caption: DPI inhibits NADPH oxidase, a flavoenzyme, blocking electron transport and superoxide production.
Workflow for Assessing DPI's Effect on Intracellular ROS
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of NADPH Oxidases Activity by this compound Chloride as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The NADPH oxidase inhibitor this compound suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NADPH oxidase inhibitor this compound is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Subpicomolar this compound inhibits microglial NADPH oxidase with high specificity and shows great potential as a therapeutic agent for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound, an NAD(P)H oxidase inhibitor, also potently inhibits mitochondrial reactive oxygen species production. | Semantic Scholar [semanticscholar.org]
- 13. NADPH oxidase 2 inhibitor this compound enhances ROS-independent bacterial phagocytosis in murine macrophages via activation of the calcium-mediated p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Diphenyleneiodonium
For researchers, scientists, and drug development professionals, the integrity of the entire experimental workflow is paramount, extending from initial design to the final, safe disposal of all chemical reagents. Diphenyleneiodonium and its salts, valuable reagents in organic synthesis and various biological studies, require meticulous handling not only during use but also in their disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the operational and safe disposal of this compound waste, ensuring a secure and compliant research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound waste with the appropriate personal protective equipment (PPE). The primary hazards associated with this compound chloride include serious eye irritation.
Core Safety Measures:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle solid this compound and prepare all solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
Spill Management: In case of a spill, avoid generating dust. For dry spills, use dry clean-up procedures. For wet spills, absorb the material with an inert substance. Collect all residues and place them in a sealed, labeled container for disposal.[1]
-
Avoid Incompatibilities: Do not mix this compound waste with strong oxidizing agents.[1]
Disposal Plan: A Two-Pronged Approach
The recommended disposal strategy for this compound involves two primary stages: initial collection and segregation as hazardous waste, followed by a proposed chemical neutralization step for aqueous solutions to reduce reactivity before final disposal.
1. Standard Hazardous Waste Collection (Mandatory for all forms of waste):
All forms of this compound waste, including pure compound, contaminated labware, and solutions, must be treated as hazardous waste.
-
Solid Waste: Collect unadulterated this compound salts and any contaminated solid materials (e.g., weighing paper, gloves) in a clearly labeled, sealed, and durable container.
-
Contaminated Labware: Glassware and other equipment that have come into contact with this compound should be thoroughly rinsed. The initial rinsate should be collected as hazardous aqueous waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound Chloride" (or other relevant salt).
2. Proposed Chemical Neutralization for Aqueous Waste:
While there is no universally mandated chemical neutralization protocol for this compound, a cautious approach based on the principles of reducing hypervalent iodine compounds can be employed to decrease its reactivity. Hypervalent iodine compounds can act as oxidizing agents, and their reduction to less reactive species is a common chemical transformation. A mild reducing agent such as sodium bisulfite is proposed for this purpose.
Important Note: This is a proposed experimental protocol. It is imperative to perform this procedure on a small scale in a controlled environment to verify its efficacy and safety before applying it to larger quantities of waste.
Experimental Protocol: Proposed Neutralization of Aqueous this compound Waste
This protocol outlines a method for the chemical reduction of aqueous this compound waste using sodium bisulfite.
Materials:
-
Aqueous this compound waste solution
-
Sodium bisulfite (NaHSO₃)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for pH adjustment
-
pH indicator strips or a pH meter
-
Appropriate reaction vessel (e.g., Erlenmeyer flask)
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Conduct the entire procedure in a chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: If the concentration of the this compound waste is high, dilute it with water to a concentration of approximately 1-5% to better control the reaction.
-
Initial pH Adjustment: Check the pH of the waste solution. If it is acidic, slowly add a saturated solution of sodium bicarbonate or a 1 M solution of sodium carbonate with stirring until the pH is neutral to slightly basic (pH 7-8). This is to ensure that the reduction is carried out under non-acidic conditions.
-
Preparation of Reducing Agent: Prepare a 10% (w/v) solution of sodium bisulfite in water.
-
Reduction: While stirring the this compound waste solution, slowly add the 10% sodium bisulfite solution. A slight molar excess of sodium bisulfite (approximately 1.2 to 1.5 equivalents relative to the this compound) is recommended to ensure complete reduction.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction goes to completion.
-
Final pH Adjustment: After the reaction period, check the pH of the solution. Neutralize it to a pH between 6 and 8 by adding a mild acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) as needed.
-
Disposal of Treated Solution: Once neutralized, the treated aqueous solution should be collected in a properly labeled hazardous waste container for aqueous chemical waste and disposed of according to your institution's guidelines.
| Parameter | Value/Range | Purpose |
| Initial Dilution | 1-5% | To control the reaction rate and temperature. |
| Initial pH | 7-8 | To ensure the reduction reaction proceeds under optimal conditions. |
| Reducing Agent | 10% Sodium Bisulfite Solution | To chemically reduce the hypervalent iodine center. |
| Stoichiometry | 1.2-1.5 eq. of NaHSO₃ | To ensure complete reduction of the this compound. |
| Reaction Time | ≥ 2 hours | To allow the reduction reaction to reach completion. |
| Final pH | 6-8 | To meet the requirements for aqueous hazardous waste disposal. |
Table 1: Summary of Quantitative Parameters for the Proposed Neutralization Protocol.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the proper procedures, the following logical workflow diagram illustrates the decision-making and steps involved in the disposal of this compound waste.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound waste, fostering a secure and environmentally responsible research environment. Always consult your institution's specific policies and Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities.
References
Comprehensive Safety Protocol: Handling and Disposal of Diphenyleneiodonium
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Diphenyleneiodonium compounds. Adherence to these procedural steps is critical to ensure personal safety and proper environmental management.
This compound and its salts, such as the chloride and hexafluorophosphate forms, are valuable reagents in laboratory research. However, they present hazards that necessitate careful handling. This compound chloride is classified as a hazardous chemical that causes serious eye irritation[1][2]. The hexafluorophosphate salt is corrosive and can cause severe skin burns and eye damage[3][4][5]. Therefore, a thorough understanding and implementation of safety protocols are imperative.
Personal Protective Equipment (PPE)
Before handling this compound, it is mandatory to be equipped with the appropriate PPE to minimize exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye & Face | Chemical safety goggles or a full-face shield[1][2][6]. | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][7]. |
| Hand | Chemical-resistant gloves[6]. | Experience indicates suitability for polymers like nitrile rubber, butyl rubber, or polychloroprene for dry solids[8]. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended. For extended contact, class 5 or higher (>240 minutes) is advised[8]. Gloves should be inspected for degradation and replaced if contaminated[8]. |
| Body | Laboratory coat, overalls, or a chemical-resistant apron[6][8]. | For larger quantities or where splashing is a risk, chemical-resistant coveralls are recommended[6]. Work clothes should be laundered separately[8]. |
| Respiratory | NIOSH-approved respirator (when applicable)[6][8]. | Use is necessary when engineering controls (e.g., fume hood) are inadequate or if there is a risk of inhaling dust or aerosols[6][8]. An approved positive flow mask is recommended if significant quantities of dust become airborne[8]. |
Operational Plan: Safe Handling and Storage
All work with this compound should be conducted in a designated, well-ventilated area, such as a chemical fume hood, to control and contain any potential contamination[4][5][6][8].
Step-by-Step Handling Protocol:
-
Preparation: Before beginning work, ensure that an eyewash station and safety shower are close to the workstation[1][4][5][7].
-
Avoid Contact: Avoid all personal contact, including inhalation of dust or vapors[8][9].
-
Prevent Dust Generation: Use handling procedures that avoid the creation of dust[8].
-
Hygiene: Do not eat, drink, or smoke in the handling area[8]. Always wash hands thoroughly with soap and water after handling the material[7][8][10].
-
Container Management: Keep containers securely sealed when not in use[8]. Protect containers from physical damage and check them regularly for leaks[8].
Storage Procedures:
-
Store in original, clearly labeled containers in a cool, dry, well-ventilated area[8].
-
Keep containers tightly closed[1][4][5][7]. For some variants, storage in a freezer at temperatures below -1°C is recommended[1][7].
-
Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs[1][7][8].
// Nodes prep [label="1. Preparation\n- Don PPE\n- Verify fume hood function\n- Prepare spill kit", fillcolor="#F1F3F4", fontcolor="#202124"]; handling [label="2. Handling\n- Weighing/Transfer\n- Dissolving\n(Inside Fume Hood)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; storage [label="3. Storage\n- Tightly sealed container\n- Cool, dry, ventilated area\n- Away from incompatibles", fillcolor="#FBBC05", fontcolor="#202124"]; spill [label="Spill Occurs", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; spill_response [label="Spill Response\n- Evacuate & alert others\n- Use spill kit & proper PPE\n- Collect waste", fillcolor="#F1F3F4", fontcolor="#202124"]; disposal_prep [label="4. Waste Segregation\n- Collect solid & liquid waste\n- Separate from other chemicals", fillcolor="#34A853", fontcolor="#FFFFFF"]; disposal [label="5. Disposal\n- Label as hazardous waste\n- Consult Waste Management\n- Arrange for pickup", fillcolor="#34A853", fontcolor="#FFFFFF"]; decontamination [label="6. Decontamination\n- Clean work surfaces\n- Decontaminate equipment\n- Remove & dispose of PPE", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges prep -> handling [label="Proceed"]; handling -> storage [label="If storing unused material"]; handling -> spill [style=dashed, label="If spill happens"]; handling -> disposal_prep [label="After use"]; spill -> spill_response; spill_response -> disposal_prep [label="Dispose of spill cleanup materials"]; storage -> handling [label="For subsequent use"]; disposal_prep -> disposal; disposal -> decontamination; storage -> decontamination [label="After final use", style=dashed]; } /dot Caption: Logical workflow for the safe handling and disposal of this compound.
Emergency Procedures: Spill Management
Immediate and appropriate response to a spill is crucial to prevent exposure and environmental contamination.
Minor Spills (Dry):
-
Ensure proper PPE is worn, particularly respiratory protection, to avoid inhaling dust[8].
-
Use dry clean-up procedures; avoid sweeping or any action that generates dust[8].
-
Gently collect the residue and place it in a suitable, sealed, and clearly labeled container for waste disposal[4][5][7][8].
-
Wash the area with large amounts of water and prevent runoff from entering drains[8].
Major Spills:
-
Evacuate and alert personnel in the immediate area[8].
-
Alert emergency responders and inform them of the location and nature of the hazard[8].
-
Control personal contact by wearing appropriate protective clothing and equipment[8].
-
Prevent the spillage from entering drains or water courses by any means available[8].
-
Recover the product wherever possible and place it in labeled containers for disposal[8].
Disposal Plan
This compound and any contaminated materials (e.g., gloves, wipes, containers) must be managed as hazardous waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash[6].
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all solid and liquid waste containing this compound in designated, separate containers[6]. Do not mix with other chemical wastes unless compatibility is confirmed[11].
-
Containerization: Wastes must be stored in containers made of a compatible material with tightly fitting caps. The containers must be kept closed at all times except when waste is being added[11].
-
Labeling: All waste containers must be clearly labeled as hazardous waste, indicating the contents (this compound)[8].
-
Final Disposal: Consult your institution's Waste Management Authority or Environmental Health and Safety office for final disposal procedures[8]. Options may include incineration in a licensed facility or burial in a licensed landfill[8].
-
Empty Containers: Decontaminate empty containers by rinsing them thoroughly. The rinsate should be collected as hazardous waste. Once cleaned, observe all label safeguards until the containers are properly cleaned or destroyed[8].
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ジフェニルヨードニウムヘキサフルオロホスファート ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ruixibiotech.com [ruixibiotech.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
